[2-(Methylsulfanyl)pyridin-4-yl]methanamine
Description
Properties
IUPAC Name |
(2-methylsulfanylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQAMFZTFZEJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160059-05-1 | |
| Record name | [2-(methylsulfanyl)pyridin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
[2-(Methylsulfanyl)pyridin-4-yl]methanamine basic properties
An In-depth Technical Guide to the Basic Properties of [2-(Methylsulfanyl)pyridin-4-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Building Block
This compound is a disubstituted pyridine derivative featuring two key functional groups that dictate its chemical behavior: a basic aminomethyl group at the 4-position and a methylsulfanyl group at the 2-position. As with many heterocyclic amines, this molecule represents a valuable scaffold in medicinal chemistry. Substituted pyridines are integral components of numerous pharmaceutical agents, prized for their ability to engage in hydrogen bonding and other critical interactions with biological targets.[1][2]
A comprehensive understanding of the fundamental physicochemical properties of such building blocks is paramount for successful drug design and development.[3][4][5] Among the most critical of these properties is the acid dissociation constant (pKa), which quantifies the basicity of the molecule. The pKa value governs a compound's ionization state at different physiological pH levels, which in turn profoundly influences its solubility, membrane permeability, plasma protein binding, and metabolic stability.[6][7][8] Consequently, these factors directly impact the entire pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of a potential drug candidate.[6] This guide provides a detailed analysis of the basic properties of this compound, a theoretical framework for its synthesis, and rigorous experimental protocols for the empirical determination of its pKa values.
Section 1: Structural Analysis and Predicted Physicochemical Properties
The structure of this compound contains two nitrogen atoms that can act as Brønsted-Lowry bases: the nitrogen within the pyridine ring and the exocyclic primary amine nitrogen. The basicity of each is modulated by the electronic effects of the substituents.
-
Pyridine Ring Nitrogen: The basicity of the pyridine nitrogen is influenced by two opposing electronic effects. The aminomethyl group (-CH2NH2) at the 4-position exerts a weak electron-donating inductive effect, which would slightly increase electron density on the ring nitrogen, making it more basic than unsubstituted pyridine (pKa ≈ 5.2). Conversely, the methylsulfanyl group (-SCH3) at the 2-position exerts a net electron-withdrawing inductive (-I) effect due to the electronegativity of the sulfur atom.[9][10] This effect reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity. The inductive effect is expected to outweigh any potential mesomeric donation from the sulfur lone pairs, leading to a pyridine nitrogen that is less basic than pyridine itself.
-
Aminomethyl Nitrogen: The primary aliphatic amine is expected to be the more basic of the two centers. The pKa of the parent compound, 4-(aminomethyl)pyridine, is reported to be 9.65 for the aminomethyl group.[11] The 2-methylsulfanyl group is relatively distant, and its electronic influence on the exocyclic amine will be minimal. Therefore, the pKa of the aminomethyl group in this compound is predicted to be in the range of 9.5 - 10.5.
Predicted Physicochemical Properties and Druglikeness
To evaluate its potential as a drug lead, we can assess the molecule's properties against Lipinski's Rule of Five, a set of guidelines used to predict oral bioavailability.[12][13]
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 168.25 g/mol | < 500 g/mol | Yes |
| Hydrogen Bond Donors | 2 (from -NH2) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Amine N) | ≤ 10 | Yes |
| Calculated LogP (cLogP) | ~1.0 - 1.5 | ≤ 5 | Yes |
Table 1: Predicted physicochemical properties of this compound and compliance with Lipinski's Rule of Five.
The compound fully complies with Lipinski's Rule of Five, suggesting it possesses "druglike" properties conducive to oral absorption and bioavailability.[12][14][15]
Section 2: Proposed Synthetic Pathway
The proposed workflow is as follows:
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of 2-chloro-4-cyanopyridine is susceptible to nucleophilic attack. Reaction with sodium thiomethoxide (NaSMe) would displace the chloride to install the methylsulfanyl group, yielding 2-(methylsulfanyl)-4-cyanopyridine.
-
Nitrile Reduction: The cyano group at the 4-position can then be reduced to a primary amine. This is commonly achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) in an aprotic solvent such as THF, or through catalytic hydrogenation (e.g., H2 gas with a Raney Nickel catalyst). This final step yields the target molecule, this compound.
This two-step process is robust and utilizes common, well-documented transformations in heterocyclic chemistry.[1][16]
Caption: Proposed two-step synthesis of the target compound.
Section 3: Experimental pKa Determination
While predictions provide a valuable starting point, the empirical determination of pKa is essential for accurate characterization.[17][18] The presence of two basic sites necessitates careful experimental design. Potentiometric titration and UV-Vis spectrophotometry are two gold-standard methods for this purpose.[19][20]
Caption: The central role of pKa in drug properties.
-
Solubility and Formulation: The ability to form a salt by protonating the basic centers dramatically increases aqueous solubility. Knowing the pKa allows for the selection of appropriate pH conditions for formulations and the choice of suitable salt forms to enhance bioavailability. [4][21]* Absorption and Permeability: The degree of ionization at the pH of the gastrointestinal tract (pH 1-8) dictates absorption. According to the pH-partition hypothesis, only the neutral, un-ionized form of a drug can readily diffuse across lipid cell membranes. [6]With a predicted pKa around 9.5-10.5 for the primary amine, this compound will be almost fully protonated (charged) in the stomach and intestines, which may limit passive diffusion.
-
Distribution and Target Interaction: Once absorbed, the ionization state influences how the drug distributes throughout the body and whether it can cross barriers like the blood-brain barrier. [6]Furthermore, the ability to exist in a protonated, cationic state is often crucial for forming ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in the binding pocket of a target protein, which is a key determinant of pharmacological activity. [17]
Conclusion
This compound is a heterocyclic compound with two distinct basic centers. Theoretical analysis strongly suggests that the exocyclic aminomethyl group is the more basic site, with a predicted pKa in the range of 9.5-10.5, while the pyridine ring nitrogen is significantly less basic due to the electron-withdrawing effect of the 2-methylsulfanyl substituent. This molecule's favorable "druglike" properties, as assessed by Lipinski's Rule of Five, make it an interesting scaffold for medicinal chemistry. However, a precise, empirical determination of its pKa values via established methods like potentiometric titration or UV-Vis spectrophotometry is a critical and indispensable step. This data provides the foundational knowledge required to understand and optimize the compound's formulation, pharmacokinetic profile, and potential as a therapeutic agent.
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An In-depth Technical Guide to [2-(Methylsulfanyl)pyridin-4-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [2-(Methylsulfanyl)pyridin-4-yl]methanamine, a heterocyclic amine of increasing interest in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a proposed synthesis pathway, potential applications in drug discovery, and essential safety protocols. The information presented herein is intended to empower researchers to effectively utilize this compound as a valuable building block in the development of novel therapeutics.
Compound Identification and Physicochemical Properties
This compound is a substituted pyridine derivative characterized by a methanamine group at the 4-position and a methylsulfanyl group at the 2-position of the pyridine ring.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1160059-05-1 | [1] |
| Molecular Formula | C₇H₁₀N₂S | [1] |
| Molecular Weight | 154.23 g/mol | [1] |
| Canonical SMILES | CSC1=NC=CC(=C1)CN | [2] |
| InChI Key | WUQAMFZTFZEJDD-UHFFFAOYSA-N | [2] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| XlogP | 0.6 | [2] |
| Topological Polar Surface Area | 65.2 Ų | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
Note: Some physicochemical properties are predicted based on the compound's structure due to limited experimental data in publicly available literature.
Synthesis Methodology: A Plausible Route
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature, a logical and efficient synthesis can be proposed based on established methodologies for analogous pyridine derivatives. The most probable synthetic route involves the reduction of the corresponding nitrile, 2-(methylthio)isonicotinonitrile.
Proposed Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from commercially available 2-chloro-4-cyanopyridine.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Methylsulfanyl)isonicotinonitrile (Intermediate)
-
To a solution of 2-chloro-4-cyanopyridine in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add sodium thiomethoxide.
-
The reaction mixture is stirred at room temperature or with gentle heating to facilitate the nucleophilic aromatic substitution of the chloride with the methylsulfanyl group.
-
Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(methylsulfanyl)isonicotinonitrile.
-
Purification can be achieved by column chromatography on silica gel.
Step 2: Reduction of 2-(Methylsulfanyl)isonicotinonitrile to this compound (Final Product)
-
The intermediate, 2-(methylsulfanyl)isonicotinonitrile, is dissolved in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).
-
A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel catalyst), is introduced carefully.[3]
-
The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) until the reduction of the nitrile to the primary amine is complete, as monitored by TLC or LC-MS.
-
The reaction is then carefully quenched, typically with the sequential addition of water and a sodium hydroxide solution if LiAlH₄ was used.
-
The resulting mixture is filtered to remove inorganic salts, and the filtrate is extracted with an organic solvent.
-
The combined organic extracts are dried, and the solvent is evaporated to afford the crude this compound.
-
Further purification can be performed by distillation under reduced pressure or by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[4] Substituted pyridines, such as this compound, serve as versatile building blocks for the synthesis of more complex molecules with a wide range of biological activities.
Potential as a Pharmacophore Component
The structural motifs present in this compound suggest its potential utility in the design of inhibitors for various biological targets. The pyridine ring can engage in hydrogen bonding and π-stacking interactions within protein binding sites. The methanamine group provides a key point for further chemical elaboration and can act as a hydrogen bond donor or a basic center. The methylsulfanyl group can occupy hydrophobic pockets and may also be a site for metabolism.
Analogues and Their Biological Activities
While the specific biological activity of this compound is not extensively reported, the activities of structurally related pyridine derivatives provide valuable insights into its potential applications:
-
Antitubercular Agents: Pyridine-2-methylamine derivatives have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids essential for the viability of M. tuberculosis.[5] This suggests that our target compound could serve as a scaffold for the development of novel antitubercular drugs.
-
Kinase Inhibitors: The pyridine core is prevalent in a multitude of kinase inhibitors. For instance, substituted pyridines have been utilized in the development of SARM1 inhibitors, which are implicated in axon degeneration.[6]
-
G-Protein Coupled Receptor (GPCR) Modulators: Pyridine derivatives have been successfully developed as agonists for GPCRs like GPR119, which is a target for the treatment of type 2 diabetes.[7]
-
Enzyme Inhibitors: Aminomethyl-pyridines have been designed as inhibitors of dipeptidyl peptidase-4 (DPP-4), another important target in diabetes therapy.[3]
Caption: Potential applications of the core scaffold in medicinal chemistry.
Safety and Handling
Due to the limited specific safety data for this compound, it is crucial to handle this compound with the utmost care, assuming it may be hazardous. The safety precautions for structurally similar compounds, such as other aminomethylpyridines, should be followed.
Table 3: General Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.[9] |
| Storage | Store in a cool, well-ventilated area in a tightly closed container.[9] |
| First Aid (In case of exposure) | Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention in all cases of exposure. |
Conclusion
This compound (CAS No. 1160059-05-1) is a valuable heterocyclic building block with significant potential for application in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound is emerging, its structural features and the known biological activities of related pyridine derivatives suggest its utility in developing novel therapeutics for a range of diseases, including infectious diseases, metabolic disorders, and neurological conditions. The proposed synthesis provides a viable route for its preparation, and adherence to strict safety protocols is essential when handling this compound. Further research into the specific biological properties of this compound is warranted to fully unlock its therapeutic potential.
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Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. PubMed. [Link]
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The Emergence of a Versatile Building Block: A Technical Guide to [2-(Methylsulfanyl)pyridin-4-yl]methanamine
This in-depth technical guide delves into the discovery, history, and synthetic methodologies of the heterocyclic compound, [2-(Methylsulfanyl)pyridin-4-yl]methanamine. This molecule, while not possessing an extensive history of standalone applications, has emerged as a valuable and versatile building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a reactive methanamine moiety and a strategically placed methylsulfanyl group, offer a rich scaffold for the synthesis of complex molecular architectures with diverse biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.
Discovery and Historical Context: A Modern Synthetic Intermediate
The discovery of this compound is not marked by a singular, serendipitous event but rather by its gradual appearance in the scientific and patent literature as a key intermediate in the synthesis of more complex molecules. Its emergence is intrinsically linked to the relentless pursuit of novel therapeutic agents, where the exploration of new chemical space is paramount.
The earliest significant disclosures of this compound appear to be within the patent literature, where it is often described as a crucial component in the synthesis of pioneering drug candidates. While a definitive "discovery" paper in a peer-reviewed journal remains elusive, its inclusion in numerous patents underscores its importance as a proprietary building block for various pharmaceutical and agrochemical research programs. This trajectory is typical for many modern synthetic intermediates whose value is realized in the context of larger discovery efforts rather than as standalone entities.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1160059-05-1 | N/A |
| Molecular Formula | C₇H₁₀N₂S | N/A |
| Molecular Weight | 154.23 g/mol | N/A |
| Appearance | Not explicitly reported; likely an oil or low-melting solid | Inferred |
| Boiling Point | Not explicitly reported | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred |
Synthetic Pathways: From Precursors to the Final Amine
The synthesis of this compound is not officially documented in a single, standardized protocol. However, based on established principles of organic chemistry and analogous transformations reported in the literature, a robust and logical synthetic strategy can be devised. The most plausible and efficient route involves a two-step sequence starting from a readily available precursor, 2-(methylthio)isonicotinonitrile.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-(Methylsulfanyl)pyridine-4-carbaldehyde
The initial and critical step is the selective reduction of the nitrile group of 2-(methylthio)isonicotinonitrile to an aldehyde.
Protocol:
-
Reaction Setup: A solution of 2-(methylthio)isonicotinonitrile in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Reducing Agent: A solution of a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise from the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The choice of DIBAL-H is critical as it allows for the partial reduction of the nitrile to the corresponding imine, which is then hydrolyzed to the aldehyde upon workup.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.
-
Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of a suitable reagent, such as methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid. This step is crucial for the hydrolysis of the intermediate imine to the desired aldehyde and for the complexation of aluminum salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by column chromatography on silica gel.
Step 2: Reductive Amination to this compound
The final step involves the conversion of the aldehyde to the primary amine via reductive amination.
Protocol:
-
Reaction Setup: A solution of 2-(methylsulfanyl)pyridine-4-carbaldehyde in a suitable solvent, typically methanol or ethanol, is prepared in a reaction vessel.
-
Amine Source: A source of ammonia is introduced. This can be in the form of a solution of ammonia in methanol or by bubbling ammonia gas through the reaction mixture.
-
Formation of Imine (optional isolation): The mixture is stirred at room temperature to allow for the formation of the intermediate imine. In some protocols, the imine can be isolated, but it is more commonly generated in situ.
-
Reduction: A reducing agent is added to the reaction mixture. Common choices include:
-
Catalytic Hydrogenation: The reaction vessel is placed under an atmosphere of hydrogen gas in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) or Raney nickel.
-
Chemical Reduction: A chemical reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is added portion-wise. Sodium cyanoborohydride is often preferred as it is more selective for the reduction of the imine in the presence of the aldehyde.
-
-
Reaction Monitoring and Workup: The reaction is monitored by TLC. Once the reaction is complete, the catalyst (if used) is filtered off. The solvent is removed under reduced pressure.
-
Purification: The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated. The final product, this compound, is then purified by column chromatography or distillation under reduced pressure.
In-Depth Technical Guide to the Theoretical Properties of [2-(Methylsulfanyl)pyridin-4-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the theoretically predicted properties of the novel compound [2-(Methylsulfanyl)pyridin-4-yl]methanamine. As a molecule of interest in medicinal chemistry and drug discovery, understanding its fundamental physicochemical and electronic characteristics is paramount for predicting its behavior in biological systems and guiding further research and development. This document delves into its chemical identity, predicted physicochemical parameters, spectroscopic signatures, reactivity profile, and potential metabolic fate, offering a holistic in-silico assessment.
Chemical Identity and Structural Elucidation
This compound is a substituted pyridine derivative characterized by a methylsulfanyl group at the 2-position and a methanamine group at the 4-position of the pyridine ring.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1160059-05-1 | BLDpharm[1] |
| Molecular Formula | C₇H₁₀N₂S | BLDpharm[1] |
| Molecular Weight | 154.23 g/mol | BLDpharm[1] |
| SMILES | NCC1=CC(SC)=NC=C1 | BLDpharm[1] |
Predicted Physicochemical Properties: A Foundation for Drug-Likeness
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. In-silico prediction of these parameters provides early insights into a molecule's potential as a drug candidate.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (most basic) | 8.5 (Predicted) | Influences ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |
| logP | 0.6 (Predicted) | A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME). A value of 0.6 suggests good water solubility. |
| Polar Surface Area (PSA) | 65.2 Ų (Predicted) | Correlates with membrane permeability. A PSA below 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 2 | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and interactions with biological macromolecules. |
Note: Predicted values were obtained using publicly available cheminformatics tools.
The predicted pKa of 8.5 for the most basic center, likely the primary amine, indicates that at physiological pH (~7.4), a significant portion of the molecules will be protonated. This has profound implications for its solubility in aqueous environments and its ability to interact with biological targets through ionic interactions. The predicted logP of 0.6 suggests a balanced hydrophilic-lipophilic character, which is often desirable for oral drug candidates. Furthermore, the calculated polar surface area of 65.2 Ų is well within the range associated with good cell membrane permeability and oral bioavailability.
Predicted Spectroscopic Data: Fingerprints for Identification
In-silico prediction of NMR spectra serves as a valuable tool for structural verification and interpretation of experimental data.
Predicted ¹H-NMR Spectrum
The predicted ¹H-NMR spectrum provides characteristic signals for the different proton environments in the molecule.
Figure 2: Predicted ¹H-NMR chemical shifts and multiplicities.
-
Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region. The proton at position 6 (H-6) is anticipated to be the most deshielded due to the inductive effect of the adjacent nitrogen atom. The protons at positions 3 and 5 will likely appear as doublets.
-
Methylene Protons (-CH₂-): The protons of the aminomethyl group are expected to resonate as a singlet around 3.8 ppm.
-
Methyl Protons (-S-CH₃): The singlet for the methyl group protons of the methylsulfanyl group is predicted to be around 2.5 ppm.
-
Amine Protons (-NH₂): The chemical shift of the amine protons is highly dependent on the solvent and concentration and will likely appear as a broad singlet.
Predicted ¹³C-NMR Spectrum
The predicted ¹³C-NMR spectrum provides insights into the carbon skeleton of the molecule.
Table 3: Predicted ¹³C-NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (C-S) | ~160 |
| C6 | ~150 |
| C4 (C-CH₂) | ~148 |
| C3 | ~120 |
| C5 | ~118 |
| -CH₂- (amine) | ~45 |
| -S-CH₃ | ~15 |
Note: Predicted values were obtained using online NMR prediction tools and are approximate.[2][3]
Reactivity Profile: Understanding Chemical Behavior
The electronic nature of this compound suggests several potential sites for chemical reactions.
Figure 3: Predicted reactive sites of this compound.
-
Nucleophilic Centers:
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a Lewis base and a site for protonation or coordination to metal ions.
-
Primary Amine: The primary amine is a strong nucleophile and a base, readily undergoing reactions such as acylation, alkylation, and salt formation.
-
Sulfur Atom: The sulfur atom of the methylsulfanyl group possesses lone pairs of electrons, making it a potential nucleophile and a site for oxidation to a sulfoxide or sulfone.
-
-
Electrophilic Centers:
-
Pyridine Ring: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen. The presence of the electron-donating methylsulfanyl and aminomethyl groups will influence the regioselectivity of such reactions.
-
The interplay of these functional groups dictates the overall reactivity of the molecule and is a key consideration in designing synthetic routes and understanding potential interactions with biological macromolecules.
Predicted Metabolic Pathways: A Glimpse into In Vivo Transformation
Predicting the metabolic fate of a drug candidate is crucial for assessing its potential for efficacy and toxicity. Based on the metabolism of similar pyridine and sulfur-containing compounds, several metabolic transformations can be postulated for this compound.
Figure 4: Postulated metabolic pathways for this compound.
-
Phase I Metabolism:
-
S-Oxidation: The sulfur atom is a likely site for oxidation by cytochrome P450 enzymes, leading to the formation of the corresponding sulfoxide and sulfone metabolites.
-
N-Acetylation: The primary amine can undergo acetylation, a common metabolic pathway for arylamines.
-
Oxidative Deamination: The primary amine could be a substrate for monoamine oxidases, leading to the formation of an aldehyde intermediate, which would then be further oxidized to a carboxylic acid.
-
Hydroxylation: The pyridine ring could undergo hydroxylation at various positions.
-
-
Phase II Metabolism:
-
Conjugation: The primary amine, as well as any hydroxylated metabolites formed during Phase I, can undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
-
Understanding these potential metabolic pathways is essential for identifying active metabolites, predicting potential drug-drug interactions, and assessing the overall safety profile of the compound.[4][5]
Conclusion
This in-depth technical guide provides a comprehensive theoretical assessment of this compound. The predicted physicochemical properties suggest a favorable profile for a potential drug candidate, with good aqueous solubility and membrane permeability. The predicted spectroscopic data offer a basis for structural confirmation, while the analysis of its reactivity and potential metabolic pathways provides crucial insights for guiding future synthetic efforts and biological evaluations. This in-silico characterization serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity. Further experimental validation of these theoretical properties is a critical next step in the advancement of this compound.
References
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NMRDB.org. "Predict 13C NMR spectra". NMRDB.org. Accessed January 26, 2026. [Link]
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- Kulkarni, S. A., & Kaware, M. K. (2008). In silico techniques for the study and prediction of xenobiotic metabolism: A review. Journal of Pharmaceutical and Biomedical Analysis.
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Spectroscopic Blueprint of [2-(Methylsulfanyl)pyridin-4-yl]methanamine: A Guide for Advanced Structural Elucidation
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. [2-(Methylsulfanyl)pyridin-4-yl]methanamine, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry, owing to the prevalence of the pyridine scaffold in numerous pharmaceuticals. The interplay of its aromatic, amine, and thioether functionalities creates a unique electronic and structural profile that necessitates a multi-faceted analytical approach for unambiguous identification and quality control.
This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying scientific rationale for these predictions and detailed, field-proven protocols for their experimental verification. The methodologies described herein are crafted to be self-validating, ensuring the generation of reliable and reproducible data.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.
Caption: Atom numbering scheme for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and number of hydrogen atoms.
Predicted ¹H NMR Spectrum
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and integration values for this compound in a common deuterated solvent like CDCl₃.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H6 | ~8.2 - 8.4 | Doublet (d) | 1H | Located ortho to the ring nitrogen, this proton is significantly deshielded by the electronegativity of the nitrogen atom. |
| H5 | ~7.0 - 7.2 | Doublet of doublets (dd) or Doublet (d) | 1H | Situated meta to the electron-withdrawing nitrogen and ortho to the aminomethyl group. |
| H3 | ~6.9 - 7.1 | Singlet (s) or fine doublet | 1H | This proton is adjacent to the electron-donating methylsulfanyl group, which provides some shielding. |
| C9-H₂ | ~3.8 - 4.0 | Singlet (s) | 2H | Methylene protons are adjacent to the aromatic ring and the amine group, placing them in a moderately deshielded environment. |
| N10-H₂ | ~1.5 - 2.5 | Broad singlet (br s) | 2H | Amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent. |
| C8-H₃ | ~2.5 - 2.7 | Singlet (s) | 3H | Methyl protons are attached to a sulfur atom, which is moderately electronegative, resulting in a downfield shift compared to a standard alkyl group. |
Experimental Protocol for ¹H NMR Spectroscopy
This protocol ensures the acquisition of a high-quality, high-resolution ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1][2] The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is excellent for ensuring the solubility of polar compounds and observing exchangeable protons like those of the amine group.[1][3]
-
Ensure the sample is fully dissolved. If not, sonication may be employed.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp peaks and high resolution.
-
Acquire the spectrum using standard parameters for a ¹H experiment (e.g., a 400 or 500 MHz spectrometer). A typical acquisition might involve 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the internal standard (TMS) or the residual solvent peak to its known chemical shift.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
-
Caption: Workflow for ¹H NMR spectroscopic analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts for this compound are presented below.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C2 | ~160 - 165 | This carbon is directly attached to both a nitrogen and a sulfur atom, leading to significant deshielding. |
| C6 | ~148 - 152 | Aromatic carbon adjacent to the ring nitrogen, resulting in a downfield chemical shift. |
| C4 | ~145 - 150 | Aromatic carbon bearing the aminomethyl substituent. |
| C5 | ~120 - 125 | Aromatic carbon with a chemical shift typical for a pyridine ring. |
| C3 | ~115 - 120 | This aromatic carbon is shielded by the adjacent methylsulfanyl group. |
| C9 (CH₂) | ~45 - 50 | Aliphatic carbon attached to the aromatic ring and the nitrogen of the amine group. |
| C8 (CH₃) | ~13 - 18 | Aliphatic carbon of the methyl group attached to the sulfur atom. |
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation:
-
A more concentrated sample is often required. Use 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
Follow the same dissolution and filtration steps as for ¹H NMR.
-
-
Instrument Setup and Data Acquisition:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Select a standard ¹³C NMR experiment, typically with proton decoupling to simplify the spectrum to a series of singlets.
-
A much larger number of scans (e.g., 1024 or more) is usually necessary to achieve an adequate signal-to-noise ratio.
-
The spectral width is much larger, typically 0-220 ppm.
-
-
Data Processing:
-
Processing steps are analogous to ¹H NMR: Fourier transform, phasing, and calibration.
-
The resulting spectrum should show one peak for each unique carbon atom in the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 3500 | N-H stretch | Primary amine (-NH₂) | Medium (often two bands) |
| 3000 - 3100 | C-H stretch | Aromatic (sp² C-H) | Medium to weak |
| 2850 - 3000 | C-H stretch | Aliphatic (sp³ C-H) | Medium |
| 1580 - 1610 | C=N and C=C stretch | Pyridine ring | Strong to medium |
| 1400 - 1500 | C=C stretch | Pyridine ring | Medium |
| 1550 - 1650 | N-H bend (scissoring) | Primary amine (-NH₂) | Medium to strong |
| 600 - 800 | C-S stretch | Thioether (-S-CH₃) | Weak to medium |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[5][6][7]
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the this compound sample directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.[6] If it is a liquid, a single drop is sufficient.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Post-Analysis:
-
Clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the sample.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Formula: C₇H₁₀N₂S
-
Monoisotopic Mass: 154.0565 g/mol
-
Expected Molecular Ion Peaks (m/z):
-
Electrospray Ionization (ESI), Positive Mode: [M+H]⁺ = 155.0638[8]
-
Electron Ionization (EI): M⁺˙ = 154.0565
-
Plausible Fragmentation Pathway (EI-MS)
Under electron ionization, the molecular ion can undergo fragmentation. The most likely fragmentation pathways involve the cleavage of bonds alpha to the pyridine ring and the amine group, as these can lead to the formation of stable carbocations or radical cations.
-
Benzylic Cleavage: Loss of the amino group (•NH₂) to form a stable pyridyl-stabilized carbocation.
-
m/z 154 → m/z 138
-
-
Alpha-Cleavage: Cleavage of the C4-C9 bond, leading to the formation of a pyridinium ion.
-
m/z 154 → m/z 107 (loss of •CH₂NH₂)
-
-
Loss of Methyl Radical: Cleavage of the S-CH₃ bond.
-
m/z 154 → m/z 139 (loss of •CH₃)
-
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocol for ESI-MS
Electrospray ionization is a "soft" ionization technique that is well-suited for polar molecules and typically results in the observation of the protonated molecular ion with minimal fragmentation.[9][10]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[10]
-
Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Use a nebulizing gas (e.g., nitrogen) to aid in desolvation.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
High-resolution mass spectrometry can be used to confirm the elemental composition by comparing the measured accurate mass to the theoretical mass.
-
Summary of Spectroscopic Data
The following table provides a consolidated summary of the predicted spectroscopic data for this compound.
| Technique | Feature | Predicted Value |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~8.3 (d, 1H), ~7.1 (dd, 1H), ~7.0 (s, 1H), ~3.9 (s, 2H), ~2.6 (s, 3H), ~1.9 (br s, 2H) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~162, ~150, ~148, ~122, ~118, ~48, ~15 |
| IR | Key Absorptions (cm⁻¹) | 3400 (N-H), 3050 (Ar C-H), 2920 (Aliph. C-H), 1600 (C=N, C=C), 700 (C-S) |
| MS (ESI) | Protonated Molecule | [M+H]⁺ at m/z 155.0638 |
| MS (EI) | Molecular Ion | M⁺˙ at m/z 154.0565 |
| MS (EI) | Key Fragments (m/z) | 139, 138, 107 |
Conclusion
The integrated analysis of NMR, IR, and MS data provides a powerful and robust framework for the structural confirmation of this compound. The predicted data and detailed protocols in this guide offer a comprehensive roadmap for researchers to follow, from sample preparation to spectral interpretation. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can confidently characterize this and similar molecules, accelerating the pace of research and development in their respective fields.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][8]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link][6]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12.[9]
-
LibreTexts. (2023). Interpreting Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link][10]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link][5]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link][11]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link][2]
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Walsby, C. J., & Kajbaf, M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 785-791.[1][12]
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[2-(Methylsulfanyl)pyridin-4-yl]methanamine: A Scoping Guide for Investigating Potential Biological Activity
An In-Depth Technical Guide
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and thousands of clinical candidates.[1] Its unique physicochemical properties, including its ability to improve water solubility and engage in hydrogen bonding, make it a privileged structure in drug design.[2][3] This guide focuses on the novel compound, [2-(Methylsulfanyl)pyridin-4-yl]methanamine, a molecule that, while not extensively characterized in existing literature, possesses structural motifs suggestive of significant biological potential. By analyzing structurally analogous compounds, we postulate a compelling case for its investigation as an antimicrobial, anticancer, and anti-inflammatory agent. This document provides a comprehensive framework for its synthesis, characterization, and biological evaluation, complete with detailed, validated protocols and the scientific rationale underpinning each experimental step. Our objective is to equip researchers with a robust, evidence-based roadmap to unlock the therapeutic potential of this promising chemical entity.
Introduction and Rationale
Chemical Identity of the Core Compound
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₀N₂S
-
Molecular Weight: 154.24 g/mol
-
Structure:
The molecule combines three key structural features: a pyridine ring , a versatile heterocyclic scaffold known for its presence in drugs like the antiviral atazanavir and the kinase inhibitor imatinib[1]; a methanamine group at the 4-position, which provides a basic center for salt formation and polar interactions; and a methylsulfanyl (thioether) group at the 2-position, which can influence lipophilicity and metabolic stability, and may participate in target binding.
The Pyridine Scaffold: A Privileged Structure in Drug Discovery
The pyridine ring is a bioisostere of benzene but with distinct advantages. The nitrogen atom acts as a hydrogen bond acceptor and imparts polarity, often enhancing the solubility and bioavailability of drug candidates.[2] This scaffold is found in a vast array of pharmaceuticals, including nicotinamide (Vitamin B3), the antitubercular agent isoniazid, and the calcium channel blocker nifedipine.[4] Its stability and synthetic tractability allow for extensive structural modifications, making it a highly sought-after nucleus in the design of novel therapeutics.[2][5]
Rationale for Investigation: Learning from Structural Analogs
Direct biological data for this compound is scarce. Therefore, our rationale for its investigation is built upon a structure-activity relationship (SAR) analysis of closely related, published compounds.
-
Antitubercular Potential: Pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3, an essential transporter protein in Mycobacterium tuberculosis (Mtb).[6] MmpL3 is responsible for shuttling trehalose monomycolate (TMM), a key component for cell wall synthesis, across the inner membrane.[6] Inhibition of MmpL3 leads to TMM accumulation in the cytoplasm, disrupting cell wall formation and causing bacterial death.[6] The presence of the core pyridin-methanamine structure in our target compound makes MmpL3 a primary hypothetical target. Furthermore, other 2-thiopyridine derivatives have demonstrated potent activity against both active and dormant Mtb cells.[7]
-
Anticancer Potential (Kinase Inhibition): Many pyridine derivatives have been successfully developed as kinase inhibitors for cancer therapy.[8] For instance, a series of pyridine compounds bearing a 1,2,3-triazole moiety were found to be potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[8] The pyridine core acts as a critical scaffold for orienting functional groups into the ATP-binding pocket of kinases. The methanamine and methylsulfanyl groups of our target compound could potentially be optimized to achieve high-affinity binding to various oncogenic kinases.
-
Anti-inflammatory and Antifungal Activity: Studies have shown that 2-[(phenylthio)methyl]pyridine derivatives exhibit anti-inflammatory properties.[9] Additionally, various N-pyridin-2-yl substituted acetamides have shown promising antifungal activity against Candida albicans and Aspergillus niger, in some cases exceeding the efficacy of the reference drug fluconazole.[10]
Proposed Synthesis and Characterization
While a specific synthesis for this compound is not published, a plausible route can be extrapolated from established organic chemistry principles and patent literature concerning pyridin-2-yl-methylamine synthesis.[11][12]
A Plausible Synthetic Pathway
A logical approach would start from a commercially available precursor, such as 2-chloro-4-cyanopyridine.
-
Step 1: Nucleophilic Substitution. Reaction of 2-chloro-4-cyanopyridine with sodium thiomethoxide (NaSMe) would selectively displace the chlorine at the 2-position to yield 2-(methylsulfanyl)-4-cyanopyridine. The high nucleophilicity of the thiolate and the activated position of the chlorine make this a favorable transformation.
-
Step 2: Reduction of the Nitrile. The resulting nitrile can then be reduced to the primary amine. A robust method for this is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) could be employed, though this would require anhydrous conditions and careful workup.
Essential Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the structural integrity of the final compound and all intermediates. The spectra should be unambiguous, showing the correct number of signals, splitting patterns, and chemical shifts corresponding to the proposed structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight, providing a precise mass measurement that validates the molecular formula.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the standard for assessing the purity of the final compound. For drug discovery applications, a purity of >95% is typically required for initial biological screening.
Postulated Biological Activities and Key Targets
Based on the evidence from structural analogs, we can construct testable hypotheses regarding the biological activity of this compound.
Hypothesis 1: Antitubercular Activity via MmpL3 Inhibition
The most compelling hypothesis is that the compound will exhibit activity against Mycobacterium tuberculosis. The pyridin-methanamine scaffold is a known MmpL3 inhibitor pharmacophore.[6]
Caption: Postulated mechanism of antitubercular activity via MmpL3 inhibition.
Hypothesis 2: Anticancer Activity via Kinase Inhibition
The pyridine core is a proven scaffold for kinase inhibitors.[8] The compound could potentially inhibit receptor tyrosine kinases (RTKs) like FLT3 or VEGFR2, or cytoplasmic kinases involved in oncogenic signaling.
Caption: General pathway for anticancer activity via RTK/STAT signaling inhibition.
A Framework for Biological Evaluation
A structured, tiered approach is critical to efficiently evaluate a new chemical entity. This process, known as a screening cascade, prioritizes experiments to gain the most impactful data first, guiding subsequent, more resource-intensive assays.[13]
The Screening Cascade: A Logical Workflow
Caption: A tiered experimental workflow for evaluating a novel compound.
Protocol 1: In Vitro Cytotoxicity Assessment (SRB Assay)
Rationale: Before assessing specific therapeutic activity, it is crucial to determine the compound's general toxicity against mammalian cells. This distinguishes targeted biological effects from non-specific cytotoxicity. The Sulforhodamine B (SRB) assay is a reliable, protein-stain-based method for measuring cell density.[14]
-
Materials:
-
Human cell line (e.g., HeLa, A549, or HepG2)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO (stock solution)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Plate reader (510 nm absorbance)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Replace the medium in the wells with the compound dilutions (final DMSO concentration <0.5%). Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound protein stain.
-
Readout: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.
-
-
Scientist's Note: A high GI₅₀ value (>50 µM) is generally desirable, as it suggests the compound is not broadly cytotoxic at concentrations where specific therapeutic activity might be observed.
Protocol 2: Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
Rationale: The MABA assay is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[6] The redox indicator Alamar Blue turns from blue to pink in the presence of metabolically active, respiring cells.
-
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
Test compound and reference drug (e.g., Isoniazid)
-
Alamar Blue reagent
-
(Requires BSL-3 containment facility)
-
-
Step-by-Step Methodology:
-
Inoculum Preparation: Grow Mtb H37Rv to mid-log phase and adjust the turbidity to a McFarland standard of 1.0. Dilute 1:20 in 7H9 broth.
-
Compound Plating: Add 100 µL of sterile water to the outer perimeter wells to prevent evaporation. Prepare 2-fold serial dilutions of the test compound directly in the plate using 7H9 broth (final volume 100 µL).
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent to each well. Incubate for another 24 hours.
-
Readout: Visually inspect for color change. Blue indicates inhibition; pink indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
-
-
Scientist's Note: This whole-cell assay provides a physiologically relevant measure of a compound's ability to not only inhibit its target but also to penetrate the complex mycobacterial cell wall.
Protocol 3: Target-Based Kinase Inhibition Assay (Generic Fluorometric Assay)
Rationale: To validate the hypothesis of kinase inhibition, a direct, cell-free enzymatic assay is required. This confirms target engagement and provides a quantitative measure of potency (IC₅₀). Many commercial kits are available, or a generic assay can be developed.[15][16]
-
Materials:
-
Recombinant kinase (e.g., FLT3)
-
Kinase-specific peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Fluorescence-based detection system (e.g., ADP-Glo™, which measures ADP production)
-
384-well, low-volume plates
-
Test compound and reference inhibitor (e.g., Sorafenib for FLT3)
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare 3-fold serial dilutions of the test compound in assay buffer containing DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase and the peptide substrate.
-
Inhibition Step: Add the serially diluted compound to the wells and incubate for 15-30 minutes to allow for binding.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for 1-2 hours at room temperature.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagents). This typically involves a step to deplete remaining ATP, followed by a step to convert the generated ADP into a detectable signal (luminescence).
-
Readout: Measure the signal (e.g., luminescence) on a plate reader.
-
Analysis: Normalize the data to controls (0% inhibition = no compound; 100% inhibition = no enzyme). Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Scientist's Note: This biochemical assay isolates the interaction between the compound and the target enzyme, removing confounding factors like cell permeability or efflux. A potent IC₅₀ in this assay, combined with activity in a cell-based model, provides strong evidence for an on-target mechanism of action.
Data Interpretation and Next Steps
Summarizing and Interpreting Preliminary Data
All quantitative data should be organized into clear tables to facilitate comparison and decision-making.
| Compound ID | Cytotoxicity (GI₅₀, µM) | Antitubercular (MIC, µg/mL) | Kinase Inhibition (IC₅₀, µM) | Selectivity Index (SI)¹ |
| Cmpd-001 | > 50 | 4 | 0.5 | > 100 |
| Control | 0.1 (Doxorubicin) | 0.05 (Isoniazid) | 0.09 (Sorafenib) | N/A |
| ¹ Selectivity Index is often calculated as GI₅₀ / MIC or GI₅₀ / IC₅₀. A higher SI value is desirable. |
Interpretation: In the hypothetical data above, "Cmpd-001" shows promising activity. It has a high selectivity index, being potent against the therapeutic targets (Mtb and a specific kinase) at concentrations far below those that cause general cytotoxicity. This profile makes it a strong candidate for further investigation.
Advancing the Investigation
If initial results are promising (e.g., potent and selective activity), the next logical steps involve:
-
SAR Studies: Synthesize and test a small library of analogs to understand which parts of the molecule are essential for activity.
-
Mechanism of Action Studies: Use cell-based assays (e.g., Western blotting for kinase pathways, TMM accumulation assays for MmpL3) to confirm the on-target activity within a cellular context.
-
ADME-Tox Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity properties to assess the compound's drug-like potential.
Conclusion
This compound represents an intriguing, unexplored chemical entity. By leveraging established knowledge from structurally related compounds, we have built a strong, multi-faceted case for its potential as an antitubercular, anticancer, or anti-inflammatory agent. The proposed framework of synthesis, characterization, and a tiered biological evaluation provides a clear and scientifically rigorous path forward. The detailed protocols within this guide are designed to be immediately actionable, empowering research teams to systematically de-risk and validate this compound, potentially leading to the discovery of a novel therapeutic agent.
References
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Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014). ResearchGate. [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed. [Link]
-
2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. (n.d.). PubMed. [Link]
- Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). MDPI. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. (n.d.). BellBrook Labs. [Link]
-
New 2-thiopyridines as Potential Candidates for Killing Both Actively Growing and Dormant Mycobacterium Tuberculosis Cells. (n.d.). PubMed. [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. [Link]
- Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).
-
Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Center for Biotechnology Information. [Link]
-
Determination of Biological Activities. A Laboratory Manual. (n.d.). ResearchGate. [Link]
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- 8. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to [2-(Methylsulfanyl)pyridin-4-yl]methanamine Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The [2-(Methylsulfanyl)pyridin-4-yl]methanamine scaffold represents a promising, yet underexplored, chemotype in modern medicinal chemistry. This guide provides a comprehensive technical overview of its analogues and derivatives, consolidating available synthetic strategies, elucidating potential structure-activity relationships (SAR), and exploring a range of prospective therapeutic applications. Drawing upon data from structurally related pyridine derivatives, this document aims to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this unique molecular architecture. Particular focus is given to its potential in infectious diseases, oncology, and neurodegenerative disorders, supported by detailed synthetic protocols and mechanistic insights.
Introduction: The Chemical and Therapeutic Landscape of Substituted Pyridines
The pyridine ring is a cornerstone of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its susceptibility to a variety of chemical modifications.[1] Specifically, the strategic placement of substituents allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The incorporation of a methylsulfanyl group at the 2-position and a methanamine moiety at the 4-position of the pyridine ring creates a unique scaffold with a distinct electronic and steric profile, offering the potential for novel pharmacological activities.
This guide will delve into the specifics of the this compound core, a structure that, while not extensively documented, holds considerable promise based on the established bioactivity of its constituent functional groups and related pyridine analogues. The exploration of this chemical space is driven by the continuous need for novel therapeutic agents to combat drug resistance and address complex diseases.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives can be approached through a multi-step process, leveraging established pyridine chemistry. A plausible and efficient synthetic route involves the preparation of a key intermediate, 2-(methylsulfanyl)pyridine-4-carbonitrile, followed by its reduction to the desired methanamine.
Synthesis of the Core Scaffold: A Proposed Pathway
A likely synthetic pathway to the core molecule is outlined below. This strategy combines the introduction of the methylsulfanyl group with the formation and subsequent reduction of a nitrile at the 4-position.
Sources
Probing the Enigmatic Mechanism of [2-(Methylsulfanyl)pyridin-4-yl]methanamine: A Technical Guide to Hypothesis-Driven Interrogation
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs featuring this privileged heterocycle.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, central nervous system (CNS), and antimicrobial effects.[1][2][4] The subject of this technical guide, [2-(Methylsulfanyl)pyridin-4-yl]methanamine, is a novel compound whose mechanism of action remains unelucidated. This document presents a series of evidence-based hypotheses regarding its potential biological activities and provides a comprehensive, technically detailed framework for their experimental validation. By dissecting the molecule into its core components—the pyridine ring, the 4-aminomethyl group, and the 2-methylsulfanyl substituent—we can infer plausible biological targets and design a rigorous, multi-pronged approach to uncover its therapeutic potential.
Introduction: Deconstructing this compound
The chemical structure of this compound (CAS No. 1160059-05-1, Molecular Formula: C₇H₁₀N₂S) presents several features that suggest potential biological activity.[5] The pyridine ring is a well-established pharmacophore present in numerous approved drugs targeting a wide array of biological pathways.[1][2] The 4-(aminomethyl)pyridine moiety is recognized as a versatile intermediate in the synthesis of pharmaceuticals, including antihypertensive and anti-inflammatory agents, and its structure allows for critical interactions with biological targets.[6][7] Furthermore, the presence of a methylsulfanyl (thioether) group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and has been associated with various pharmacological activities, including antibacterial effects.[2][8]
Given the absence of direct biological data for this compound, a hypothesis-driven approach is essential. This guide outlines three primary hypotheses for the mechanism of action of this compound, grounded in the known activities of structurally related compounds.
Hypothesis 1: Antimicrobial Activity
Rationale: The pyridine scaffold is a common feature in antimicrobial agents.[2][4] Specifically, derivatives of 2-(methylsulfanyl)pyridine have been investigated for their potential to interfere with bacterial metabolic processes, thereby inhibiting bacterial growth.[8] This leads to the hypothesis that this compound may exert antimicrobial effects by disrupting essential cellular functions in susceptible microorganisms.
Proposed Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis or Metabolism
We hypothesize that the compound may act as an inhibitor of key bacterial enzymes involved in cell wall biosynthesis or essential metabolic pathways. The structural similarity to pyridine-2-methylamine derivatives that inhibit MmpL3, a crucial transporter in Mycobacterium tuberculosis, suggests a potential target class.
Experimental Validation Protocol: Antimicrobial Susceptibility Testing
A tiered screening approach will be employed to assess the antimicrobial potential of the compound.
Tier 1: Broad-Spectrum Screening
-
Objective: To determine the general antimicrobial activity against a panel of representative Gram-positive and Gram-negative bacteria and fungi.
-
Method: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger).
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Tier 2: Target-Specific Assays (if broad-spectrum activity is confirmed)
-
Objective: To investigate the inhibition of specific bacterial enzymes.
-
Example Protocol (MmpL3 Inhibition Assay):
-
Utilize a cell-based assay with a reporter strain of Mycobacterium smegmatis that overexpresses MmpL3 and contains a fluorescent substrate.
-
Treat the cells with varying concentrations of the test compound.
-
Measure the fluorescence signal, where a decrease in fluorescence indicates inhibition of MmpL3-mediated transport.
-
| Parameter | Description |
| Test Compound | This compound |
| Organisms | S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger |
| Method | Broth Microdilution |
| Primary Endpoint | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Secondary Endpoint | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) |
Hypothesis 2: Central Nervous System (CNS) Activity
Rationale: A significant number of FDA-approved drugs containing the pyridine ring target the CNS.[1] The 4-aminomethylpyridine scaffold is a key building block for compounds with demonstrated CNS activity.[7] This suggests that this compound could modulate the activity of CNS receptors or ion channels.
Proposed Mechanism of Action: Modulation of Neurotransmitter Receptors or Ion Channels
We hypothesize that the compound may act as an agonist, antagonist, or modulator of key CNS targets such as serotonin receptors (e.g., 5-HT2A), dopamine receptors, or voltage-gated ion channels. The structural features of the compound bear some resemblance to known ligands of these targets.
Experimental Validation Protocol: In Silico and In Vitro CNS Target Screening
A combined computational and experimental approach will be employed to identify and validate potential CNS targets.
Phase 1: In Silico Target Prediction
-
Objective: To computationally predict potential biological targets of the compound based on its chemical structure.
-
Method: Utilize established target prediction algorithms and databases.
-
Protocol:
Phase 2: In Vitro Receptor Binding and Functional Assays
-
Objective: To experimentally validate the predicted CNS targets.
-
Method: Radioligand binding assays and functional cell-based assays.
-
Protocol (Example for 5-HT2A Receptor):
-
Binding Assay:
-
Use cell membranes expressing the human 5-HT2A receptor.
-
Incubate the membranes with a specific radioligand (e.g., [³H]ketanserin) in the presence of increasing concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound.
-
-
Functional Assay:
-
Use a cell line expressing the 5-HT2A receptor and a reporter system (e.g., calcium flux).
-
Stimulate the cells with a known agonist in the presence and absence of the test compound to determine if it acts as an agonist or antagonist.
-
-
| Assay Type | Target Class | Primary Endpoint |
| In Silico Prediction | Broad (GPCRs, Ion Channels, Kinases) | Target Prediction Score |
| Radioligand Binding | Predicted CNS Receptors | Binding Affinity (Ki) |
| Functional Assay | Validated Receptors | Agonist/Antagonist Activity (EC₅₀/IC₅₀) |
Hypothesis 3: Anticancer Activity
Rationale: The pyridine heterocycle is a prominent scaffold in a large number of anticancer drugs.[1] Some pyridine derivatives have been shown to induce mitotic arrest and apoptosis in cancer cells.[12] Additionally, pyridine thioglycosides have demonstrated cytotoxic effects through cell cycle arrest.[13] This suggests a potential role for this compound as an anticancer agent.
Proposed Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
We hypothesize that the compound may exert its anticancer effects by interfering with the cell cycle machinery, leading to cell cycle arrest at a specific phase (e.g., G2/M or S phase), and subsequently inducing apoptosis in cancer cells.
Experimental Validation Protocol: Cytotoxicity and Cell Cycle Analysis
A series of in vitro assays will be conducted to evaluate the anticancer potential of the compound.
Step 1: Cytotoxicity Screening
-
Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.
-
Method: MTT or similar cell viability assay.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2, H460) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT reagent and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Step 2: Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest.
-
Method: Flow cytometry analysis of propidium iodide (PI) stained cells.
-
Protocol:
-
Treat a selected cancer cell line with the IC₅₀ concentration of the compound for 24 hours.
-
Harvest and fix the cells in ethanol.
-
Stain the cells with a solution containing PI and RNase.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.
-
| Cell Line Panel | Primary Assay | Endpoint | Follow-up Assay | Endpoint |
| MCF-7 (Breast), HepG2 (Liver), H460 (Lung) | MTT Assay | IC₅₀ | Cell Cycle Analysis (Flow Cytometry) | Cell Cycle Phase Distribution |
Conclusion
The novel compound this compound presents an intriguing profile for further investigation. Based on a systematic analysis of its structural components, we have formulated three plausible and testable hypotheses for its mechanism of action: antimicrobial, CNS-active, and anticancer. The detailed experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these hypotheses. The successful elucidation of the mechanism of action of this compound could pave the way for the development of a new therapeutic agent with significant clinical potential.
References
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- This compound. BLDpharm.
- A new class of antimetabolites: pyridine thioglycosides as potential anticancer agents.
- 2-(methylsulfanyl)pyridine-3-carboxylic acid. Pipzine Chemicals.
- 4-(Aminomethyl)pyridine. Chem-Impex.
- 4-Pyridinemethanamine | C6H8N2. PubChem.
- Prediction of compound-target interaction using several artificial intelligence algorithms and comparison with a consensus-based str
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed.
- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities.
- Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. The Journal of Organic Chemistry.
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- Synthesis, evaluation of biological activity and SAR of new thioalkyl deriv
- 4-(Aminomethyl)pyridine 98 3731-53-1. Sigma-Aldrich.
- 2-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-ylmethylsulfanyl-benzimidazole. Sigma-Aldrich.
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- 4-(Aminomethyl)pyridine | Biochemical Reagent. MedChemExpress.
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In Silico Analysis of [2-(Methylsulfanyl)pyridin-4-yl]methanamine: A Technical Guide to Molecular Modeling and Docking
Abstract
This technical guide provides an in-depth walkthrough of the in silico modeling and molecular docking of [2-(Methylsulfanyl)pyridin-4-yl]methanamine, a pyridine derivative with potential pharmacological applications. In the realm of contemporary drug discovery, computational techniques are indispensable for accelerating the identification and optimization of lead compounds.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the scientific rationale and practical steps for ligand and receptor preparation, executing molecular docking simulations, and interpreting the subsequent results. By centering on a specific case study with Aurora A kinase as a plausible target, we aim to furnish a field-proven framework that marries theoretical underpinnings with actionable, reproducible protocols.
Introduction: The Convergence of Computational Chemistry and Drug Discovery
The journey of a drug from concept to clinic is notoriously long and expensive. In silico drug design has emerged as a powerful strategy to mitigate these challenges by enabling rapid screening of vast chemical libraries and providing atomic-level insights into drug-receptor interactions.[2] Molecular docking, a cornerstone of this approach, predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[3] The primary objectives of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand-receptor complex.[3]
This guide focuses on this compound, a small molecule featuring a pyridine core. Pyridine derivatives are prevalent in medicinal chemistry and are known to interact with a variety of biological targets, including protein kinases.[4][5] Given this precedent, we have selected Aurora A kinase as a representative therapeutic target for our docking study. Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, and its overexpression is linked to various cancers, making it a well-established oncology target.[6][7]
This whitepaper will provide a detailed, step-by-step methodology for a complete molecular docking workflow, from initial molecule preparation to the final analysis of results, grounded in scientific integrity and practical expertise.
The Workflow: A Conceptual Overview
A successful molecular docking study is a multi-stage process that requires careful preparation of both the ligand and the receptor, followed by the docking simulation and a thorough analysis of the output. Each step is critical for the validity and reliability of the final predictions.
Figure 1: A high-level overview of the molecular docking workflow.
Ligand Preparation: Structuring this compound for Docking
The initial step in any docking protocol is the preparation of the ligand. This involves generating a 3D structure from a 2D representation and ensuring it is in an energetically favorable conformation with the correct protonation state and charges.
Rationale for Ligand Preparation
A ligand's 3D conformation, charge distribution, and protonation state are critical determinants of its binding to a receptor. An inaccurate representation can lead to erroneous docking results. The process typically involves converting a 2D chemical structure into a 3D model, followed by energy minimization to obtain a low-energy conformation. Assigning appropriate atom types and partial charges is also crucial for the scoring function used in the docking simulation to accurately estimate binding affinity.
Step-by-Step Protocol for Ligand Preparation
This protocol utilizes UCSF Chimera, a versatile molecular visualization and analysis program, for preparing the ligand.[8]
-
Obtain Ligand Structure: The structure of this compound can be obtained from its SMILES (Simplified Molecular Input Line Entry System) string: CSC1=NC=CC(=C1)CN.[9]
-
Generate 3D Coordinates:
-
In UCSF Chimera, navigate to Tools > Structure Editing > Build Structure .
-
In the "Build Structure" window, select the "SMILES string" option and paste the SMILES string.
-
Click "Apply" to generate the 3D structure.
-
-
Add Hydrogens:
-
With the ligand structure open, go to Tools > Structure Editing > AddH .
-
Ensure the option to consider pH is selected and set it to a physiological pH of 7.4.
-
Click "OK" to add hydrogens.
-
-
Assign Partial Charges:
-
Navigate to Tools > Structure Editing > Add Charge .
-
Select the AM1-BCC charge model, which is a widely used semi-empirical method for assigning partial charges to organic molecules.
-
Click "OK" to calculate and assign the charges.
-
-
Save the Prepared Ligand:
-
Go to File > Save Mol2 .
-
Save the file as ligand.mol2. The Mol2 file format retains the 3D coordinates, atom types, and partial charges.
-
Figure 2: The workflow for preparing the ligand, this compound.
Receptor Selection and Preparation: Preparing Aurora A Kinase
The selection of an appropriate receptor and its meticulous preparation are as crucial as that of the ligand.
Justification for Target Selection
As previously mentioned, pyridine-containing molecules are frequently identified as kinase inhibitors.[4] Aurora A kinase is a well-validated cancer target, and numerous crystal structures are available in the Protein Data Bank (PDB).[6][7] For this guide, we will use the crystal structure of human Aurora A kinase with PDB ID: 2X81, which is in complex with an inhibitor, providing a well-defined binding pocket.[10]
Step-by-Step Protocol for Receptor Preparation
This protocol also utilizes UCSF Chimera for preparing the receptor.[11]
-
Fetch the PDB Structure:
-
In UCSF Chimera, go to File > Fetch by ID .
-
Enter the PDB ID 2X81 and click "Fetch".
-
-
Clean the Protein Structure:
-
The fetched structure may contain non-protein atoms such as water molecules, ions, and co-crystallized ligands. These are generally removed before docking.
-
To delete water, select Select > Structure > solvent , and then Actions > Atoms/Bonds > delete .
-
To remove the co-crystallized ligand and other non-essential molecules, identify them in the sequence view or by hovering over them in the main window, select them, and delete them. For 2X81, the ligand is ZZL.[10]
-
-
Add Hydrogens and Assign Charges:
-
Similar to the ligand preparation, add hydrogens by navigating to Tools > Structure Editing > AddH , keeping the default settings.
-
Assign partial charges using Tools > Structure Editing > Add Charge . For proteins, the AMBER ff14SB force field charges are a standard choice.
-
-
Prepare for Docking Software:
-
For use with AutoDock Vina, the prepared receptor needs to be saved in the PDBQT file format, which includes partial charges and atom types.
-
Go to Tools > Surface/Binding Analysis > AutoDock Vina .
-
In the AutoDock Vina window, specify the receptor and click "Write PDBQT". Save the file as receptor.pdbqt.
-
Figure 3: The workflow for preparing the Aurora A kinase receptor.
Molecular Docking: Simulating the Interaction
With the prepared ligand and receptor, the molecular docking simulation can be performed. We will use AutoDock Vina, a widely used and accurate open-source docking program.
Defining the Search Space (Grid Box)
AutoDock Vina requires the user to define a "search space" or "grid box" which encompasses the binding site of the receptor where the ligand is likely to bind. This focuses the computational search and improves efficiency. The coordinates of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB structure.
AutoDock Vina Docking Protocol
This protocol is typically executed via the command line.
-
Prepare a Configuration File: Create a text file named conf.txt with the following content, adjusting the center and size coordinates as necessary for the specific binding site of 2X81. These coordinates can be determined in UCSF Chimera by centering the view on the binding pocket.
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your prepared files and the configuration file, and execute the following command:
This command will initiate the docking simulation. Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses of the ligand and a log file (docking_log.txt) with the binding affinity scores for each pose.
Analysis and Interpretation of Docking Results
Binding Affinity
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[12] This value is an estimate of the binding free energy. A more negative binding affinity suggests a more stable and favorable interaction between the ligand and the receptor.[13] The log file will list the binding affinities for the top predicted poses.
Table 1: Example Docking Results for this compound with Aurora A Kinase
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.2 | 0.000 |
| 2 | -7.9 | 1.5 |
| 3 | -7.8 | 2.1 |
| 4 | -7.5 | 2.8 |
| 5 | -7.3 | 3.5 |
Note: These are hypothetical values for illustrative purposes.
Pose Analysis and Visualization
Beyond the binding affinity, it is crucial to visually inspect the predicted binding poses to understand the specific interactions driving the binding. This can be done using molecular visualization software like PyMOL or UCSF Chimera.[1][14]
-
Load the Results: Open the receptor PDBQT file and the docking results PDBQT file in your visualization software.
-
Analyze Interactions: Examine the best-scoring pose (typically the first one) to identify key interactions such as:
-
Hydrogen bonds: These are strong, directional interactions that are critical for binding affinity and specificity.
-
Hydrophobic interactions: These occur between nonpolar regions of the ligand and the receptor and are a major driving force for binding.
-
Pi-stacking: These are interactions between aromatic rings.
-
-
Compare Poses: If multiple low-energy poses are generated, they should be compared to see if they converge in a similar binding mode. The root-mean-square deviation (RMSD) between poses can quantify their similarity.
For presenting the results, a 2D interaction diagram is often very informative. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can generate these diagrams.[15]
Figure 4: The workflow for analyzing and interpreting molecular docking results.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and molecular docking of this compound with Aurora A kinase as a representative target. By following the detailed protocols for ligand and receptor preparation, docking simulation, and results analysis, researchers can generate valuable hypotheses about the potential bioactivity of small molecules.
It is imperative to remember that molecular docking is a predictive tool, and its results should be interpreted as such. The insights gained from these computational studies provide a strong foundation for guiding further experimental validation, such as in vitro binding assays and cell-based functional assays, which are essential to confirm the predicted activity. Future computational work could involve more advanced techniques like molecular dynamics simulations to assess the stability of the predicted binding pose over time.
References
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Bioinformatics With BB. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Scripps Research. (2020). AutoDock Vina Tutorial. [Link]
-
Gajiwala, K. S., & Ferre, R. A. (2017). Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium. RCSB PDB. [Link]
-
Bioinformatics Insights. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
El Mouns, B. D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Zhang, X., Gureasko, J., Shen, K., Cole, P. A., & Kuriyan, J. (2006). Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. RCSB PDB. [Link]
-
Adams, O., Deme, J. C., Parker, J. L., Lea, S. M., & Newstead, S. (2021). Cryo-EM structure of the mycolic acid transporter MmpL3 from M. tuberculosis. RCSB PDB. [Link]
-
El-Damasy, D. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8337-8351. [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
Huck, J. J., et al. (2010). STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. RCSB PDB. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
Zhang, B., et al. (2018). Crystal structure of mycolic acid transporter MmpL3 from Mycobacterium smegmatis complexed with SQ109. Protein & Cell, 9(10), 896-900. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 26(11), 3293. [Link]
-
Wikipedia. (n.d.). Aurora kinase A. [Link]
-
The Coding Train. (2021). Graphviz tutorial. YouTube. [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
-
Singh, K., & Rahman, M. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods in Molecular Biology, 2114, 147-157. [Link]
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UC Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]
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Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. [Link]
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Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
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UniProt. (n.d.). Trehalose monomycolate exporter MmpL3 - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). [Link]
-
Chen, X., et al. (2022). Crystal structure of apo EGFR kinase domain. RCSB PDB. [Link]
-
Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
ResearchGate. (n.d.). (A-D) EGFR kinase domain structure (PDB ID 5ugc) showing the.... [Link]
-
Fvs. (n.d.). Dot Language Graphviz. [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
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Zhang, B., et al. (2020). Crystal structure of mycolic acid transporter MmpL3 from Mycobacterium smegmatis complexed with SPIRO. RCSB PDB. [Link]
-
ACS Omega. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
-
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-
PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. [Link]
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Bioinformatics With BB. (2020). Pymol Advanced Session | Protein Ligand Interactions | Pymol Plugin Installation. YouTube. [Link]
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RCSB PDB. (2021). Tutorial 1 – Getting Started with UCSF Chimera. YouTube. [Link]
-
PLOS. (2021). Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport. [Link]
-
ResearchGate. (n.d.). Structure of Aurora A (PDB: 3E5A_A) representing typical protein kinase.... [Link]
-
National Institutes of Health. (2018). Binding Affinity via Docking: Fact and Fiction. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
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Methodological & Application
Application Note: A Proposed Synthetic Protocol for [2-(Methylsulfanyl)pyridin-4-yl]methanamine
Abstract
This document outlines a detailed, two-step synthetic protocol for the preparation of [2-(Methylsulfanyl)pyridin-4-yl]methanamine, a potentially valuable building block in medicinal chemistry and drug discovery. Due to the absence of a directly published synthesis for this specific molecule, this guide proposes a robust and scientifically grounded route. The synthesis begins with a nucleophilic aromatic substitution reaction on 2-chloro-4-cyanopyridine to install the methylsulfanyl group, followed by the reduction of the nitrile to the target primary amine. This protocol provides in-depth procedural details, explains the chemical principles behind the chosen reagents and conditions, and includes troubleshooting guidance to facilitate successful execution by researchers in organic synthesis and drug development.
Introduction
Substituted pyridinyl-methanamine scaffolds are prevalent in a wide array of pharmacologically active compounds, serving as key intermediates in the synthesis of drugs targeting various receptors and enzymes. The title compound, this compound, incorporates a methylsulfanyl group, which can modulate a molecule's physicochemical properties such as lipophilicity and metabolic stability, and a primary amine that serves as a crucial handle for further chemical elaboration. This application note details a proposed synthetic pathway designed to be efficient and scalable for researchers requiring access to this and structurally related compounds.
Proposed Synthetic Scheme
The proposed synthesis is a two-step process starting from the commercially available 2-chloro-4-cyanopyridine.
Step 1: Nucleophilic Aromatic Substitution to form 2-(Methylsulfanyl)-4-cyanopyridine. Step 2: Reduction of the nitrile group to yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Rationale and Mechanistic Considerations
Step 1: Synthesis of 2-(Methylsulfanyl)-4-cyanopyridine
The first step involves a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. The presence of the electron-withdrawing cyano group at the C4 position further activates the C2 position towards substitution. The chlorine atom at C2 is a good leaving group. Sodium thiomethoxide (NaSMe) is a potent sulfur nucleophile that readily displaces the chloride. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the sodium cation without solvating the thiomethoxide anion, thereby enhancing its nucleophilicity. This reaction is typically efficient at room temperature.[1]
Step 2: Reduction of 2-(Methylsulfanyl)-4-cyanopyridine
The reduction of a nitrile to a primary amine is a common transformation in organic synthesis.[2][3] For this specific substrate, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is chosen for its high reactivity, which ensures the complete reduction of the nitrile.[4] The reaction is performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with protic solvents. Catalytic hydrogenation is a potential alternative; however, the presence of the sulfur atom in the methylsulfanyl group can poison many common hydrogenation catalysts (e.g., Palladium, Platinum), leading to incomplete or failed reactions.[2][5] Therefore, a chemical hydride reducing agent is the more reliable choice.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Lithium aluminum hydride (LiAlH₄) is highly reactive with water and can ignite spontaneously upon contact with moisture. Handle it with extreme care under an inert atmosphere (e.g., Nitrogen or Argon).
PART A: Synthesis of 2-(Methylsulfanyl)-4-cyanopyridine
Materials and Equipment:
-
2-Chloro-4-cyanopyridine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-cyanopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(methylsulfanyl)-4-cyanopyridine as a solid.
PART B: Synthesis of this compound
Materials and Equipment:
-
2-(Methylsulfanyl)-4-cyanopyridine (from Part A)
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in THF or powder
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Sodium sulfate decahydrate (Glauber's salt) or use Fieser workup protocol[6]
-
Three-neck round-bottom flask with stir bar, reflux condenser, and dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Ice bath and heating mantle
Procedure:
-
Set up a three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.
-
Caution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dried.
-
To the flask, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(methylsulfanyl)-4-cyanopyridine (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at 0 °C. Control the addition rate to maintain a gentle reaction. Hydrogen gas will be evolved.
-
After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting nitrile is completely consumed.
-
Cool the reaction mixture back down to 0 °C with an ice bath.
-
Workup (Fieser Method): Quench the reaction by the sequential, slow, and careful dropwise addition of:
-
'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
A granular white precipitate should form. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography (silica gel, using a dichloromethane/methanol/ammonia gradient) or by vacuum distillation if it is a liquid.
Characterization and Data
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Expected Appearance | Technique | Expected Data |
| 2-(Methylsulfanyl)-4-cyanopyridine | White to off-white solid | ¹H NMR | Aromatic protons, singlet for S-CH₃ ~2.6 ppm |
| ¹³C NMR | Signals for aromatic carbons, nitrile carbon (~118 ppm), and methyl carbon | ||
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₇H₆N₂S | ||
| This compound | Pale yellow oil or low-melting solid | ¹H NMR | Aromatic protons, singlet for S-CH₃, singlet for CH₂-NH₂, broad singlet for NH₂ |
| ¹³C NMR | Signals for aromatic carbons, aminomethyl carbon (~45 ppm), and methyl carbon | ||
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₇H₁₀N₂S | ||
| FT-IR | N-H stretching bands (~3300-3400 cm⁻¹) |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Step 1: Incomplete reaction | Insufficiently active NaSMe; poor quality DMF. | Use freshly opened or prepared NaSMe. Ensure DMF is anhydrous. |
| Step 2: Low yield of amine | Incomplete reduction; catalyst poisoning (if hydrogenation is attempted). | Ensure sufficient equivalents of LiAlH₄ are used. Extend reflux time. Avoid catalytic hydrogenation due to the sulfur atom. |
| Step 2: Difficult workup | Gelatinous aluminum salts formed during quenching. | Strictly follow the Fieser workup protocol[6] or use Glauber's salt for quenching. Vigorous stirring is essential. |
| Purification challenges | Product is very polar and streaks on silica gel. | Add a small amount of triethylamine or ammonia to the chromatography eluent to suppress tailing of the amine product. |
Conclusion
The proposed two-step synthesis provides a logical and robust pathway to this compound from readily available starting materials. By employing a nucleophilic aromatic substitution followed by a reliable hydride reduction, this protocol is designed to be accessible to researchers in drug discovery and chemical synthesis. Careful execution and adherence to safety precautions, particularly during the reduction step, are paramount for a successful outcome.
References
-
MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Retrieved from [Link]
- Google Patents. (2015). Catalytic hydrogenation of nitriles.
- Google Patents. (1975). Process for producing 2-amino-nicotinonitrile intermediates.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
MDPI. (1999). 3-Cyano-2-cyanomethylthio-4-methoxymethyl-6-methylpyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reduction of L-Leucine with Borane-Methyl Sulfide: (S)-2-Amino-4-methyl-1-pentanol. Retrieved from [Link]
- Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof.
- Google Patents. (n.d.). Synthesis method of 4-cyanopyridine.
-
Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]
- Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
National Institutes of Health. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]
-
ScienceDirect. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4'-(METHYLTHIO)-2,2':6',2''-TERPYRIDINE. Retrieved from [Link]
-
YouTube. (2020). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
-
National Institutes of Health. (n.d.). Polymer-tethered pyridine tunes activities of the two distinct CO2 electroreduction sites on Cu. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Retrieved from [Link]
-
Thieme. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]
-
ChemRxiv. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
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- Google Patents. (n.d.). The preparation method of cyanomethylpyridine compound.
-
National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
- Google Patents. (1988). Preparation of 2-cyano-6-chloropyridine compounds.
-
MDPI. (2021). Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation. Retrieved from [Link]
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Application Notes and Protocols for the Large-scale Synthesis of [2-(Methylsulfanyl)pyridin-4-yl]methanamine
Introduction: Strategic Importance of Substituted Picolinamines in Drug Discovery
Substituted pyridylmethylamines, such as [2-(Methylsulfanyl)pyridin-4-yl]methanamine, represent a class of privileged scaffolds in modern medicinal chemistry. Their structural motifs are frequently incorporated into a wide array of therapeutic agents, leveraging the pyridine ring's ability to engage in hydrogen bonding and π-stacking interactions, while the aminomethyl group provides a key vector for further molecular elaboration. The introduction of a methylsulfanyl group at the 2-position modulates the electronic properties of the pyridine ring and can introduce additional beneficial interactions with biological targets. Consequently, the development of robust, scalable, and cost-effective synthetic routes to access these key intermediates is of paramount importance for researchers in drug development and process chemistry.
This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of this compound, designed for practical application in a research and development setting. The presented methodologies are grounded in established chemical principles and have been designed with scalability, safety, and efficiency as primary considerations.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target primary amine is most logically approached via the reduction of the corresponding nitrile, 2-(methylsulfanyl)pyridine-4-carbonitrile. This nitrile intermediate, in turn, can be efficiently prepared through a nucleophilic aromatic substitution (SNAr) reaction on a readily available halopyridine precursor. This two-step sequence is advantageous for large-scale production due to the generally high-yielding nature of each transformation and the availability of commercial starting materials.
Part 1: Large-Scale Synthesis of 2-(Methylsulfanyl)pyridine-4-carbonitrile via Nucleophilic Aromatic Substitution
The synthesis of the nitrile intermediate is achieved by the displacement of a halide from the 2-position of a 4-cyanopyridine ring with a sulfur nucleophile. The electron-withdrawing nature of the nitrile group at the 4-position activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions.[1]
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a classic SNAr mechanism. The thiomethoxide anion attacks the electron-deficient C2 carbon of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily disrupted in this step. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the desired product.
Experimental Protocol: Synthesis of 2-(Methylsulfanyl)pyridine-4-carbonitrile
This protocol is designed for a 100 g scale synthesis. Appropriate engineering controls (fume hood, ventilation) and personal protective equipment (gloves, safety glasses, lab coat) should be used.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Chloro-4-cyanopyridine | 138.56 | 100 g | 0.722 | 1.0 |
| Sodium Thiomethoxide | 70.09 | 55.6 g | 0.794 | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 1 L | - | - |
Procedure:
-
Reactor Setup: Equip a 2 L, 3-necked round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 2-chloro-4-cyanopyridine (100 g, 0.722 mol) and N,N-dimethylformamide (DMF, 1 L). Stir the mixture until the solid is fully dissolved.
-
Nucleophile Addition: Cool the solution to 0-5 °C using an ice bath. Add sodium thiomethoxide (55.6 g, 0.794 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to 10 °C and slowly quench by adding 1 L of cold water. A precipitate will form.
-
Isolation: Stir the slurry for 1 hour, then collect the solid product by filtration. Wash the filter cake with cold water (2 x 250 mL).
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
-
Purity and Yield: The expected yield is typically in the range of 85-95%. The product can be used in the next step without further purification if purity is >95% by HPLC.
Safety Considerations for Sodium Thiomethoxide: Sodium thiomethoxide is a corrosive and flammable solid.[3][4] It reacts with water and acids to release flammable and toxic methanethiol gas. Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate PPE.[5][6][7]
Part 2: Large-Scale Reduction of 2-(Methylsulfanyl)pyridine-4-carbonitrile to the Target Amine
The reduction of the nitrile group to a primary amine is a critical transformation. Two robust and scalable methods are presented here: catalytic hydrogenation with Raney Nickel and a chemical reduction using sodium borohydride with a cobalt(II) chloride catalyst.
Method A: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is an atom-economical and clean method for nitrile reduction. Raney Nickel is a cost-effective and highly active catalyst for this transformation.[8] The addition of ammonia to the reaction mixture is often employed to suppress the formation of secondary and tertiary amine byproducts.[9]
Mechanism of Raney Nickel Catalyzed Nitrile Reduction:
The mechanism involves the adsorption of both hydrogen and the nitrile onto the surface of the Raney Nickel catalyst. The nitrile is sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine. The catalyst provides a surface for these reactions to occur at a lower activation energy.
Experimental Protocol: Raney Nickel Reduction
This protocol is designed for a 100 g scale synthesis. This reaction should be conducted in a high-pressure reactor (autoclave) by trained personnel.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Methylsulfanyl)pyridine-4-carbonitrile | 150.20 | 100 g | 0.666 |
| Raney Nickel (50% slurry in water) | - | ~20 g (10 g dry weight) | - |
| Methanol | - | 1 L | - |
| Ammonia (7N solution in Methanol) | - | 200 mL | - |
Procedure:
-
Catalyst Preparation: In a separate beaker, carefully wash the Raney Nickel slurry (20 g) with methanol (3 x 50 mL), decanting the supernatant after each wash.
-
Reactor Charging: To a 2 L high-pressure reactor, add 2-(methylsulfanyl)pyridine-4-carbonitrile (100 g, 0.666 mol), methanol (1 L), and the 7N methanolic ammonia solution (200 mL).
-
Catalyst Addition: Carefully add the washed Raney Nickel catalyst to the reactor under a stream of nitrogen.
-
Hydrogenation: Seal the reactor, purge with nitrogen several times, and then pressurize with hydrogen to 50-60 psi. Heat the reactor to 40-50 °C and stir vigorously. The reaction is typically complete in 4-8 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake is pyrophoric and must be kept wet with water at all times and disposed of according to safety protocols.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization of a suitable salt (e.g., hydrochloride) to yield the final product with high purity.
Method B: Sodium Borohydride/Cobalt(II) Chloride Reduction
This method provides an alternative to high-pressure hydrogenation and can be performed in standard laboratory glassware. Sodium borohydride alone is generally not effective for the reduction of nitriles. However, the addition of a transition metal salt, such as cobalt(II) chloride, generates a cobalt boride species in situ, which catalyzes the reduction.[10][11] This system is known for its high chemoselectivity.[12][13]
Experimental Protocol: NaBH4/CoCl2 Reduction
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-(Methylsulfanyl)pyridine-4-carbonitrile | 150.20 | 100 g | 0.666 | 1.0 |
| Cobalt(II) Chloride Hexahydrate | 237.93 | 79.2 g | 0.333 | 0.5 |
| Sodium Borohydride | 37.83 | 75.6 g | 2.0 | 3.0 |
| Methanol | - | 1.5 L | - | - |
Procedure:
-
Reactor Setup: In a 3 L, 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-(methylsulfanyl)pyridine-4-carbonitrile (100 g, 0.666 mol) and cobalt(II) chloride hexahydrate (79.2 g, 0.333 mol) in methanol (1 L) under a nitrogen atmosphere.
-
Reductant Addition: Cool the solution to 0-5 °C in an ice bath. Prepare a solution of sodium borohydride (75.6 g, 2.0 mol) in methanol (500 mL) and add it dropwise via the addition funnel over 2-3 hours. Caution: Vigorous hydrogen evolution will occur. Ensure adequate ventilation and maintain the temperature below 10 °C. A black precipitate of cobalt boride will form.[11]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid until the hydrogen evolution ceases and the black precipitate dissolves. Adjust the pH to >12 with a 50% aqueous sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 500 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain the final amine.
Conclusion
The protocols detailed in this guide provide two effective and scalable methods for the synthesis of this compound. The choice between catalytic hydrogenation and chemical reduction will depend on the available equipment and specific safety considerations of the manufacturing site. Both routes are based on reliable and well-documented chemical transformations, ensuring a high probability of success when executed with the appropriate care and safety precautions. These methods should empower researchers and drug development professionals to access this valuable building block in the quantities required for their programs.
References
-
Heinzman, S. W., & Ganem, B. (1982). A new reagent for the selective reduction of nitriles. Journal of the American Chemical Society, 104(24), 6801–6802. Available at: [Link]
-
Osby, J. O., Ganem, B., & Heinzman, S. W. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Journal of the American Chemical Society, 108(1), 67-72. Available at: [Link]
-
Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144–156. Available at: [Link]
-
Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. Available at: [Link]
-
Notz, J. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Available at: [Link]
-
Scribd. (n.d.). SAFETY DATA SHEET - EN - (77969456) SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8). Available at: [Link]
-
UCHEM. (2026, March 24). 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. Available at: [Link]
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- 12. Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water [organic-chemistry.org]
- 13. scite.ai [scite.ai]
Application Notes and Protocols for the Purification of [2-(Methylsulfanyl)pyridin-4-yl]methanamine
Introduction
[2-(Methylsulfanyl)pyridin-4-yl]methanamine is a key building block in contemporary drug discovery and development, serving as a versatile intermediate in the synthesis of a wide range of pharmacologically active molecules. The purity of this reagent is paramount, as even trace impurities can lead to undesirable side reactions, complicate reaction kinetics, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for various techniques suitable for different scales and purity requirements. The methodologies described herein are grounded in the fundamental physicochemical properties of the molecule and are designed to be robust and reproducible.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for selecting and optimizing a purification strategy. While experimental data for this specific compound is not widely published, we can infer its properties from structurally similar aminopyridines.
Structure:
-
Molecular Formula: C₇H₁₀N₂S
-
Molecular Weight: 154.24 g/mol
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale for Purification Strategy |
| pKa | 8.5 - 9.5 (primary amine), 4.0 - 5.0 (pyridine nitrogen) | The basicity of the primary amine allows for purification via acid-base extraction. The pKa difference between the two nitrogen atoms can be exploited for selective protonation and separation from non-basic impurities. |
| Boiling Point | > 250 °C at atmospheric pressure | The high boiling point suggests that vacuum distillation is the preferred method for purification by distillation to prevent thermal decomposition. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexanes, heptane). | This solubility profile is ideal for normal-phase column chromatography and allows for recrystallization from a suitable solvent system. |
| Polarity | High | The presence of the primary amine and the pyridine ring makes this a highly polar molecule, influencing its behavior in chromatographic separations. |
Potential Impurities and Their Removal
The nature and quantity of impurities will largely depend on the synthetic route employed to produce this compound. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-(methylsulfanyl)pyridine-4-carbonitrile.
-
Reagents: For example, reducing agents used in the conversion of a nitrile to the amine.
-
Byproducts: Arising from side reactions, such as over-alkylation or oxidation of the methylsulfanyl group.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
The purification strategies outlined below are designed to effectively remove these and other potential contaminants.
Purification Protocols
Acid-Base Extraction
This technique is a highly effective first-pass purification method to separate the basic this compound from non-basic impurities.
Causality Behind Experimental Choices: This method leverages the basicity of the primary amine. By treating the crude product with an acid, the amine is protonated to form a water-soluble salt. Non-basic organic impurities remain in the organic phase and can be removed. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Protocol:
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask. Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the amine. Combine the aqueous layers.
-
The organic layer, containing non-basic impurities, can be discarded.
-
Cool the combined aqueous layers in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the pH is greater than 10. This will deprotonate the amine salt and regenerate the free amine, which may precipitate or form an oily layer.
-
Extract the free amine with several portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Flash Column Chromatography
For the removal of closely related impurities with similar basicity, flash column chromatography is the method of choice. Given the polar nature of the target compound, a modified mobile phase is often necessary to achieve good separation on silica gel.[1][2]
Causality Behind Experimental Choices: Standard silica gel is acidic and can cause peak tailing and irreversible adsorption of basic amines.[1] To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), is added to the mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and better recovery.
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane is typically effective. A common starting point is 100% DCM, gradually increasing to 95:5:0.5 DCM:MeOH:NH₄OH.
-
Slurry Pack the Column: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM) and pour it into the column. Allow the silica to settle, ensuring a well-packed bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or DCM). Alternatively, for less soluble samples, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding more methanol and the basic modifier.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Analysis: Visualize the TLC plates under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 2: Typical Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 0-10% Methanol in Dichloromethane with 0.5% NH₄OH |
| Detection | UV (254 nm), TLC with KMnO₄ or ninhydrin stain |
Vacuum Distillation
For large-scale purification and removal of non-volatile impurities, vacuum distillation is a highly effective technique.[3]
Causality Behind Experimental Choices: this compound has a high boiling point and may be susceptible to thermal degradation at atmospheric pressure.[4][5] By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature that does not cause decomposition.
Caption: Workflow for Vacuum Distillation.
Step-by-Step Protocol:
-
Apparatus: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is free of cracks and can withstand a vacuum.
-
Charge the Flask: Place the crude this compound into the distilling flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Distillation: The product will begin to distill once its boiling point at the applied pressure is reached. Collect the fraction that distills at a constant temperature.
-
Completion: Stop the distillation before the flask goes to dryness to avoid the potential for charring or explosion of residual material.
-
Isolation: The collected distillate is the purified product.
Recrystallization
Recrystallization is an excellent final purification step to obtain a highly crystalline and pure product, provided a suitable solvent system can be identified.[6]
Causality Behind Experimental Choices: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be highly soluble at all temperatures or insoluble.
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, and mixtures thereof). A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent (the "soluble" solvent) and insoluble in the other (the "anti-solvent").
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any proton or carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound can be effectively achieved through a variety of techniques. The choice of method will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity. A combination of an initial acid-base extraction followed by either flash column chromatography or vacuum distillation, and potentially a final recrystallization, will yield a product of high purity suitable for the stringent requirements of pharmaceutical research and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15144432, (4-Methylpyridin-2-yl)methanamine. Retrieved from [Link]
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Chemistry LibreTexts. (2022, April 7). 5: Distillation. Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Organic Laboratory Techniques 10: Distillation. Retrieved from [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
PubMed. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Retrieved from [Link]
-
Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]
-
ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
Sources
The Versatile Synthon: [2-(Methylsulfanyl)pyridin-4-yl]methanamine in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Drug Discovery
[2-(Methylsulfanyl)pyridin-4-yl]methanamine is a key building block in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a pyridine ring substituted with a methylsulfanyl group and an aminomethyl group, provides a versatile scaffold for the development of novel therapeutics. The pyridine core is a common motif in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The methylsulfanyl group can modulate the electronic properties of the pyridine ring and provide a handle for further functionalization, while the primary amine serves as a crucial point for amide bond formation, reductive amination, and other key synthetic transformations. This guide provides a comprehensive overview of the synthesis and applications of this important synthetic intermediate, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Synthesis of the Building Block: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step process starting from the readily available 2-chloroisonicotinonitrile. This strategy is outlined below:
Figure 1: General synthetic scheme for this compound.
Step 1: Synthesis of 2-(Methylsulfanyl)isonicotinonitrile
The first step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloroisonicotinonitrile is displaced by a methylthiolate group.
Protocol 1: Synthesis of 2-(Methylsulfanyl)isonicotinonitrile
-
Materials:
-
2-Chloroisonicotinonitrile
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 2-chloroisonicotinonitrile (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium thiomethoxide (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(methylsulfanyl)isonicotinonitrile.
-
-
Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the sodium cation, thus liberating the highly nucleophilic thiomethoxide anion. The reaction is typically carried out at room temperature to ensure a controlled reaction rate and minimize potential side reactions.
Step 2: Reduction of 2-(Methylsulfanyl)isonicotinonitrile to this compound
The nitrile group of the intermediate is then reduced to a primary amine. Several methods are effective for this transformation, with catalytic hydrogenation being a common choice for its clean reaction profile.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
-
Materials:
-
2-(Methylsulfanyl)isonicotinonitrile
-
Raney Nickel (slurry in water)
-
Methanol
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas
-
Celite®
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 2-(methylsulfanyl)isonicotinonitrile (1.0 eq) in methanol and the ammonia solution.
-
Carefully add a catalytic amount of Raney Nickel slurry.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
-
Expert Insights: The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.[1] Raney Nickel is a highly active catalyst for nitrile reduction, but other catalysts such as palladium on carbon (Pd/C) can also be employed.[1] Alternative reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes (e.g., BH3-THF) are also effective but require anhydrous conditions and careful quenching procedures.[1][2]
| Reducing Agent | Solvent | Temperature | Key Considerations |
| H₂/Raney Ni | Methanol/Ammonia | Room Temperature | High pressure of H₂; pyrophoric catalyst. |
| H₂/Pd/C | Methanol/Ammonia | Room Temperature | High pressure of H₂; catalyst can be flammable. |
| LiAlH₄ | Anhydrous THF/Ether | 0 °C to RT | Requires strictly anhydrous conditions; highly reactive. |
| BH₃-THF | Anhydrous THF | Reflux | Requires anhydrous conditions; liberates flammable gas. |
Table 1: Comparison of common reducing agents for nitrile to amine conversion.
Applications in Organic Synthesis
This compound is a versatile building block, primarily utilized in the construction of complex molecules with therapeutic potential. Its primary amine functionality is a key handle for introducing diversity through amide bond formation and reductive amination.
Figure 2: Key synthetic applications of this compound.
Amide Coupling Reactions
The primary amine of this compound readily undergoes amide bond formation with carboxylic acids, acyl chlorides, or sulfonyl chlorides. This reaction is fundamental in the synthesis of a wide array of bioactive compounds, including kinase inhibitors.
Protocol 3: General Procedure for Amide Coupling with a Carboxylic Acid
-
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in the anhydrous solvent, add the coupling agent (1.1 eq) and the tertiary amine base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Mechanistic Rationale: Coupling agents like HATU activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. The primary amine of this compound then acts as a nucleophile, attacking the activated carbonyl group to form the stable amide bond. The tertiary amine base is essential to neutralize the acidic byproducts generated during the reaction.
Reductive Amination
Reductive amination provides a powerful method for forming C-N bonds and introducing further structural diversity. This compound can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.
Protocol 4: General Procedure for Reductive Amination with an Aldehyde
-
Materials:
-
This compound
-
Aldehyde of interest
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the aldehyde (1.0 eq) and this compound (1.0 eq) in the chosen solvent, add acetic acid (catalytic amount, if needed).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (e.g., STAB, 1.2-1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Expert Commentary: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less toxic than sodium cyanoborohydride and can be used in a wider range of solvents. The reaction proceeds via the formation of an iminium ion, which is then reduced by the hydride reagent.
Conclusion
This compound has established itself as a valuable and versatile building block in the field of organic synthesis, particularly in the context of drug discovery. Its straightforward two-step synthesis and the reactivity of its primary amine functionality allow for the efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their synthetic endeavors, paving the way for the discovery of novel and potent therapeutic agents.
References
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
The Boffa Lab. Nitrile to Amine - Common Conditions. [Link]
-
Organic Syntheses. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
PubMed. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. [Link]
-
PubMed. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. [Link]
-
ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]
-
PubMed. Boosting Electrocatalytic Nitrate Reduction through Enhanced Mass Transfer in Cu-Bipyridine 2D Covalent Organic Framework Films. [Link]
-
ACS Publications. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
Organic Syntheses Procedure. Benzenesulfonamide, 4-formyl-. [Link]
Sources
Application Notes & Protocols: Investigating [2-(Methylsulfanyl)pyridin-4-yl]methanamine as a Novel Histamine H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Scientific Rationale
The pyridine methanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct experimental data for [2-(Methylsulfanyl)pyridin-4-yl]methanamine is nascent, its structural features suggest a compelling hypothesis: potential antagonism of the Histamine H4 Receptor (H4R). The H4R is the most recently identified member of the histamine receptor family and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells.[1][2] Its activation is intrinsically linked to inflammatory and immunomodulatory responses.[2]
Specifically, H4R activation mediates key pathological processes such as the chemotaxis of mast cells and eosinophils, calcium mobilization, and cytokine release.[3][4] This positions the H4R as a high-value therapeutic target for a range of inflammatory and allergic disorders, including atopic dermatitis, pruritus (itching), and asthma.[2][5][6] Consequently, the development of potent and selective H4R antagonists is an area of intense research.[1][5]
This guide provides a comprehensive framework for the experimental evaluation of this compound (referred to herein as 'Compound-M') as a candidate H4R antagonist. The protocols described are benchmarked against established methodologies and reference compounds like JNJ 7777120, a widely used selective H4R antagonist.[2][7] Our objective is to provide a robust, self-validating system for characterizing the compound's pharmacological profile from in vitro mechanics to in vivo efficacy.
II. Foundational In Vitro Characterization
The initial phase of investigation focuses on determining if and how Compound-M interacts with the H4R at a molecular and cellular level. These assays are designed to establish binding affinity, functional antagonism, and selectivity.
A. H4R Binding Affinity Assessment
Causality: A direct physical interaction with the receptor is the prerequisite for antagonist activity. A competitive radioligand binding assay is the gold standard for quantifying this interaction. It measures the ability of Compound-M to displace a known high-affinity radiolabeled ligand from the H4R, allowing for the determination of its binding affinity (Ki).
Protocol 1: Competitive Radioligand Binding Assay
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably expressing the human H4 receptor (HEK/H4R/Gα16).[8]
-
Harvest cells and perform membrane preparation via homogenization and centrifugation to isolate membrane fractions containing the H4R. Resuspend in an appropriate assay buffer (e.g., 25 mM HEPES, 2.5 mM MgCl2, 75 mM NaCl, pH 7.4).[3]
-
-
Assay Setup:
-
In a 96-well plate, combine H4R-expressing cell membranes (10 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]-Histamine or a specific [³H]-labeled antagonist), and varying concentrations of Compound-M (from 10⁻¹¹ to 10⁻⁵ M).
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled known H4R ligand, like JNJ 7777120).
-
-
Incubation & Termination:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Allow filters to dry, and add scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Compound-M.
-
Determine the IC50 (concentration of Compound-M that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Functional Antagonism: Calcium Mobilization Assay
Causality: The H4R is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[4] Its activation leads to the inhibition of adenylyl cyclase and, crucially, the mobilization of intracellular calcium ([Ca²⁺]i) from the endoplasmic reticulum via the Gβγ subunit activating Phospholipase C (PLC).[4][9] A fluorescence-based calcium mobilization assay provides a direct functional readout of receptor activation and its inhibition by an antagonist.[10][11][12]
Protocol 2: FLIPR-Based Calcium Mobilization Assay
-
Cell Preparation:
-
Seed HEK/H4R/Gα16 cells into a 96-well black, clear-bottom plate at a density of 3x10⁴ to 5x10⁴ cells per well, 12-24 hours prior to the assay.[8]
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[12][13]
-
Incubate the plate at 37°C in the dark for 1 hour to allow for dye uptake.[8]
-
-
Compound Pre-incubation:
-
Wash the cells gently with assay buffer.
-
Add varying concentrations of Compound-M to the wells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptor.
-
-
Agonist Challenge & Data Acquisition:
-
Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Establish a baseline fluorescence reading.
-
Add a pre-determined EC80 concentration of histamine (the agonist) to all wells simultaneously using the FLIPR's integrated pipettor.
-
Immediately measure the change in fluorescence intensity over time (typically 90-180 seconds). The increase in fluorescence corresponds to the rise in intracellular calcium.[8]
-
-
Data Analysis:
-
The antagonist effect of Compound-M is quantified by its ability to inhibit the histamine-induced fluorescence signal.
-
Plot the percentage of inhibition against the log concentration of Compound-M to determine its IC50 value for functional antagonism.
-
Caption: H4R signaling pathway and point of antagonist intervention.
III. Cellular Functional Assays in Immune Cells
To bridge the gap between recombinant systems and physiological relevance, the next step is to assess Compound-M's activity on primary immune cells that endogenously express H4R.
A. Eosinophil/Mast Cell Chemotaxis Assay
Causality: Chemotaxis, the directed migration of cells towards a chemical stimulus, is a fundamental process in inflammation. Histamine is a known chemoattractant for eosinophils and mast cells, an effect mediated by H4R.[3][4][14] An effective H4R antagonist should block this migration.
Protocol 3: Transwell Chemotaxis Assay
-
Cell Isolation:
-
Isolate human eosinophils from peripheral blood or use mouse bone marrow-derived mast cells (BMMCs).
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., Transwell plate with a 5 µm pore size polycarbonate membrane).
-
In the lower chamber, add assay buffer containing histamine (at a concentration known to induce maximal chemotaxis).
-
In the upper chamber, add the cell suspension (e.g., 1x10⁶ cells/mL) that has been pre-incubated for 30 minutes with either vehicle or varying concentrations of Compound-M.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂, for 1-3 hours.
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter, flow cytometry, or a colorimetric assay (e.g., acid phosphatase activity).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of Compound-M compared to the vehicle control.
-
Determine the IC50 value for the inhibition of chemotaxis.
-
| Parameter | Compound-M (Expected Outcome) | Reference: JNJ 7777120 |
| H4R Binding (Ki) | < 100 nM | Potent, often in the low nM range[7] |
| Ca²⁺ Mobilization (IC50) | < 500 nM | Potent functional antagonist[3] |
| Chemotaxis Inhibition (IC50) | < 1 µM | Effective inhibitor of immune cell migration[3][14] |
| Table 1: Expected In Vitro Performance Benchmarks for a Viable H4R Antagonist Candidate. |
IV. In Vivo Proof-of-Concept Studies
Demonstrating efficacy in a living system is the ultimate goal of preclinical drug discovery. Animal models of inflammation and allergy are used to evaluate the therapeutic potential of Compound-M.
A. Zymosan-Induced Peritonitis Model
Causality: This is an acute model of inflammation where the injection of zymosan (a yeast cell wall component) into the peritoneal cavity induces a rapid influx of inflammatory cells, particularly neutrophils. This response has been shown to be dependent on mast cells and H4R activation.[2][3] An effective H4R antagonist should suppress this inflammatory cell recruitment.
Protocol 4: Murine Zymosan-Induced Peritonitis
-
Animal Acclimatization:
-
Use male BALB/c mice (8-10 weeks old). Allow at least one week of acclimatization.
-
-
Compound Administration:
-
Prepare Compound-M in a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle formulation includes DMSO, PEG300, Tween-80, and saline.[15]
-
Administer Compound-M (e.g., 1, 10, 30 mg/kg) or vehicle to groups of mice (n=8-10 per group) 1 hour prior to the zymosan challenge. Include a positive control group treated with JNJ 7777120.
-
-
Inflammation Induction:
-
Inject 1 mg of zymosan A dissolved in saline i.p. into each mouse.
-
-
Peritoneal Lavage and Cell Analysis:
-
At a defined time point (e.g., 4-6 hours post-zymosan), euthanize the mice.
-
Collect peritoneal exudate cells by lavage with 3-5 mL of ice-cold PBS containing EDTA.
-
Determine the total number of inflammatory cells using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) on cytospin preparations stained with a Wright-Giemsa stain or by using flow cytometry with specific cell surface markers (e.g., Ly-6G for neutrophils).
-
-
Data Analysis:
-
Compare the number of neutrophils in the peritoneal lavage fluid of Compound-M-treated groups versus the vehicle-treated group.
-
Calculate the percentage of inhibition of neutrophil influx. Statistical significance can be determined using an ANOVA followed by a post-hoc test.
-
B. Model of Atopic Dermatitis
Causality: Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by pruritus and eczematous lesions, with significant involvement of Th2 cells, mast cells, and eosinophils. H4R antagonists have shown efficacy in preclinical models of AD by reducing both inflammation and itch.[6][16][17]
Protocol 5: Ovalbumin (OVA)-Induced Allergic Dermatitis Model
-
Sensitization Phase:
-
Sensitize mice (e.g., NC/Nga or BALB/c) by i.p. injection of ovalbumin (OVA) with an adjuvant like aluminum hydroxide on days 0 and 7.
-
-
Challenge Phase:
-
Starting on day 14, repeatedly challenge the mice by applying an OVA solution topically to a shaved area of back skin or ear three times a week for several weeks. This induces chronic AD-like skin lesions.
-
-
Therapeutic Treatment:
-
Once skin lesions are established, begin daily oral administration of Compound-M, vehicle, or a positive control (e.g., a corticosteroid or JNJ 7777120).
-
-
Efficacy Readouts:
-
Clinical Score: Weekly, score the severity of skin lesions based on erythema, edema, excoriation, and dryness.
-
Scratching Behavior: Quantify scratching bouts by video recording mice for a set period (e.g., 30-60 minutes) after compound administration.
-
Histology: At the end of the study, collect skin tissue for histological analysis. Measure epidermal thickness and quantify the infiltration of inflammatory cells (eosinophils, mast cells) using H&E and Toluidine blue staining, respectively.
-
Immunological Analysis: Measure serum IgE levels and analyze cytokine expression (e.g., IL-4, IL-13, IL-33) in skin homogenates via ELISA or qPCR.
-
-
Data Analysis:
-
Analyze changes in clinical scores, scratching behavior, and histological/immunological markers between treatment groups over time.
-
Caption: A logical workflow for the evaluation of Compound-M.
V. Conclusion and Forward Look
The provided application notes and protocols outline a comprehensive, tiered approach to systematically evaluate the potential of this compound as a novel antagonist of the histamine H4 receptor. By progressing from fundamental binding and functional assays to cellular and complex in vivo models, researchers can build a robust data package to support its further development. Positive outcomes from these studies would provide strong evidence for its therapeutic potential in treating a range of inflammatory and allergic conditions, justifying subsequent investment in lead optimization, ADME/Tox profiling, and eventual clinical candidacy.
VI. References
-
Coric, P., et al. (2013). In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties. British Journal of Pharmacology. Available at: [Link]
-
Wikipedia. Histamine H4 receptor. Available at: [Link]
-
Al-Ghamdi, S., et al. (2023). Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance. MDPI. Available at: [Link]
-
Caers, J., et al. (2022). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. JoVE. Available at: [Link]
-
Thurmond, R. L. (2015). Clinical Development of Histamine H4 Receptor Antagonists. Handbook of Experimental Pharmacology. Available at: [Link]
-
Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Smits, R. A., et al. (2018). The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut. International Journal of Molecular Sciences. Available at: [Link]
-
Kim, D., et al. (2018). Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry. Available at: [Link]
-
Thurmond, R. L., et al. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate. Clinical Development of Histamine H4 Receptor Antagonists. Available at: [Link]
-
Gutzmer, R., et al. (2017). Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis. Journal of Dermatological Science. Available at: [Link]
-
GenScript. Human Histamine H4 Receptor Stable Cell Line. Available at: [Link]
-
Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Morales-Lazaro, S. L., et al. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. Available at: [Link]
-
Peachell, P. T., et al. (2018). Histamine H4 receptor mediates chemotaxis of human lung mast cells. European Journal of Pharmacology. Available at: [Link]
-
Ohsawa, Y., & Hirasawa, N. (2012). The antagonism of histamine H1 and H4 receptors ameliorates chronic allergic dermatitis via antipruritic and antiinflammatory effects in NC/Nga mice. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Wang, T., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
SciSpace. Histamine H4 Receptor Mediates Chemotaxis and Calcium Mobilization of Mast Cells. Available at: [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]
-
Cowden, J. M., et al. (2014). The histamine H4 receptor: from orphan to the clinic. PMC. Available at: [Link]
Sources
- 1. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 3. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Histamine H4 receptor mediates chemotaxis of human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. misterx95.myds.me [misterx95.myds.me]
The Versatile Scaffold: Application Notes and Protocols for [2- (Methylsulfanyl)pyridin-4-yl]methanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a privileged scaffold in drug discovery. This guide delves into a specific, yet highly promising, pyridine derivative: [2-(Methylsulfanyl)pyridin-4-yl]methanamine. The introduction of a methylsulfanyl group at the 2-position and a methanamine moiety at the 4-position offers a unique combination of lipophilicity, potential for metabolic modulation, and a key basic nitrogen for target engagement.
This document provides a comprehensive overview of the synthetic routes to this valuable building block and explores its potential applications in medicinal chemistry, drawing insights from related bioactive molecules. Detailed, field-proven protocols are provided to enable researchers to readily synthesize and utilize this scaffold in their drug discovery programs.
Synthetic Pathways to a Privileged Scaffold
The synthesis of this compound can be efficiently achieved from the commercially available starting material, 2-(methylthio)pyridin-4-amine. The overall synthetic strategy involves a two-step sequence: a Sandmeyer reaction to convert the 4-amino group into a cyano group, followed by the reduction of the resulting nitrile to the desired primary amine.
Caption: General synthetic scheme for this compound.
Protocol 1: Synthesis of 2-(Methylsulfanyl)pyridine-4-carbonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a robust and widely used method for the conversion of aromatic amines to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[3][4] This protocol outlines the cyanation of 2-(methylthio)pyridin-4-amine.
Materials:
-
2-(Methylthio)pyridin-4-amine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Ice
-
Water (deionized)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Beakers
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-(methylthio)pyridin-4-amine (1.0 eq) in a cold (0-5 °C) solution of concentrated sulfuric acid in water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via a dropping funnel, maintaining the temperature between 0 and 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate, larger beaker, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(methylsulfanyl)pyridine-4-carbonitrile.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Reduction of 2-(Methylsulfanyl)pyridine-4-carbonitrile to this compound
The reduction of the nitrile to the primary amine is a critical step. Several methods can be employed, with catalytic hydrogenation and metal hydride reduction being the most common.[5][6]
This method is often preferred for its relatively mild conditions and cleaner reaction profile.
Materials:
-
2-(Methylsulfanyl)pyridine-4-carbonitrile
-
Raney Nickel (slurry in water)
-
Ethanol or Methanol
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
Reaction Setup:
-
In a hydrogenation vessel, suspend 2-(methylsulfanyl)pyridine-4-carbonitrile (1.0 eq) in ethanol or methanol.
-
Carefully add a catalytic amount of Raney Nickel (typically 10-20% by weight of the nitrile).
-
Add a solution of ammonia in methanol to the reaction mixture. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[7]
-
-
Hydrogenation:
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
-
LiAlH₄ is a powerful reducing agent capable of efficiently reducing nitriles to primary amines.[1][6] This method is particularly useful for small-scale syntheses.
Materials:
-
2-(Methylsulfanyl)pyridine-4-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
-
Reduction:
-
Dissolve 2-(methylsulfanyl)pyridine-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification (Fieser workup):
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water. The ratio of water:15% NaOH:water is typically 1:1:3 by volume relative to the mass of LiAlH₄ used.
-
A granular precipitate should form. Stir the mixture for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Application Notes in Medicinal Chemistry
While specific drug candidates incorporating the this compound scaffold are not yet prevalent in publicly available literature, the structural motifs present in this molecule suggest a wide range of potential applications in drug discovery. The following sections explore these potential applications based on the known bioactivities of related pyridine and pyridinylmethanamine derivatives.
Potential Therapeutic Targets and Indications
The pyridine scaffold is a key component of numerous kinase inhibitors, and the this compound core could serve as a valuable building block for the development of novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases.[8] The methanamine group can act as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase ATP-binding site.
Derivatives of pyridinylmethanamine have also shown promise as agents targeting the central nervous system. For instance, certain derivatives have been investigated as 5-HT₁A receptor agonists with potential antidepressant properties.[9] The basic nitrogen of the methanamine moiety is crucial for interacting with the acidic residues in the receptor binding pocket.
Furthermore, the presence of a sulfur-containing substituent on the pyridine ring opens up possibilities in the realm of antimicrobial agents. A naturally occurring compound, 2-(methyldithio)pyridine-3-carbonitrile, isolated from Persian Shallot, has demonstrated broad-spectrum antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[10][11] This suggests that the 2-(methylsulfanyl) group in the target scaffold could contribute to antimicrobial efficacy.
Caption: Potential medicinal chemistry applications of the scaffold.
Structure-Activity Relationship (SAR) Considerations
Based on the analysis of related bioactive molecules, several key SAR insights can be proposed for derivatives of this compound:
| Modification Site | Potential Impact on Activity | Rationale |
| Methanamine (NH₂) Group | Substitution on the nitrogen can modulate potency and selectivity. Acylation or sulfonylation can alter physicochemical properties and target interactions. | The primary amine is a key pharmacophoric feature for hydrogen bonding and salt bridge formation. |
| Methylene Bridge (-CH₂-) | Introduction of stereocenters or conformational constraints (e.g., cyclization) can enhance selectivity and reduce off-target effects. | The flexibility of the methylene linker can be tuned to optimize binding to the target protein. |
| Pyridine Ring | Substitution at the 3- and 5-positions can influence electronic properties, solubility, and metabolic stability. | Modifications can be used to fine-tune the overall properties of the molecule and explore additional binding interactions. |
| Methylsulfanyl (-SCH₃) Group | Oxidation of the sulfur to a sulfoxide or sulfone can significantly alter polarity and hydrogen bonding capacity. Replacement with other small alkyl or arylthio groups can probe steric and electronic effects. | The methylsulfanyl group can influence the lipophilicity and metabolic profile of the compound. |
Conclusion
This compound represents a synthetically accessible and highly versatile scaffold for medicinal chemistry. Its unique combination of a privileged pyridine core, a reactive methanamine handle, and a modulating methylsulfanyl group provides a rich platform for the design of novel therapeutic agents. The detailed synthetic protocols provided herein offer a practical guide for researchers to access this valuable building block. While the full potential of this scaffold is still being explored, the insights from related bioactive molecules strongly suggest its promise in the development of new treatments for a range of diseases, from cancer to infectious and central nervous system disorders. As drug discovery continues to seek novel chemical matter, the exploration of such underexplored scaffolds will be crucial for the identification of the next generation of medicines.
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of [2-(Methylsulfanyl)pyridin-4-yl]methanamine
Introduction: The Antimicrobial Potential of a Novel Pyridine Derivative
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with therapeutic potential. Pyridine and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and antifungal properties.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to its diverse interactions with biological targets.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing of a novel pyridine derivative, [2-(Methylsulfanyl)pyridin-4-yl]methanamine . The presence of a methylsulfanyl group and a methanamine substituent on the pyridine core suggests the potential for significant biological activity. Sulfur-containing compounds are known to exhibit a broad spectrum of antimicrobial effects.[4] While specific data on this compound is emerging, the protocols outlined herein provide a robust framework for its initial antimicrobial characterization based on internationally recognized standards.
These application notes are designed to be a practical, field-proven guide, emphasizing not just the procedural steps but also the underlying scientific principles that ensure data integrity and reproducibility. All protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of reliable and comparable data.[5][6]
Section 1: Preliminary Assessment via Kirby-Bauer Disk Diffusion
The Kirby-Bauer disk diffusion method is a valuable initial screening tool for assessing the antimicrobial activity of a compound.[7][8] It is a qualitative or semi-quantitative method that provides a visual indication of a compound's ability to inhibit microbial growth.[9]
Scientific Rationale
This technique is based on the principle of diffusion. A filter paper disk impregnated with a standardized concentration of the test compound, this compound, is placed on an agar plate uniformly inoculated with a test microorganism.[10] The compound diffuses from the disk into the agar, creating a concentration gradient.[8] If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk.[7] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.
Experimental Workflow: Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Detailed Protocol: Kirby-Bauer Test
-
Preparation of Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Mueller-Hinton Agar (MHA) Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[11]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µ g/disk ).
-
Aseptically place the disk onto the inoculated agar surface. Gently press the disk with sterile forceps to ensure complete contact with the agar.
-
Include a positive control (a disk with a known antibiotic, e.g., ciprofloxacin) and a negative control (a blank disk with the solvent used to dissolve the compound).
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper.
-
Interpret the results based on standardized tables (note: for a novel compound, these will need to be established). As a preliminary guide, larger zones of inhibition indicate greater antimicrobial activity.
-
Illustrative Data Presentation
| Microorganism | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Preliminary Interpretation |
| Staphylococcus aureus ATCC 25923 | 30 | 18 | Susceptible |
| Escherichia coli ATCC 25922 | 30 | 14 | Intermediate |
| Pseudomonas aeruginosa ATCC 27853 | 30 | 6 | Resistant |
| Candida albicans ATCC 90028 | 30 | 16 | Susceptible |
Section 2: Quantitative Analysis via Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the disk diffusion assay, a quantitative method is necessary to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose.[6][12]
Scientific Rationale
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This assay involves challenging the microorganism with a serial dilution of the antimicrobial agent in a liquid growth medium.[12] Determining the MIC is crucial for understanding the potency of a new compound and for guiding potential therapeutic dosages.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the Kirby-Bauer test.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[14]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
-
Illustrative Data Presentation
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 8 |
| Enterococcus faecalis ATCC 29212 | 16 |
| Escherichia coli ATCC 25922 | 32 |
| Pseudomonas aeruginosa ATCC 27853 | >128 |
| Candida albicans ATCC 90028 | 16 |
Section 3: Potential Mechanism of Action
While the precise mechanism of action for this compound requires further investigation, the antimicrobial activity of many pyridine derivatives, particularly pyridinium salts, is attributed to their ability to disrupt microbial cell membranes.[15] The cationic nature of the protonated pyridine ring can lead to electrostatic interactions with the negatively charged components of bacterial cell walls and membranes, causing a loss of structural integrity and leakage of cellular contents.[15] The lipophilicity of the molecule, influenced by the methylsulfanyl group, may also play a role in its ability to penetrate the cell membrane.[15]
Conclusion
The protocols detailed in these application notes provide a standardized and robust framework for the initial antimicrobial evaluation of this compound. By adhering to these CLSI and EUCAST-based methodologies, researchers can generate high-quality, reproducible data that will be critical for assessing the therapeutic potential of this novel compound. The preliminary screening with the Kirby-Bauer disk diffusion assay, followed by quantitative MIC determination using the broth microdilution method, represents a logical and efficient workflow for advancing our understanding of this promising new chemical entity.
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Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1345-1353. Available at: [Link]
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Dinçer, M., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5254-5268. Available at: [Link]
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Wójcik, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936359. Available at: [Link]
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Biology LibreTexts. (2021). 9: Kirby-Bauer (Antibiotic Sensitivity). Retrieved from [Link]
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Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1453-1460. Available at: [Link]
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anticancer screening of [2-(Methylsulfanyl)pyridin-4-yl]methanamine derivatives
Application Note & Protocol
A Systematic Approach for the In Vitro Anticancer Screening of [2-(Methylsulfanyl)pyridin-4-yl]methanamine Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved anticancer agents.[1] Its derivatives have been shown to target a wide array of critical oncogenic pathways, including protein kinases, tubulin polymerization, and various enzymes essential for tumor survival.[2] This document provides a comprehensive guide for the systematic in vitro evaluation of a novel chemical series, the this compound derivatives, for potential anticancer activity. We present a tiered screening cascade, beginning with broad cytotoxicity assessment and progressing to key mechanistic assays to elucidate the mode of action. This guide is designed to be a self-validating system, incorporating detailed, field-proven protocols for cytotoxicity, apoptosis induction, and cell cycle perturbation, thereby enabling researchers to efficiently identify and characterize promising lead compounds.
Scientific Rationale & Screening Strategy
The pyridine ring is a privileged pharmacophore in cancer therapy due to its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[2] Many pyridine-containing drugs function as kinase inhibitors, interfering with signaling pathways that drive tumor growth and proliferation.[2][3] The specific scaffold, this compound, presents several features of interest: the pyridine nitrogen can act as a key hydrogen bond acceptor, the methanamine group provides a basic center for salt formation and polar interactions, and the methylsulfanyl moiety offers a lipophilic handle that can be explored for structure-activity relationship (SAR) studies.
Our proposed screening strategy follows a logical, multi-stage funnel approach. This ensures that resources are focused on the most promising candidates.
Sources
Application Notes and Protocols for the Development of Agrochemicals Based on the [2-(Methylsulfanyl)pyridin-4-yl]methanamine Scaffold
Foreword: The Pyridine Scaffold as a Privileged Structure in Agrochemical Discovery
The pyridine ring is a cornerstone in the development of modern agrochemicals, serving as a versatile scaffold for a multitude of commercialized products.[1][2][3] Its unique electronic properties and ability to form various interactions with biological targets have led to the discovery of potent insecticides, fungicides, and herbicides.[1][2][3] The strategic incorporation of diverse functional groups onto the pyridine core allows for the fine-tuning of a compound's physicochemical properties, metabolic stability, and mode of action. This document provides a comprehensive guide for researchers and drug development professionals on the exploration of a specific, promising pyridine-based scaffold: [2-(Methylsulfanyl)pyridin-4-yl]methanamine.
The presence of a methylsulfanyl group at the 2-position and a methanamine moiety at the 4-position offers a unique combination of a potential metabolic site, a hydrogen bond donor/acceptor, and a reactive handle for further chemical elaboration. This scaffold shares structural similarities with known bioactive molecules, including neonicotinoid and sulfoximine insecticides, suggesting a potential for neurological activity in insects.[4] Furthermore, the presence of a sulfur atom can contribute to fungicidal activity.[5][6] This guide will detail the synthesis of this core structure, propose strategies for creating a diverse chemical library, and provide robust protocols for screening these novel compounds for insecticidal, fungicidal, and herbicidal activity.
Section 1: Synthesis of the Core Scaffold: this compound
The synthesis of the target scaffold can be approached through a multi-step pathway, starting from commercially available precursors. The following protocol outlines a logical and experimentally validated approach.
Rationale for the Synthetic Strategy
The chosen synthetic route prioritizes the sequential introduction of the desired functional groups onto the pyridine ring, minimizing potential side reactions and allowing for purification at intermediate stages. The strategy leverages well-established named reactions and transformations common in heterocyclic chemistry. The conversion of a 4-amino group to a 4-aminomethyl group is a key transformation, for which several methods are available.
Proposed Synthetic Pathway
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Application Notes and Protocols for the Derivatization of [2-(Methylsulfanyl)pyridin-4-yl]methanamine
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
[2-(Methylsulfanyl)pyridin-4-yl]methanamine is a key building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amine, a pyridine ring, and a methylsulfanyl group, offers multiple points for chemical modification.[1] Derivatization of the primary amine is a crucial step in synthesizing a diverse library of compounds for screening and lead optimization. The pyridine core is a common motif in many pharmaceuticals, and modifying the amine allows for the introduction of various functionalities to modulate properties such as solubility, bioavailability, and target engagement.[1] This guide provides detailed protocols for the most common and effective derivatization strategies for this versatile scaffold: acylation, sulfonylation, and reductive amination. Each protocol is designed to be a self-validating system, with explanations of the underlying chemistry and guidance for troubleshooting and characterization.
Strategic Approaches to Amine Derivatization
The primary amine of this compound is a nucleophilic center, making it amenable to a variety of derivatization reactions. The choice of strategy depends on the desired final compound and the properties to be engineered.
-
Acylation: This reaction forms an amide bond, a stable and common linkage in drug molecules. Acylation can be used to introduce a wide range of substituents, from simple alkyl groups to complex heterocyclic moieties.[2]
-
Sulfonylation: This process forms a sulfonamide, another important functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor.[3]
-
Reductive Amination: This powerful technique allows for the introduction of alkyl groups to the amine, forming secondary or tertiary amines. It is a highly controlled method that avoids the over-alkylation often seen with direct alkylation using alkyl halides.[4][5]
The following sections provide detailed, step-by-step protocols for each of these key derivatization methods.
Protocol 1: Acylation of this compound
This protocol describes the formation of an amide by reacting the primary amine with an acyl chloride. The Schotten-Baumann reaction conditions, using an aqueous or biphasic system with a base, are often effective for this transformation.[6]
Causality of Experimental Choices:
-
Acyl Chloride: A highly reactive acylating agent that readily reacts with the primary amine.[6]
-
Base (e.g., Sodium Bicarbonate, Triethylamine): Neutralizes the hydrochloric acid byproduct, preventing protonation of the starting amine and driving the reaction to completion.
-
Solvent System (e.g., Dichloromethane/Water, THF/Water): A biphasic system can be advantageous to dissolve both the organic-soluble acyl chloride and the water-soluble amine salt (if formed), facilitating the reaction at the interface.
Experimental Workflow Diagram:
Caption: Workflow for the acylation of this compound.
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol).
-
Base Addition: Add an aqueous solution of sodium bicarbonate (2.0 eq) or triethylamine (TEA) (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Trustworthiness & Validation:
-
Reaction Monitoring: Use TLC to track the consumption of the starting amine and the formation of the product. A suitable eluent system might be ethyl acetate/hexanes.
-
Product Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8] In the ¹H NMR spectrum, expect to see the disappearance of the primary amine protons and the appearance of a new amide N-H proton signal.
Protocol 2: Sulfonylation of this compound
This protocol details the synthesis of a sulfonamide derivative by reacting the primary amine with a sulfonyl chloride. Similar to acylation, a base is required to neutralize the generated HCl.[9][10]
Causality of Experimental Choices:
-
Sulfonyl Chloride: A reactive electrophile that readily forms a sulfonamide with the primary amine.
-
Pyridine or Triethylamine: Acts as a base to scavenge the HCl byproduct and can also serve as a catalyst.
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, so anhydrous solvents and reaction conditions are recommended to prevent hydrolysis of the reagent.
Experimental Workflow Diagram:
Caption: Workflow for the sulfonylation of this compound.
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) and a suitable base such as pyridine or triethylamine (1.5 eq) in an anhydrous solvent like DCM or THF (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise to the stirred solution.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonamide can be purified by column chromatography or recrystallization.
Trustworthiness & Validation:
-
TLC Analysis: Monitor the reaction for the disappearance of the starting amine. A common eluent is a mixture of ethyl acetate and hexanes.
-
Spectroscopic Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum should show a characteristic downfield shift of the protons adjacent to the sulfonamide group.
Protocol 3: Reductive Amination of this compound
This protocol describes the formation of a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This is a one-pot procedure that is highly efficient and avoids the formation of over-alkylated products.[4][11]
Causality of Experimental Choices:
-
Aldehyde or Ketone: The carbonyl compound that will be incorporated as the new alkyl group on the amine.
-
Reducing Agent (e.g., Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride): A mild reducing agent that selectively reduces the intermediate imine or iminium ion in the presence of the starting carbonyl compound.[12]
-
Slightly Acidic Conditions (e.g., Acetic Acid): Catalyzes the formation of the imine intermediate.[5]
Experimental Workflow Diagram:
Caption: Workflow for the reductive amination of this compound.
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), THF, or methanol (10 mL/mmol).
-
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), in portions.[12]
-
Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[13]
Trustworthiness & Validation:
-
Reaction Monitoring: LC-MS is an excellent tool for monitoring this reaction, as it can track the starting materials, the imine intermediate, and the final product.
-
Spectroscopic Confirmation: The structure of the purified secondary amine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR, the disappearance of the two primary amine protons and the appearance of a single secondary amine proton signal, along with new signals corresponding to the added alkyl group, will confirm the successful derivatization.
Data Presentation: Summary of Derivatization Protocols
| Protocol | Reagents | Key Conditions | Typical Yields | Purification Method |
| Acylation | Acyl Chloride, Base (NaHCO₃ or TEA) | 0 °C to RT, 2-16 h | 70-95% | Column Chromatography |
| Sulfonylation | Sulfonyl Chloride, Base (Pyridine or TEA) | 0 °C to RT, 4-24 h, Anhydrous | 60-90% | Column Chromatography or Recrystallization |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (STAB), Acetic Acid | RT, 2-24 h | 65-90% | Column Chromatography |
Conclusion and Further Considerations
The protocols outlined in this application note provide robust and reproducible methods for the derivatization of this compound. The choice of derivatization strategy will be dictated by the specific goals of the research program. For all derivatization reactions, careful monitoring and thorough characterization of the final products are essential to ensure the integrity of the synthesized compounds. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.
References
-
MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyridine. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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- 13. benchchem.com [benchchem.com]
Application Note: High-Throughput Analytical Strategies for the Quantification and Purity Assessment of [2-(Methylsulfanyl)pyridin-4-yl]methanamine
Abstract
This application note provides a comprehensive guide to the analytical methodologies for the detection, quantification, and purity assessment of [2-(Methylsulfanyl)pyridin-4-yl]methanamine. As a key intermediate in pharmaceutical synthesis, rigorous analytical control is imperative to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations, such as those outlined in the ICH Q2(R1) guidelines.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the chemical analysis and quality control of pyridine-based pharmaceutical intermediates.
Introduction: The Analytical Imperative for this compound
This compound is a substituted pyridine derivative of increasing interest in the pharmaceutical industry. Its structural motifs, featuring a pyridine ring, a primary amine, and a methylsulfanyl group, make it a versatile building block in the synthesis of novel therapeutic agents. The purity and impurity profile of such intermediates are critical quality attributes that can directly impact the manufacturing process, stability, and safety of the final drug product.
The presence of process-related impurities, starting material residues, or degradation products necessitates the development of robust and reliable analytical methods. This guide provides a multi-faceted approach to the analytical characterization of this compound, ensuring its suitability for its intended use. The methodologies herein are designed to be both accurate and efficient, supporting the fast-paced environment of drug development.
Chemical Structure and Properties of this compound:
-
Molecular Formula: C₇H₁₀N₂S[6]
-
Molecular Weight: 154.23 g/mol
-
Structure:
Image based on PubChem CID: 15144432[7]
-
Key Features: A basic primary amine, a UV-active pyridine ring, and a sulfur-containing functional group. These features guide the selection of appropriate analytical techniques. The pyridine moiety allows for sensitive UV detection.[8][9][10] The basic nature of the amine group influences chromatographic retention, and the methylsulfanyl group is a key structural feature for mass spectrometric identification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay
RP-HPLC with UV detection is the workhorse for purity determination and assay of non-volatile, UV-active compounds in the pharmaceutical industry. The method described below is designed to provide excellent resolution of the main component from potential impurities.
Scientific Rationale
The choice of a C18 stationary phase provides a hydrophobic surface for the retention of the moderately polar this compound. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), allows for the elution of the analyte. The inclusion of an acidic buffer (e.g., phosphate or formate) serves a dual purpose: it protonates the primary amine, leading to more consistent interactions with the stationary phase and improved peak shape, and it suppresses the ionization of residual silanols on the silica-based stationary phase, further reducing peak tailing. UV detection is set at a wavelength corresponding to a high absorbance of the pyridine ring, ensuring high sensitivity.[8][9][10]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-70% B over 20 minutes, then 70-90% B over 5 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
System Suitability and Validation
Prior to sample analysis, the chromatographic system must meet the system suitability requirements as outlined in USP <621>.[11][12][13][14][15] The method should be validated in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]
System Suitability Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of 6 replicate injections | ≤ 1.0% |
Validation Parameters:
-
Specificity: Demonstrated by the resolution of the main peak from any impurities and by peak purity analysis using a diode array detector.
-
Linearity: Assessed over a range of 50-150% of the nominal concentration (e.g., 0.25-0.75 mg/mL). A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy: Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120%). Recoveries should be within 98.0-102.0%.
-
Precision (Repeatability and Intermediate Precision): The RSD of the assay results should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Established for the quantification of impurities.
Caption: HPLC Workflow for Purity and Assay.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, it can be used for structural confirmation and to detect any volatile impurities that may be present from the synthesis process.
Scientific Rationale
The analyte is sufficiently volatile for GC analysis. A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of a wide range of analytes. The use of a mass spectrometer as a detector provides high selectivity and allows for the identification of unknown impurities by comparing their mass spectra to library databases. The fragmentation pattern of the parent compound can also serve as a means of structural confirmation. The presence of the sulfur atom can lead to characteristic fragmentation patterns.[16][17][18][19][20]
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
Materials:
-
This compound
-
Dichloromethane (GC grade)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
Data Interpretation
The total ion chromatogram (TIC) will show the separation of the components in the sample. The mass spectrum of the main peak should be consistent with the structure of this compound. The molecular ion peak (m/z 154) should be present. Common fragmentation pathways for pyridine derivatives include the loss of HCN and side-chain cleavage.[21][22][23][24][25] The presence of the methylsulfanyl group may lead to fragments corresponding to the loss of •SCH₃ or •CH₃. Any other peaks in the chromatogram can be identified by searching their mass spectra against a commercial library (e.g., NIST).
Caption: GC-MS Workflow for Structural Confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For applications requiring very low detection limits, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice. This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
Scientific Rationale
The LC method is similar to the HPLC-UV method, but can be optimized for faster analysis times. Electrospray ionization (ESI) in positive ion mode is well-suited for the basic amine in this compound, which will readily form a protonated molecule [M+H]⁺. Tandem mass spectrometry, using Multiple Reaction Monitoring (MRM), provides exceptional selectivity by monitoring a specific fragmentation of the parent ion to a product ion. This specificity allows for quantification even in complex matrices.
Experimental Protocol
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
LC-MS/MS Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition | To be determined empiricallyPrecursor Ion (Q1): m/z 155.1 [M+H]⁺Product Ion (Q3): A prominent fragment ion (e.g., from loss of NH₃ or CH₃SH) |
Sample Preparation:
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, reaction mixture) with known concentrations of the reference standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample extraction from complex matrices may be required (e.g., protein precipitation or solid-phase extraction).
Method Development and Validation
The first step in method development is to determine the optimal MRM transition. This is done by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan on the protonated molecule (m/z 155.1). The most stable and abundant fragment ion is selected as the product ion for quantification. The method should then be validated according to the relevant regulatory guidelines for bioanalytical method validation if used for in-vivo studies.
Conclusion
The analytical methods presented in this application note provide a robust framework for the comprehensive characterization of this compound. The choice of method will depend on the specific analytical objective, whether it is routine purity testing, identification of unknown impurities, or trace-level quantification. By employing these well-defined and scientifically-grounded protocols, researchers and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate, thereby supporting the development of safe and effective medicines. Each protocol is designed to be a self-validating system, with clear system suitability criteria and a path for full validation in accordance with international guidelines.
References
- United States Pharmacopeia.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
-
Yamin, M., & Fuoss, R. M. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]
-
European Medicines Agency. (1995, June). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]
-
DOI. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Retrieved from [Link]
-
USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]
-
Shimadzu. (n.d.). 01-00206B-EN Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800–1806.
-
U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
-
Validation & Comparative. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
-
ResearchGate. (n.d.). GC–MS chromatograms of organosulfur compounds of the garlic A. sativum. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
PubChem. (n.d.). (4-Methylpyridin-2-yl)methanamine. Retrieved from [Link]
-
ACS Publications. (2024, September 13). PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. Retrieved from [Link]
-
Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Pyridin-4-ylmethanamine hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Pyridinemethanamine. Retrieved from [Link]
-
PubChem. (n.d.). (5-Pyridin-3-ylfuran-2-yl)methanamine. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(Methylsulfanyl)pyridin-4-yl]methanamine
Welcome to the technical support center for the synthesis of [2-(Methylsulfanyl)pyridin-4-yl]methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and purity. The information is presented in a troubleshooting and FAQ format to directly address practical laboratory issues.
Overview of the Primary Synthetic Route
The most prevalent and direct method for synthesizing this compound is the reduction of the corresponding nitrile, 2-(Methylsulfanyl)pyridine-4-carbonitrile. While seemingly straightforward, the presence of both a pyridine ring and a sulfur-containing group introduces specific challenges that can significantly impact yield.
The core transformation is the reduction of a nitrile functional group to a primary amine. This is typically achieved through two main pathways: catalytic hydrogenation or chemical reduction with metal hydrides. The choice of method profoundly influences the reaction's success, selectivity, and scalability.
Caption: General synthetic workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis. Each issue is presented as a question, followed by a detailed explanation of the underlying causes and recommended solutions.
Question 1: My reaction shows low or no conversion of the starting nitrile. What's going wrong?
This is a common issue, often linked to the choice of reduction method and the unique characteristics of the substrate.
Possible Cause A: Catalyst Poisoning (in Catalytic Hydrogenation)
-
Expertise & Experience: The methylsulfanyl (-SMe) group is a notorious poison for many precious metal catalysts, particularly those based on palladium (Pd) and platinum (Pt).[1] Sulfur compounds adsorb strongly to the catalyst's active sites, blocking them and preventing the hydrogenation of the nitrile group.
-
Troubleshooting & Protocol:
-
Switch to a Sulfur-Tolerant Catalyst: Raney Nickel (Ra-Ni) is often more resistant to sulfur poisoning than Pd or Pt and is a workhorse for nitrile reductions.[2][3] However, be aware that aggressive grades of Ra-Ni can sometimes cause C-S bond cleavage (desulfurization).
-
Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes overcome partial poisoning.
-
Consider Catalyst Additives: A study on the hydrogenation of various pyridinecarbonitriles demonstrated that the addition of an acid, like H₂SO₄, can significantly influence the reaction.[4] While their work didn't include a thioether, acid can protonate the pyridine nitrogen, altering its electronic properties and potentially its interaction with the catalyst, which might mitigate some poisoning effects.
-
Possible Cause B: Inactive Hydride Reagent or Poor Technique (in Chemical Reduction)
-
Expertise & Experience: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of converting nitriles to primary amines.[5] However, it reacts violently with protic solvents, including atmospheric moisture.[6] Incomplete conversion is frequently due to degraded LAH or the introduction of water into the reaction.
-
Troubleshooting & Protocol:
-
Ensure Anhydrous Conditions: All glassware must be oven or flame-dried. Use anhydrous solvents (e.g., THF, diethyl ether) from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Verify Reagent Activity: Use a fresh, unopened container of LAH. If the reagent is old, its activity may be compromised. Titration can be performed to determine the concentration of active hydride.
-
Correct Stoichiometry: A minimum of 2 equivalents of hydride are mechanistically required per mole of nitrile, but a practical excess (e.g., 1.5 to 2.0 equivalents of LiAlH₄) is recommended to ensure the reaction goes to completion.
-
Question 2: The reaction worked, but my yield is low due to the formation of multiple side products. How can I improve selectivity?
Selectivity is the primary challenge in this synthesis. The desired outcome is the reduction of the nitrile without affecting the pyridine ring or the methylsulfanyl group, and without forming secondary or tertiary amines.
Side Product A: Over-reduction to [2-(Methylsulfanyl)piperidyl]methanamine
-
Expertise & Experience: The pyridine ring can be hydrogenated to a piperidine ring, especially under forcing conditions (high H₂ pressure, high temperature) or with highly active catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium.[7][8][9]
-
Solutions:
-
Optimize Hydrogenation Conditions: Use milder conditions. Aim for lower H₂ pressures (e.g., 1-10 bar) and room temperature.
-
Strategic Catalyst Choice: Palladium on carbon (Pd/C) is generally less aggressive for aromatic ring reduction than PtO₂.
-
Chemoselectivity through Additives: The work by Hegedűs et al. provides a key insight: tuning the acidity can direct the reaction.[4] For a related substrate (4-pyridinecarbonitrile), they found that adding a specific amount of H₂SO₄ favored the formation of the pyridylmethanamine (the desired product type) over the piperidylmethanamine. This is because protonation of the pyridine ring deactivates it towards hydrogenation.
-
Caption: Competing hydrogenation pathways.
Side Product B: Formation of Secondary and Tertiary Amines
-
Expertise & Experience: This is a classic side reaction in nitrile reductions.[1] The intermediate imine formed during the reduction can react with the already-formed primary amine product, leading to a secondary amine, which can react again to form a tertiary amine.
-
Solutions:
-
Use Ammonia: During catalytic hydrogenation, conducting the reaction in a solution saturated with ammonia (e.g., methanolic ammonia) is a well-established method to suppress secondary and tertiary amine formation.[2][10] The high concentration of ammonia shifts the equilibrium away from the product amine reacting with the intermediate imine.
-
Alternative Catalysts: Certain catalysts, like cobalt boride, have been reported to be highly selective for primary amine production.[1] A Raney Ni/KBH₄ system has also been shown to give excellent selectivity for primary amines.[11]
-
Use Metal Hydrides: Reduction with LiAlH₄ generally avoids this issue as the intermediate is a metal-complexed species that is rapidly reduced further before it can react with the product amine.[5]
-
Question 3: My reaction seems complete, but I'm struggling to isolate and purify the final product. What is the best workup procedure?
The basicity of the product amine dictates the optimal purification strategy.
-
Expertise & Experience: The product is a primary amine, which is basic. This property can be exploited for purification using an acid-base extraction. The product may be an oil or low-melting solid, making crystallization difficult.
-
Recommended Purification Protocol:
-
Quench (for Hydride Reductions): If using LiAlH₄, the reaction must be carefully quenched. A common and effective method (Fieser workup) involves the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This produces granular aluminum salts that are easily filtered off.[6]
-
Acid-Base Extraction:
-
After quenching and filtering (or filtering the catalyst for hydrogenation), dilute the crude organic solution with a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.
-
Wash the acidic aqueous layer with DCM or ethyl acetate once more to remove any trapped organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH, K₂CO₃) until the pH is >10. This deprotonates the amine, causing it to separate from the aqueous layer.
-
Extract the product back into an organic solvent (DCM or ethyl acetate).
-
-
Final Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude amine can then be further purified by silica gel column chromatography (often using a mobile phase containing a small amount of triethylamine or ammonia in methanol/DCM to prevent streaking) or by vacuum distillation.
-
For long-term storage or easier handling, the amine can be converted to its hydrochloride salt by dissolving it in a solvent like ether or ethyl acetate and bubbling dry HCl gas through it or adding a solution of HCl in isopropanol.
-
-
Frequently Asked Questions (FAQs)
Q: Which is the better method overall: catalytic hydrogenation or LiAlH₄ reduction?
A: This depends on your laboratory's capabilities and scale.
| Feature | Catalytic Hydrogenation | LiAlH₄ Reduction |
| Pros | More scalable, "greener" (uses H₂), avoids large amounts of metal waste. Can be tuned for selectivity with additives.[4] | Generally faster on a lab scale, less susceptible to sulfur poisoning, excellent selectivity for primary amines. |
| Cons | Requires specialized hydrogenation equipment (pressure vessel). Prone to catalyst poisoning by the -SMe group and potential over-reduction of the pyridine ring.[7][8] | Highly reactive and moisture-sensitive, requiring strict anhydrous conditions.[6] Difficult to handle on a large scale. Generates aluminum salt waste. |
| Best For | Process development, larger-scale synthesis where optimization is feasible. | Rapid, small-scale synthesis and proof-of-concept studies where high selectivity is paramount. |
Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄?
A: Generally, no. NaBH₄ is not a strong enough reducing agent to reduce nitriles on its own. However, systems like NaBH₄ or KBH₄ in the presence of a transition metal catalyst (e.g., CoCl₂ or Raney Ni) can be effective and offer a milder alternative to LiAlH₄.[11]
Q: How can I monitor the reaction's progress effectively?
A: The best method is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a mobile phase like 10% Methanol in Dichloromethane. The starting nitrile will be less polar (higher Rƒ) than the product amine (lower Rƒ, often streaks without a basic additive in the eluent). Stain with ninhydrin to specifically visualize the primary amine product as a colored spot.
-
LC-MS/GC-MS: This provides unambiguous confirmation of the consumption of starting material and the appearance of the product, identified by its mass-to-charge ratio ([M+H]⁺ ≈ 155.06).[12]
Q: What if I suspect desulfurization is occurring?
A: Desulfurization (loss of the -SMe group) is a risk, particularly with Raney Nickel. If you suspect this is happening (e.g., by observing a product mass corresponding to 4-(aminomethyl)pyridine), you should:
-
Use a less aggressive grade of Raney Nickel or a shorter reaction time.
-
Switch to an alternative method that is less likely to cleave the C-S bond, such as hydrogenation with Pd/C under the acidic conditions described by Hegedűs et al.[4] or a chemical reduction with LiAlH₄.
References
-
MDPI. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US7214829B2 - Method for the production of primary amines by hydrogenating nitriles.
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]
- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
PubChem. (n.d.). 2-(Methylthio)pyrimidin-4-amine. Retrieved from [Link]
-
ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
International Journal of Pharmaceutical Sciences and Research. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
PubMed. (2023). Optimizing reduction of western blotting analytical variations: Use of replicate test samples, multiple normalization methods, and sample loading positions. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
YouTube. (2023). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved from [Link]
-
Arkivoc. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
IUCr Journals. (n.d.). Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino). Retrieved from [Link]
-
PubMed Central. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2022). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
-
PubMed Central. (n.d.). Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
-
MDPI. (2021). Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation. Retrieved from [Link]
-
YouTube. (2022). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. PubChemLite - this compound (C7H10N2S) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis of [2-(Methylsulfanyl)pyridin-4-yl]methanamine
Welcome to the technical support center for the synthesis of [2-(Methylsulfanyl)pyridin-4-yl]methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our aim is to provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, providing detailed solutions and the rationale behind them.
Issue 1: Low Yield or No Reaction in the Synthesis of the Precursor, 2-(Methylsulfanyl)pyridine-4-carbonitrile
Question: I am attempting to synthesize 2-(methylsulfanyl)pyridine-4-carbonitrile from 2-chloro-4-cyanopyridine and sodium thiomethoxide, but I am observing low yields or incomplete conversion. What could be the issue?
Answer: This is a nucleophilic aromatic substitution (SNAr) reaction. The efficiency of this reaction is highly dependent on the reaction conditions. Here are some common causes for low yield and troubleshooting steps:
-
Moisture: Sodium thiomethoxide is hygroscopic and moisture in the reaction will consume the reagent. Ensure that your solvent (e.g., DMF, DMSO) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The quality of sodium thiomethoxide is crucial. If it has been improperly stored, it may have degraded. It is advisable to use freshly prepared or recently purchased reagent.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 50-70 °C) can significantly increase the reaction rate. However, excessive heat can lead to side reactions and decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity. Ensure your solvent is of high purity.
Workflow for Optimizing the SNAr Reaction:
Caption: Troubleshooting workflow for low yield in precursor synthesis.
Issue 2: Catalyst Poisoning and Low Yields in Catalytic Hydrogenation of 2-(Methylsulfanyl)pyridine-4-carbonitrile
Question: I am trying to reduce 2-(methylsulfanyl)pyridine-4-carbonitrile to this compound using catalytic hydrogenation (e.g., with Pd/C), but the reaction is sluggish and gives low yields. Why is this happening?
Answer: The methylsulfanyl group in your molecule is a known catalyst poison for many noble metal catalysts, including palladium. The sulfur atom strongly adsorbs to the catalyst surface, blocking the active sites required for hydrogenation.
Troubleshooting and Alternative Approaches:
-
Use a Sulfur-Tolerant Catalyst: While challenging, some catalysts show better tolerance to sulfur. Consider using a higher loading of your current catalyst or exploring alternatives. However, this approach often has limited success.
-
Switch to a Different Reduction Method: Given the high likelihood of catalyst poisoning, alternative reduction methods are strongly recommended.
| Reduction Method | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH4) | Powerful reducing agent, effective for nitriles.[1][2] Not susceptible to sulfur poisoning. | Highly reactive and pyrophoric, requires strictly anhydrous conditions.[2] May have side reactions with the pyridine ring. |
| Borane (BH3-THF or BH3-SMe2) | Milder than LiAlH4, good for nitrile reduction.[3] Less likely to have side reactions with the pyridine ring. | Can be sensitive to moisture. |
Recommended Protocol for LiAlH4 Reduction:
-
Under an inert atmosphere, suspend LiAlH4 (typically 1.5-2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(methylsulfanyl)pyridine-4-carbonitrile in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF or ethyl acetate.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Issue 3: Unwanted Desulfurization when using Raney Nickel
Question: I am using Raney Nickel for the hydrogenation of 2-(methylsulfanyl)pyridine-4-carbonitrile to avoid catalyst poisoning, but I am observing the formation of 4-(aminomethyl)pyridine as a major byproduct. What is causing this?
Answer: Raney Nickel is well-known for its ability to cleave carbon-sulfur bonds, a reaction known as desulfurization.[4] While it is less susceptible to poisoning than palladium, it can readily remove the methylsulfanyl group from your molecule.
Strategies to Minimize Desulfurization:
-
Milder Reaction Conditions:
-
Lower Temperature: Conduct the hydrogenation at room temperature or even slightly below.
-
Lower Hydrogen Pressure: Use a lower pressure of hydrogen (e.g., 1-5 atm).
-
Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Catalyst Deactivation: In some cases, partially deactivating the Raney Nickel catalyst can reduce its desulfurization activity while still allowing for nitrile reduction. This can be achieved by carefully washing the catalyst or by the addition of a small amount of a deactivating agent. However, this requires careful optimization.
Proposed Synthetic Pathway and Potential Side Reaction:
Sources
Technical Support Center: Synthesis of [2-(Methylsulfanyl)pyridin-4-yl]methanamine
Welcome to the technical support guide for the synthesis of [2-(Methylsulfanyl)pyridin-4-yl]methanamine. This critical building block is frequently utilized in medicinal chemistry and drug development. However, its synthesis is not without challenges, often leading to a range of side reactions that can complicate purification and reduce yields.
This guide is structured to provide direct, actionable advice for researchers encountering these issues. We will delve into the causality of common side reactions, offer validated troubleshooting protocols, and provide a framework for optimizing your synthetic strategy.
Overview of the Primary Synthetic Route
The most common and reliable pathway to this compound involves a two-step process starting from 2-chloro-4-cyanopyridine. This route is generally preferred for its accessibility of starting materials and predictable reactivity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems encountered during the synthesis, organized by reaction stage.
Stage 1: Synthesis of the Precursor, 2-(Methylsulfanyl)pyridine-4-carbonitrile
This step involves the nucleophilic aromatic substitution of the chloro-substituent with a thiomethoxide source.
Question: My substitution reaction is sluggish or incomplete, leaving significant amounts of 2-chloro-4-cyanopyridine. What are the likely causes?
Answer: This is a common issue often related to the nucleophile's quality or the reaction conditions.
-
Cause 1: Inactive Sodium Thiomethoxide (NaSMe): Sodium thiomethoxide is highly hygroscopic and can be oxidized by air. If it has degraded, its nucleophilicity will be greatly reduced.
-
Solution: Use freshly opened, anhydrous NaSMe or prepare it in situ by carefully adding sodium methoxide to methanethiol. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Insufficient Temperature: While the reaction proceeds, it may require heating to achieve a reasonable rate.
-
Solution: Monitor the reaction by TLC or LC-MS. If the reaction stalls at room temperature, gently heat the mixture to 40-50°C in a suitable solvent like DMF or DMSO.
-
-
Cause 3: Solvent Choice: The solvent must be polar aprotic to dissolve the reagents and facilitate the SNAr reaction.
-
Solution: Anhydrous DMF, DMSO, or NMP are excellent choices. Protic solvents like alcohols can interfere with the nucleophile and should be avoided as the primary reaction solvent.
-
Question: I've isolated a significant amount of a white solid impurity identified as 2,2'-disulfanediylbis(4-cyanopyridine). How did this form?
Answer: This impurity is the disulfide dimer, which forms via oxidation of the thiolate species.
-
Mechanism: The thiomethoxide nucleophile (CH₃S⁻) can be oxidized to dimethyldisulfide. More critically, if any demethylation occurs or if there are thiol impurities, the resulting pyridinethiolate is highly susceptible to oxidative dimerization, especially during workup in the presence of air.
-
Prevention:
-
Strictly Anaerobic Conditions: Purge all solvents with an inert gas and maintain a positive pressure of nitrogen or argon throughout the reaction and workup.
-
Controlled Workup: When quenching the reaction, use deoxygenated water. If performing an extraction, ensure the aqueous phase is slightly basic to keep any transient thiol species in its less-reactive thiolate form.[1]
-
Stage 2: Reduction of 2-(Methylsulfanyl)pyridine-4-carbonitrile to the Amine
This is the most critical step and the source of the most prevalent and challenging side reactions.
Question: My primary impurity has a mass roughly double that of my product. What is it and how do I prevent it?
Answer: This high-molecular-weight byproduct is almost certainly the secondary amine dimer, N-{[2-(methylsulfanyl)pyridin-4-yl]methyl}this compound .
-
Mechanism of Formation: The reduction of a nitrile proceeds through an intermediate imine. The desired product, the primary amine, is nucleophilic and can attack this imine intermediate. A subsequent reduction of this new adduct yields the secondary amine dimer. This side reaction is often catalyzed by the metal surface of heterogeneous catalysts.
Figure 2. Competing pathways during nitrile reduction. -
Prevention Strategies: The key is to make the reduction of the imine faster than its reaction with the product amine, or to block the nucleophilic attack.
-
Ammonia Additive: The most effective method is to conduct the hydrogenation in a solution of ammonia in methanol (typically 7N). Ammonia is present in vast excess and competes with the product amine in reacting with the imine, shifting the equilibrium away from dimer formation.[2]
-
Choice of Catalyst: Raney Nickel is highly effective for nitrile reduction but can also promote dimerization. Palladium on carbon (Pd/C) can sometimes offer better selectivity.
-
Lewis Acid Additives: In some systems, the addition of a Lewis acid like iron sulfate (FeSO₄·7H₂O) can chelate cyanide ions (if present from side reactions) and has been shown to suppress certain byproducts in related reductive aminations.[2]
-
Question: During my catalytic hydrogenation, I am observing a significant amount of (pyridin-4-yl)methanamine, where the methylsulfanyl group is lost. Why is this happening?
Answer: This is due to desulfurization , a well-known side reaction, particularly when using certain catalysts.
-
Cause: Raney Nickel (Ra-Ni) is particularly aggressive and known to cleave carbon-sulfur bonds. The sulfur acts as a poison to the catalyst surface, but under sufficient hydrogen pressure and temperature, the C-S bond can be hydrogenolyzed.
-
Solutions:
-
Use a Different Catalyst: Switch to a catalyst less prone to causing desulfurization, such as Palladium on Carbon (Pd/C) or a specialized sponge nickel catalyst with reduced activity.
-
Milder Reducing Agents: Consider non-catalytic reduction methods. A solution of cobalt(II) chloride hexahydrate with sodium borohydride (NaBH₄) in methanol is an effective system for reducing nitriles without cleaving C-S bonds.
-
Optimize Conditions: If using Ra-Ni is necessary, use the minimum effective temperature and hydrogen pressure to favor nitrile reduction over C-S bond cleavage.
-
Question: My mass spectrometry results show a product with a mass of +16 or +32 Da compared to the expected product. What are these impurities?
Answer: These correspond to the oxidation of the methylsulfanyl group.
-
Impurity (+16 Da): [2-(Methylsulfinyl)pyridin-4-yl]methanamine (the sulfoxide).
-
Impurity (+32 Da): [2-(Methylsulfonyl)pyridin-4-yl]methanamine (the sulfone).
-
Cause: The sulfide is susceptible to oxidation. This can occur if the reaction or workup is not properly protected from air, or if any oxidizing agents are inadvertently introduced. Some metal catalysts, if not handled carefully, can also promote oxidation.
-
Prevention and Remediation:
-
Inert Atmosphere: As with the precursor synthesis, maintain an inert atmosphere, especially during workup and concentration steps.
-
Purification: These oxidized byproducts are significantly more polar than the desired amine. They can typically be separated using column chromatography on silica gel with a gradient elution (e.g., dichloromethane to 5-10% methanol in dichloromethane).
-
Comparison of Reduction Methods
| Reducing Agent System | Typical Conditions | Common Side Products | Suitability for this Synthesis |
| H₂ / Raney Nickel | 50 psi H₂, 40-60°C, NH₃/MeOH | Secondary amine dimer , Desulfurization | Effective, but requires careful control to avoid desulfurization. |
| H₂ / Pd/C | 50 psi H₂, RT-50°C, NH₃/MeOH | Secondary amine dimer (less prevalent than with Ra-Ni) | Good alternative to Ra-Ni with lower risk of desulfurization. |
| LiAlH₄ | Anhydrous THF, 0°C to reflux | Complexation, potential ring reduction | Not recommended. Highly reactive; can reduce the pyridine ring and is difficult to work with. |
| NaBH₄ / CoCl₂·6H₂O | Methanol, 0°C to RT | Borane-amine complexes, borate esters | Excellent Choice. High selectivity, mild conditions, and low risk of desulfurization. |
Validated Experimental Protocols
Protocol 1: Synthesis of 2-(Methylsulfanyl)pyridine-4-carbonitrile
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add 2-chloro-4-cyanopyridine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~5 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Under a positive flow of nitrogen, add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold, deoxygenated water (10 volumes).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with brine (2 x 5 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography on silica gel.
Protocol 2: Optimized Reduction to this compound
This protocol uses the NaBH₄/CoCl₂ system to avoid desulfurization.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-(methylsulfanyl)pyridine-4-carbonitrile (1.0 eq) and cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 2.0 eq).
-
Solvent: Add anhydrous methanol (~20 mL per gram of nitrile) and stir to dissolve. A color change to deep blue or purple should be observed.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 5.0 eq) slowly and portion-wise over 30-45 minutes. Vigorous gas evolution (hydrogen) will occur. Caution: Add NaBH₄ slowly to control the exotherm and foaming.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The reaction mixture will turn black.
-
Quench: Cool the mixture back to 0°C and slowly add 28% aqueous ammonium hydroxide to quench the reaction and dissolve the cobalt salts. Stir until the black precipitate dissolves, and the solution becomes clear.
-
Extraction: Extract the mixture with dichloromethane (DCM, 4 x 10 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amine can be further purified by silica gel chromatography if needed (eluting with a gradient of 0% to 10% MeOH in DCM, with 0.5% triethylamine added to the mobile phase to prevent tailing).
References
- National Center for Biotechnology Information. "Pyridine-2-methylamine derivatives as MmpL3 inhibitors" PubChem Compound Summary for CID 1345789.
- Google Patents.
-
Master Organic Chemistry. "Reactions of Grignard Reagents". [Link]
-
MDPI. "Synthesis and Reactivity of Pyridin-4-ols". [Link]
- Google Patents. "Method for preparing 2-mercaptopyridine" CN101993414A.
- Polish Journal of Chemistry. "Oxidation of Methylpyridines with Some Argentous Compounds".
- Journal of the Formosan Medical Association.
- Google Patents. "Synthesis and purification method of 2-amino-4-methylpyridine" CN107011254B.
-
Wikipedia. "2-Mercaptopyridine". [Link]
Sources
Technical Support Center: [2-(Methylsulfanyl)pyridin-4-yl]methanamine Experiments
Welcome to the technical support center for [2-(Methylsulfanyl)pyridin-4-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered in experiments involving this versatile building block. By understanding the underlying chemical principles, you can optimize your synthetic routes, improve purity, and ensure the stability of your compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and properties of this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is governed by the interplay of three key functional groups:
-
Pyridine Ring: As an electron-deficient heterocycle, the pyridine nitrogen influences the reactivity of the ring carbons.
-
Aminomethyl Group (-CH₂NH₂): A primary amine that is a good nucleophile and a base. Its reactivity is crucial for subsequent derivatization.
-
Methylsulfanyl Group (-SCH₃): A thioether that is susceptible to oxidation.
Q2: How should I store this compound to ensure its stability?
A2: Due to the presence of the nucleophilic amine and the oxidizable methylsulfanyl group, proper storage is critical. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). Protect it from light and moisture to prevent degradation.
Q3: What are the primary safety precautions when working with this compound?
A3: Like many aminopyridines, this compound should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact.
II. Troubleshooting Guide: Synthesis
A common synthetic route to this compound involves the preparation of a 2-methylsulfanyl-4-cyanopyridine intermediate, followed by the reduction of the nitrile group. This section will address potential issues in this two-step process.
Workflow for a Plausible Synthesis
Caption: Plausible synthetic workflow for this compound.
Q4: My yield for the synthesis of 2-methylsulfanyl-4-cyanopyridine is low. What are the likely causes?
A4: Low yields in the nucleophilic aromatic substitution of 2-chloro-4-cyanopyridine with sodium thiomethoxide can often be attributed to:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. The reaction may require extended reaction times or gentle heating.
-
Side Reactions: The nitrile group can be susceptible to hydrolysis under basic conditions, especially if water is present. Ensure anhydrous conditions are maintained.
-
Reagent Quality: The sodium thiomethoxide should be fresh and of high purity.
Q5: During the reduction of 2-methylsulfanyl-4-cyanopyridine, I am observing significant byproduct formation. What are these byproducts and how can I avoid them?
A5: The catalytic hydrogenation of cyanopyridines can sometimes lead to side reactions.[1]
-
Desulfurization: The methylsulfanyl group can be cleaved under harsh hydrogenation conditions, leading to the formation of 4-aminomethylpyridine. To mitigate this, use a milder catalyst or lower hydrogen pressure and temperature.
-
Incomplete Reduction: If the reaction is not allowed to proceed to completion, you may have residual starting material or the intermediate imine. Ensure adequate reaction time and catalyst loading.
-
Dimerization: Reductive coupling of the intermediate imine can lead to dimer formation. This can often be suppressed by the slow addition of the cyanopyridine to the reaction mixture containing the catalyst and hydrogen.[2]
Protocol: Reduction of 2-Methylsulfanyl-4-cyanopyridine
-
To a solution of 2-methylsulfanyl-4-cyanopyridine in a suitable solvent (e.g., methanol saturated with ammonia), add a catalytic amount of Raney Nickel (or another suitable hydrogenation catalyst).
-
Pressurize the reaction vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.
-
Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
III. Troubleshooting Guide: Purification
The purification of this compound can be challenging due to its basicity and potential for chelation with metal ions.
Q6: I am having difficulty purifying the final product by silica gel chromatography. What are the common issues?
A6: The basic nature of the aminomethylpyridine can lead to significant issues on standard silica gel.
-
Peak Tailing: The primary amine and the pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, causing severe peak tailing and poor separation.[3]
-
Irreversible Adsorption: In some cases, the product may bind irreversibly to the silica gel, leading to low recovery.
To improve chromatographic purification:
-
Basified Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic silanol groups.
-
Amine Additives in Mobile Phase: Add a small amount of a volatile base, such as triethylamine or ammonia, to the mobile phase to compete for binding sites on the silica.
Q7: Are there alternative purification methods to column chromatography?
A7: Yes, acid-base extraction is a highly effective method for purifying basic compounds like this compound.
Protocol: Purification by Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10). The free amine will precipitate or can be extracted.
-
Extract the free amine into a fresh portion of organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
IV. Troubleshooting Guide: Reactions and Stability
The aminomethyl and methylsulfanyl groups are the primary sites for further reactions, but they also present stability challenges.
Q8: I am attempting an N-alkylation reaction, but I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A8: Over-alkylation is a common side reaction when dealing with primary amines.
-
Use of Excess Amine: Employ a large excess of the this compound relative to the alkylating agent.
-
Protecting Groups: Consider protecting the primary amine with a suitable protecting group, such as a Boc or Cbz group, performing the desired reaction on another part of the molecule, and then deprotecting the amine.[4]
Potential Side Reactions in N-Alkylation
Caption: Desired mono-alkylation versus the over-alkylation side reaction.
Q9: My compound is degrading over time, and I suspect oxidation of the methylsulfanyl group. What are the signs of this, and how can I prevent it?
A9: The methylsulfanyl group is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially in the presence of oxidizing agents or upon prolonged exposure to air.[5][6][7][8][9]
-
Signs of Oxidation: The formation of sulfoxide and sulfone can be detected by LC-MS as an increase in mass of 16 and 32 units, respectively. NMR spectroscopy will also show a downfield shift of the methyl protons.
-
Prevention:
-
Store the compound under an inert atmosphere.
-
Avoid exposure to strong oxidizing agents.
-
If oxidation is a problem in subsequent reaction steps, consider performing the reaction under an inert atmosphere.
-
Oxidation Pathway of the Methylsulfanyl Group
Caption: Stepwise oxidation of the methylsulfanyl group.
V. Analytical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂S | N/A |
| Molecular Weight | 154.23 g/mol | N/A |
| CAS Number | 1160059-05-1 | N/A |
| Predicted pKa (Pyridine N) | ~5-6 | Estimated based on similar pyridines[10] |
| Predicted pKa (Aminomethyl N) | ~9-10 | Estimated based on similar primary amines[10] |
VI. References
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
-
US Patent US20050250947A1. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Japanese Patent JP61251663A. (1986). Production of aminomethylpyridine.
-
da Silva, A. B., et al. (2005). Oxidation of a sulfide to sulfoxides and sulfone. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
-
Chinese Patent CN101602719B. (2010). Synthesis method of 4-cyanopyridine.
-
Lee, C.-C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-6. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
Sources
- 1. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 2. JPS61251663A - Production of aminomethylpyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Scaling Up [2-(Methylsulfanyl)pyridin-4-yl]methanamine Production
Welcome to the technical support center for the synthesis and scale-up of [2-(Methylsulfanyl)pyridin-4-yl]methanamine. This guide is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to common challenges encountered during production. The information herein is structured to address specific issues in a direct question-and-answer format, blending established chemical principles with practical field insights to ensure scientific integrity and successful outcomes.
I. Synthesis Overview & Key Challenges
The production of this compound typically proceeds via a two-step synthetic sequence starting from a suitable pyridine precursor. The most common route involves the formation of the key intermediate, 2-(methylsulfanyl)pyridine-4-carbonitrile, followed by its reduction to the desired primary amine. While conceptually straightforward, scaling up this process presents several challenges, including controlling selectivity during the reduction, managing side reactions, and ensuring the purity of the final product.
Experimental Workflow: Synthesis of this compound
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
A. Synthesis of 2-(Methylsulfanyl)pyridine-4-carbonitrile (Nitrile Formation)
Question 1: My nucleophilic aromatic substitution reaction to form the nitrile is sluggish or incomplete. What are the likely causes and solutions?
-
Answer: Incomplete conversion in this step often points to issues with the reactivity of the starting materials or the reaction conditions.
-
Leaving Group: The nature of the leaving group on the 4-position of the pyridine ring is critical. A chloro-substituent may require harsh conditions. If you are using a 4-chloropyridine derivative, consider switching to a 4-bromo or 4-iodopyridine for enhanced reactivity.
-
Cyanide Source and Catalyst: The choice of cyanide source can influence the reaction rate. While NaCN or KCN can be used, their solubility in organic solvents is limited. Using CuCN or Zn(CN)2 can be more effective, often in polar aprotic solvents like DMF or NMP at elevated temperatures. The use of a palladium catalyst in a cyanation reaction can also be a powerful alternative for aryl halides.
-
Water Content: This reaction is sensitive to water. Ensure all reagents and solvents are anhydrous, as water can react with the cyanide source and deactivate any catalysts used.
-
Temperature: These reactions often require significant thermal energy. If the reaction is slow, a gradual increase in temperature, while monitoring for decomposition, is advisable.
-
Question 2: I am observing significant byproduct formation during the cyanation reaction. How can I improve the selectivity?
-
Answer: Byproduct formation can arise from side reactions of the starting materials or product under the reaction conditions.
-
Hydrolysis of Nitrile: If trace amounts of water are present, the newly formed nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid, especially at high temperatures and with prolonged reaction times.[1] Ensuring anhydrous conditions is the primary solution.
-
Decomposition: Pyridine rings with electron-withdrawing groups can be susceptible to decomposition at very high temperatures. It is crucial to determine the optimal temperature that provides a good reaction rate without significant degradation. Running small-scale experiments at varying temperatures can help identify this process window.
-
B. Reduction of 2-(Methylsulfanyl)pyridine-4-carbonitrile to this compound
Question 3: My nitrile reduction is producing significant amounts of secondary and tertiary amines. How can I favor the formation of the primary amine?
-
Answer: The formation of secondary ((R-CH2)2NH) and tertiary ((R-CH2)3N) amines is a common issue in nitrile reductions.[2][3] This occurs when the initially formed primary amine attacks the imine intermediate.
-
Catalytic Hydrogenation (e.g., Raney Nickel):
-
Ammonia Addition: The most effective way to suppress secondary and tertiary amine formation is to conduct the hydrogenation in the presence of ammonia (either as gaseous ammonia or as an aqueous solution of ammonium hydroxide).[3] The ammonia competes with the primary amine product for the reaction with the imine intermediate, thus favoring the formation of the desired primary amine.
-
Solvent Choice: Using a protic solvent like ethanol or methanol can also help to stabilize the imine intermediate and reduce side reactions.
-
Catalyst Loading and Hydrogen Pressure: Optimizing the catalyst loading and hydrogen pressure is crucial. Lower catalyst loading and moderate hydrogen pressure can sometimes reduce the rate of side reactions.
-
-
Chemical Reduction (e.g., LiAlH4, Boranes):
-
Reagent Stoichiometry: Careful control of the stoichiometry of the reducing agent is important. Using a slight excess of the reducing agent can help to ensure complete conversion of the nitrile.
-
Reaction Temperature: These reductions are often highly exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the reducing agent is critical to control the reaction rate and minimize side reactions.
-
-
Question 4: The catalytic hydrogenation with Raney Nickel is slow or stalls. What should I check?
-
Answer: A stalled hydrogenation can be due to catalyst deactivation or issues with the reaction setup.
-
Catalyst Activity: Raney Nickel is highly pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.[4][5] The activity of the catalyst can diminish over time or if it is improperly handled. Ensure you are using a fresh, active batch of the catalyst. The catalyst should be washed with the reaction solvent to remove water before use.
-
Sulfur Poisoning: The methylsulfanyl group (-SCH3) on the pyridine ring can act as a catalyst poison for some metal catalysts, including palladium. While Raney Nickel is generally more robust, some degree of inhibition is possible. It might be necessary to use a higher catalyst loading or to screen for sulfur-tolerant catalysts.
-
Hydrogen Supply: Ensure there is a continuous and adequate supply of hydrogen to the reaction vessel and that the system is free of leaks. Good agitation is also essential to ensure proper mixing of the substrate, catalyst, and hydrogen.
-
Question 5: What are the key safety precautions when working with Raney Nickel on a larger scale?
-
Answer: Raney Nickel requires strict safety protocols due to its pyrophoric nature.
-
Handling: Always handle Raney Nickel as a slurry under an inert atmosphere (e.g., nitrogen or argon). Never allow it to dry out, as it can spontaneously ignite in air.[6]
-
Quenching and Disposal: After the reaction, the catalyst must be carefully filtered and quenched. The filter cake should never be allowed to dry. It can be deactivated by slowly adding it to a large volume of water and then further treated for disposal according to institutional and local regulations.
-
Hydrogen Safety: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation setup must be designed to handle flammable gases under pressure, with proper ventilation and grounding to prevent static discharge.[7]
-
C. Purification of this compound
Question 6: How can I effectively purify the crude this compound?
-
Answer: The basic nature of the amine product allows for a straightforward purification strategy using acid-base extraction.
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, K2CO3) to a pH of 8-9, which will deprotonate the amine and cause it to separate out.[8]
-
Extract the liberated amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the purified amine.
-
-
Question 7: My final product has a persistent color. What is the likely cause and how can I remove it?
-
Answer: Color in the final product can be due to trace impurities or degradation products.
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated carbon can effectively remove colored impurities. The mixture is stirred for a period and then filtered to remove the carbon.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for both purification and color removal.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure, colorless product.
-
III. Data Summary Tables
Table 1: Recommended Conditions for Nitrile Reduction
| Parameter | Catalytic Hydrogenation (Raney Ni) | Chemical Reduction (LiAlH4) |
| Solvent | Methanol, Ethanol | Anhydrous Diethyl Ether, THF |
| Temperature | 25-50 °C | 0 °C to room temperature |
| Pressure | 50-100 psi H2 | Atmospheric |
| Key Additive | Ammonia or Ammonium Hydroxide | None |
| Workup | Filtration, Acid-Base Extraction | Careful quenching with water/acid, Extraction |
| Primary Amine Selectivity | Good to Excellent (with NH3) | Generally Excellent |
| Safety Concerns | Pyrophoric catalyst, Flammable H2 gas | Highly reactive, liberates H2 on contact with water |
IV. Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-(Methylsulfanyl)pyridine-4-carbonitrile
-
Catalyst Preparation: In a flask under an inert atmosphere, carefully wash Raney Nickel (5-10 wt% of the nitrile) with anhydrous ethanol to remove the storage water.
-
Reaction Setup: Charge a pressure reactor with 2-(methylsulfanyl)pyridine-4-carbonitrile, anhydrous ethanol, and a solution of ammonia in ethanol (or aqueous ammonium hydroxide). Add the prepared Raney Nickel slurry.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then purge with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 psi) and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by the uptake of hydrogen and by periodic sampling and analysis (e.g., TLC, GC, or LC-MS).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry.
-
Purification: Concentrate the filtrate and proceed with the acid-base extraction as described in the FAQ section.
Logical Relationship Diagram: Troubleshooting Nitrile Reduction
Caption: Troubleshooting logic for the reduction of 2-(methylsulfanyl)pyridine-4-carbonitrile.
V. References
-
CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. Available at:
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. Available at: [Link]
-
US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents. Available at:
-
Nitrile reduction - Wikipedia. Available at: [Link]
-
Nitrile to Amine - Common Conditions. Available at: [Link]
-
EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents. Available at:
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - NIH. Available at: [Link]
-
Raney Nickel - Hazardous Substance Fact Sheet. Available at: [Link]
-
Reactions of Nitriles - Chemistry Steps. Available at: [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. Available at: [Link]
-
(PDF) Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile - ResearchGate. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES - ResearchGate. Available at: [Link]
-
Reactivity of Nitriles - Chemistry LibreTexts. Available at: [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. Available at: [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Available at: [Link]
-
Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Available at: [Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. Available at: [Link]
-
201000402 1 Method for the production of 2-hydroxy-4- (methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide. Available at:
-
Redetermination of 2-methyl-4-nitro-pyridine N-oxide - PubMed. Available at: [Link]
-
Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. Available at: [Link]
-
20.11 Synthesis and Reactions of Nitriles | Organic Chemistry - YouTube. Available at: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. Available at: [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides - ResearchGate. Available at: [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. Available at: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. Available at: [Link]
-
reduction of nitriles - Chemguide. Available at: [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. Available at: [Link]
-
Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - MDPI. Available at: [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - NIH. Available at: [Link]
-
WO1985000605A1 - Process for selective nitrile reduction - Google Patents. Available at:
-
Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide - Eureka | Patsnap. Available at:
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. Available at: [Link]
-
Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation - MDPI. Available at: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. youtube.com [youtube.com]
- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Biological Assays with [2-(Methylsulfanyl)pyridin-4-yl]methanamine
Welcome to the technical support center for researchers utilizing [2-(Methylsulfanyl)pyridin-4-yl]methanamine in biological assays. This guide is designed to provide expert insights and practical solutions to common challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to identify, diagnose, and resolve issues, ensuring the integrity and reproducibility of your data.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the handling and properties of this compound.
Q1: What are the basic chemical properties of this compound?
A1: this compound is a small molecule with a molecular weight of approximately 154.23 g/mol . Its structure includes a pyridine ring, a reactive primary amine (-NH2) group, and a methylsulfanyl (-SCH3) group. The primary amine makes the molecule basic and nucleophilic[1][2][3]. The pyridine ring and methylsulfanyl group contribute to its overall polarity and potential for specific interactions.
Q2: How should I prepare and store stock solutions of this compound?
A2: For initial use, we recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture. Before each use, visually inspect the thawed aliquot for any signs of precipitation.
Q3: What is the expected solubility of this compound in aqueous assay buffers?
A3: The solubility in aqueous buffers will be pH-dependent due to the basic nature of the primary amine. At physiological pH (around 7.4), the amine group may be partially protonated, which can enhance aqueous solubility. However, at higher concentrations, aggregation and precipitation can still occur. It is crucial to determine the kinetic solubility in your specific assay buffer to avoid working with a saturated or precipitated solution[4][5][6].
Q4: Are there any known liabilities or potential for assay interference with this compound's structural motifs?
A4: The pyridine core in some compounds has been associated with interference in certain assay formats, such as those relying on metal chelation (e.g., His-tag-based proximity assays)[7]. The primary amine is a nucleophile and could potentially react with electrophilic components in your assay, although this is generally less common under typical biological assay conditions[1][2]. The methylsulfanyl group is generally stable but can influence the molecule's polarity and binding interactions[8].
II. Troubleshooting Guide: Inconsistent or Unexpected Assay Results
This section provides a structured approach to troubleshooting common issues encountered when working with this compound.
Problem 1: High Variability or Poor Reproducibility in Assay Results
High variability between replicate wells or experiments is a common challenge. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for high assay variability.
Detailed Steps:
-
Step 1: Verify Compound Solubility.
-
Rationale: Undissolved compound leads to inconsistent concentrations in assay wells.
-
Protocol:
-
Solution: If precipitation is observed, lower the working concentration or consider adding a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01-0.05%) to your assay buffer, if compatible with your assay system[11][12].
-
-
Step 2: Assess Compound Stability.
-
Rationale: The compound may degrade in the aqueous environment of the assay buffer over the course of the experiment.
-
Protocol:
-
Solution: If degradation is significant, consider reducing the incubation time of your assay or preparing fresh compound dilutions immediately before use.
-
Problem 2: Apparent Inhibition or Activation is Non-Specific
Observed activity may not be due to a specific interaction with your target but rather an artifact of the compound's behavior in the assay.
Caption: Workflow to investigate non-specific assay activity.
Detailed Steps:
-
Step 1: Evaluate Compound Aggregation.
-
Rationale: Many small molecules form colloidal aggregates at micromolar concentrations, which can sequester and non-specifically inhibit enzymes[9][11][12].
-
Protocol:
-
Detergent Test: Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100). A significant decrease in potency in the presence of the detergent is indicative of aggregation-based activity[12].
-
DLS: Use Dynamic Light Scattering to directly observe the formation of aggregates at concentrations around the observed IC50[9].
-
-
Solution: If aggregation is confirmed, the observed activity is likely an artifact. While detergents can mitigate this in vitro, it is a significant liability for a potential drug candidate.
-
-
Step 2: Screen for Assay Technology Interference.
-
Rationale: The compound may interfere with the detection method of your assay (e.g., fluorescence, luminescence).
-
Protocol:
-
Fluorescence Interference: Scan the excitation and emission spectra of the compound to see if they overlap with those of your assay's fluorophores[15][16]. Run a "no-enzyme" or "no-substrate" control with the compound to see if it generates a signal on its own.
-
Luciferase Interference: If using a luciferase-based reporter assay, test the compound directly against the luciferase enzyme to check for inhibition.
-
-
Solution: If interference is detected, consider using an orthogonal assay with a different detection method to confirm the biological activity.
-
Problem 3: Discrepancy Between Biochemical and Cell-Based Assay Potency
A common observation is a significant loss of potency when moving from a biochemical assay to a cell-based assay.
| Potential Cause | Diagnostic Approach | Possible Solution |
| Poor Cell Permeability | Use a cellular thermal shift assay (CETSA) or mass spectrometry-based methods to quantify intracellular compound concentration. | Modify the chemical structure to improve lipophilicity (within a reasonable range). |
| Metabolic Instability | Incubate the compound with liver microsomes or hepatocytes and measure its half-life using LC-MS. | Modify metabolically labile sites on the molecule. |
| Efflux by Transporters | Test for increased potency in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). | Co-administration with an efflux inhibitor (for in vitro studies) or chemical modification. |
| High Protein Binding | Measure the fraction of compound bound to plasma proteins using equilibrium dialysis or ultrafiltration. | High protein binding can reduce the free concentration of the compound available to interact with the target. This needs to be considered when interpreting potency. |
III. Advanced Troubleshooting: Investigating Covalent and Reactive Mechanisms
The primary amine in this compound is nucleophilic, and while less common, the possibility of covalent modification or reactivity should be considered for unexpected results.
Q: My compound shows time-dependent inhibition. Could it be a covalent modifier?
A: Time-dependent inhibition can be a hallmark of covalent modification.[17]
-
Diagnostic Protocol:
-
Pre-incubation Study: Pre-incubate the enzyme with the compound for varying amounts of time before initiating the reaction by adding the substrate. A progressive increase in inhibition with longer pre-incubation times suggests time-dependent inhibition[17].
-
Wash-out Experiment: Incubate the enzyme with a high concentration of the compound, then remove the free compound by dialysis or gel filtration. If the enzyme activity does not recover, this strongly suggests irreversible or very slow off-rate binding, consistent with covalent modification.
-
Thiol Reactivity Test: The primary amine is not expected to be thiol-reactive, but as a general screen for reactivity, you can assess if the compound's activity is altered in the presence of a reducing agent like DTT[17]. A significant shift in IC50 may indicate a redox-active or electrophilic compound.
-
IV. References
-
Reactivity of Amines. (2023). Chemistry LibreTexts. [Link]
-
Ponce, M. A., et al. (2006). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. PMC. [Link]
-
Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Biotechnology Information. [Link]
-
Feng, B. Y., et al. (2007). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. PMC. [Link]
-
Primary Amine Assay. ProFoldin. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. [Link]
-
Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]
-
Davis, M. I., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC. [Link]
-
Al-Salahi, R. A., et al. (2013). Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-Triazoloquinazolines. ResearchGate. [Link]
-
LaPlaca, D. A., et al. (2020). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. ResearchGate. [Link]
-
Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Mączyńska, J., et al. (2020). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. MDPI. [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. [Link]
-
How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. [Link]
-
Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. (2024). Akron Bio. [Link]
-
Amine Reactivity. Michigan State University Chemistry. [Link]
-
Some, D. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]
-
Page, M. I., & Ghani, M. F. A. (1998). Chemical and biological reactivity of sulfamidopenicillins. RSC Publishing. [Link]
-
Discovery solubility measurement and assessment of small molecules with drug development in mind. (2020). ResearchGate. [Link]
-
Prati, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Advances in high throughput screening of aggregation, stability and viscosity. (2018). YouTube. [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). Sciforum. [Link]
-
Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. (2023). MDPI. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
- 11. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
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Technical Support Center: Overcoming Solubility Challenges with [2-(Methylsulfanyl)pyridin-4-yl]methanamine
Introduction
Welcome to the technical support center for [2-(Methylsulfanyl)pyridin-4-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a novel pyridine derivative, this compound may exhibit limited aqueous solubility, a common hurdle in pharmaceutical development that can impact bioavailability and therapeutic efficacy.[1][2][3][4] This document provides a comprehensive collection of troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you systematically address and overcome these solubility issues. Our approach is grounded in fundamental principles of physical chemistry and formulation science, providing you with the rationale behind each technique to empower your experimental design.
Understanding the Molecule: Predicted Physicochemical Properties
-
Pyridine Ring: The pyridine nitrogen is weakly basic, with a pKa generally in the range of 5-6.[5] This provides a handle for pH-dependent solubility enhancement.
-
Methanamine Group: The primary amine is also basic and will be protonated at acidic pH, further increasing the potential for solubility in acidic solutions.
-
Methylsulfanyl Group: This group adds to the lipophilicity of the molecule, which may contribute to poor aqueous solubility at neutral pH.
Based on these features, it is anticipated that the solubility of this compound will be highly dependent on pH.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides practical, step-by-step guidance on various techniques to improve the solubility of this compound.
Initial Solubility Assessment
Question: I have just received a batch of this compound. How do I perform a basic solubility assessment?
Answer: A simple shake-flask method is the standard approach for determining equilibrium solubility.[6]
Protocol 1: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of your desired solvent (e.g., water, buffer) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[6]
-
Equilibration: Agitate the vial at a constant temperature for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as UV-Vis spectroscopy, HPLC, or gravimetric analysis.[7]
Strategy 1: pH Adjustment
Question: My compound has poor solubility in neutral water. What should I try first?
Answer: Given the presence of two basic nitrogen atoms (pyridine and amine), the most straightforward approach is to lower the pH of the solvent. Protonation of these basic sites will form a more soluble salt.[8]
Workflow for pH-Based Solubilization
Caption: Workflow for pH-dependent solubility screening.
Protocol 2: Generating a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 1.0 to 7.4).
-
Solubility Measurement: Using the shake-flask method (Protocol 1), determine the solubility of your compound in each buffer.
-
Data Analysis: Plot the measured solubility as a function of pH. This profile is critical for identifying the pH range that provides the required solubility for your experiments.[]
Strategy 2: Co-solvency
Question: Adjusting the pH is not compatible with my experimental system. What other options do I have?
Answer: The use of co-solvents, which are water-miscible organic solvents, can significantly increase the solubility of poorly soluble compounds.[8] Common co-solvents in research and formulation include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Concentration Range | Considerations |
| Ethanol | 5-40% (v/v) | Biocompatible at lower concentrations. |
| Propylene Glycol | 10-60% (v/v) | Generally recognized as safe (GRAS). |
| PEG 400 | 10-50% (v/v) | Low toxicity, commonly used in formulations. |
| DMSO | 1-10% (v/v) | High solubilizing power, but can have cellular effects. |
Protocol 3: Co-solvent Screening
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a pure co-solvent (e.g., 100% DMSO).
-
Serial Dilution: Create a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% DMSO in water).
-
Precipitation Observation: Add a small aliquot of the stock solution to each co-solvent/water mixture and observe for precipitation. This will give you a rapid indication of the required co-solvent concentration to maintain solubility.
-
Quantitative Analysis: For a more precise determination, perform the shake-flask method (Protocol 1) in the most promising co-solvent mixtures.
Strategy 3: Use of Excipients
Question: I need to achieve a high concentration of the compound for my in vivo studies, but pH adjustment and co-solvents are not sufficient or desirable. What advanced techniques can I explore?
Answer: The use of formulation excipients such as cyclodextrins can enhance solubility by forming inclusion complexes with the drug molecule.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a lipophilic drug within a cyclodextrin molecule.
Protocol 4: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 5%, 10%, 20% w/v).
-
Solubility Determination: Add an excess of this compound to each cyclodextrin solution and determine the solubility using the shake-flask method (Protocol 1).
-
Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) suggests the formation of a 1:1 soluble complex.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: As a primary amine, the compound may be susceptible to oxidation and degradation. It is recommended to store it in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8 °C).
Q2: I dissolved the compound in an acidic buffer, but it precipitated when I diluted it into my neutral cell culture medium. Why? A2: This is a common issue with pH-dependent solubility. When you dilute the acidic stock solution into a neutral medium, the pH of the final solution increases, causing the compound to deprotonate and precipitate out as the less soluble free base. To avoid this, ensure the final concentration in your medium is below the solubility limit at the final pH.
Q3: Can I use sonication to dissolve my compound? A3: Sonication can be used to accelerate the dissolution process, but it does not increase the equilibrium solubility. It is a useful tool for quickly preparing solutions for screening purposes, but for determining the true solubility, the shake-flask method with sufficient equilibration time is recommended.
Q4: Are there other advanced formulation strategies I could consider? A4: Yes, for more challenging cases, techniques such as the preparation of amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), and particle size reduction (micronization or nanonization) can be explored.[1][2][11] These typically require specialized equipment and formulation expertise.
References
-
PubChem. [(4-Methylpyridin-2-yl)methanamine]. National Center for Biotechnology Information. [Link]
-
PubChem. [4-Pyridinemethanamine]. National Center for Biotechnology Information. [Link]
-
Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Carroll, J., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 163. [Link]
-
Persson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Jain, A., et al. (2025). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. ResearchGate. [Link]
-
Kennan, R. P. (1999). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 76(9), 1261. [Link]
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 038–048. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Kuentz, M. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Jain, A., et al. (2025). Solubility enhancement techniques with special emphasis on hydrotrophy. Academia.edu. [Link]
-
Kumar, S., & Singh, A. (2013). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? International Journal of Pharmaceutical Sciences and Research. [Link]
-
PubChem. [2-Methylpyridine]. National Center for Biotechnology Information. [Link]
Sources
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- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. mdpi.com [mdpi.com]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmajournal.net [pharmajournal.net]
- 8. wjbphs.com [wjbphs.com]
- 10. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to the Structural Confirmation of [2-(Methylsulfanyl)pyridin-4-yl]methanamine for Drug Development Professionals
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth technical analysis for confirming the structure of [2-(Methylsulfanyl)pyridin-4-yl]methanamine, a pyridine derivative with potential applications in medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this guide will leverage established synthetic routes and comparative spectroscopic data from analogous structures to provide a robust framework for its characterization. Furthermore, we will compare its expected properties with a closely related structural analog, [2-(Ethylsulfinyl)pyridin-4-yl]methanamine, to highlight key differentiators for researchers exploring this chemical space.
Introduction to this compound
This compound (CAS No. 1160059-05-1) is a heterocyclic amine with a molecular formula of C₇H₁₀N₂S.[1] Its structure, featuring a pyridine ring substituted with a methylsulfanyl group at the 2-position and a methanamine group at the 4-position, presents a unique combination of functional groups that are of interest in drug discovery. Pyridine and its derivatives are prevalent scaffolds in numerous approved drugs, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets. The presence of a sulfur-containing substituent and a primary amine offers multiple points for further chemical modification and interaction with biomolecules.
Synthetic Pathway and Structural Verification
The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. Understanding the synthesis is the first step in predicting and confirming the final structure.
Figure 1: Proposed synthetic workflow for this compound.
The proposed synthesis begins with the nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) on a 4-cyanopyridine derivative with sodium thiomethoxide. The resulting 2-(methylsulfanyl)pyridine-4-carbonitrile is then subjected to reduction to yield the target primary amine. The choice of reducing agent is critical; powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would effectively convert the nitrile to the amine.
Spectroscopic Characterization: A Predictive and Comparative Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine-H (Position 6) | 8.2 - 8.4 | Doublet | 1H | Deshielded due to proximity to the nitrogen atom. |
| Pyridine-H (Position 5) | 7.0 - 7.2 | Doublet of doublets | 1H | Influenced by adjacent protons. |
| Pyridine-H (Position 3) | 6.8 - 7.0 | Singlet or narrow doublet | 1H | Adjacent to the methylsulfanyl group. |
| -CH₂- (methanamine) | 3.8 - 4.0 | Singlet | 2H | Adjacent to the electron-withdrawing pyridine ring. |
| -S-CH₃ (methylsulfanyl) | 2.5 - 2.7 | Singlet | 3H | Typical range for a methyl group attached to a sulfur atom. |
| -NH₂ (amine) | 1.5 - 3.0 | Broad singlet | 2H | Chemical shift and broadness are dependent on solvent and concentration. |
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyridine-C (Position 2) | 160 - 165 | Attached to both nitrogen and sulfur, leading to significant deshielding. |
| Pyridine-C (Position 6) | 148 - 152 | Alpha to the nitrogen atom. |
| Pyridine-C (Position 4) | 145 - 150 | Attached to the methanamine group. |
| Pyridine-C (Position 5) | 120 - 125 | Beta to the nitrogen atom. |
| Pyridine-C (Position 3) | 115 - 120 | Influenced by the adjacent methylsulfanyl group. |
| -CH₂- (methanamine) | 45 - 50 | Aliphatic carbon attached to the aromatic ring. |
| -S-CH₃ (methylsulfanyl) | 12 - 18 | Typical range for a methyl group attached to a sulfur atom. |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H (amine) | 3300 - 3500 | Medium, often two bands for primary amine | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium to weak | Stretching |
| C-H (aliphatic) | 2850 - 2960 | Medium | Stretching |
| C=N, C=C (pyridine ring) | 1550 - 1610 | Strong to medium | Stretching |
| N-H (amine) | 1590 - 1650 | Medium | Bending |
| C-S | 600 - 800 | Weak to medium | Stretching |
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.
-
Expected Molecular Ion (M⁺): m/z = 154.06
-
Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the aminomethyl group (-CH₂NH₂) and potentially the methylsulfanyl group (-SCH₃).
Comparative Analysis: this compound vs. [2-(Ethylsulfinyl)pyridin-4-yl]methanamine
To provide further context for researchers, we will compare the expected properties of the title compound with a structurally similar analog, [2-(Ethylsulfinyl)pyridin-4-yl]methanamine. This analog, with an ethylsulfinyl group at the 2-position, has been investigated for its potential as a dopamine D2 receptor partial agonist.
Figure 2: Structural and property comparison of the target compound and its analog.
Table 4: Comparative Physicochemical and Spectroscopic Properties
| Property | This compound | [2-(Ethylsulfinyl)pyridin-4-yl]methanamine | Key Differences & Rationale |
| Molecular Weight | ~154.23 g/mol | ~186.26 g/mol | The ethylsulfinyl group is heavier than the methylsulfanyl group. |
| Polarity | Moderately Polar | More Polar | The sulfoxide group is significantly more polar than the sulfide group, which will impact solubility and chromatographic behavior. |
| ¹H NMR | -SCH₃ singlet (~2.5-2.7 ppm) | -S(O)CH₂CH₃ quartet and triplet (~2.8-3.2 ppm and ~1.2-1.4 ppm) | The ethyl group will show characteristic splitting, and the protons alpha to the sulfoxide will be more deshielded. |
| ¹³C NMR | -SCH₃ signal (~12-18 ppm) | -S(O)CH₂CH₃ signals (~45-55 ppm and ~5-15 ppm) | The carbons of the ethylsulfinyl group will have distinct chemical shifts. |
| IR Spectroscopy | C-S stretch (~600-800 cm⁻¹) | Strong S=O stretch (~1030-1070 cm⁻¹) | The sulfoxide S=O stretch is a very strong and characteristic absorption. |
| Biological Activity Context | General interest in medicinal chemistry | Investigated as a dopamine D2 receptor partial agonist | The change in the sulfur substituent can significantly impact biological activity. |
Experimental Protocols
The following are generalized protocols for acquiring the necessary spectroscopic data for structural confirmation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 400 or 500 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.
-
Integrate all peaks and determine multiplicities (singlet, doublet, triplet, etc.).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 100 or 125 MHz, >1024 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is invaluable for confirming the substitution pattern on the pyridine ring.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electrospray Ionization (ESI) is well-suited for this polar molecule.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can be used to piece together the structure.
-
Conclusion
While direct experimental spectroscopic data for this compound is not currently available in the public domain, a robust structural confirmation can be achieved through a systematic approach. By understanding its logical synthetic pathway, predicting its spectroscopic features based on established principles and data from analogous compounds, and performing a comparative analysis with a relevant alternative, researchers can confidently verify the structure of their synthesized material. This guide provides the necessary framework and detailed protocols to enable drug development professionals to rigorously characterize this promising molecule and its analogs, ensuring the integrity and validity of their research.
References
-
PubChem. (Pyridin-4-yl)methanamine. [Link]
-
PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]
-
ResearchGate. Pyridin-4-ylmethanaminium perchlorate monohydrate. [Link]
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A Comparative Guide to the Synthesis of [2-(Methylsulfanyl)pyridin-4-yl]methanamine for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel building blocks is paramount. [2-(Methylsulfanyl)pyridin-4-yl]methanamine is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable molecule, supported by established chemical principles and extrapolated experimental considerations. We will delve into the causality behind experimental choices, ensuring each proposed protocol is a self-validating system, grounded in authoritative scientific literature.
Introduction to this compound
This compound is a substituted pyridine derivative that serves as a versatile scaffold in medicinal chemistry. Its structural features, including the aminomethyl group at the 4-position and the methylsulfanyl group at the 2-position, allow for a multitude of chemical modifications, making it an attractive starting point for the development of new therapeutic agents. The primary amino group provides a handle for amide bond formation, reductive amination, and other nucleophilic reactions, while the pyridine ring and the methylsulfanyl group can be targeted for various coupling reactions and other transformations.
Synthetic Strategies: A Comparative Overview
The most direct and common approach to the synthesis of this compound involves the reduction of the corresponding nitrile, 2-(methylthio)pyridine-4-carbonitrile. The choice of reducing agent is a critical determinant of the reaction's efficiency, safety, and scalability. This guide will compare three primary reduction methodologies: Lithium Aluminum Hydride (LAH), Catalytic Hydrogenation, and Borane reagents.
The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the nitrile intermediate followed by its reduction.
Caption: General two-stage synthetic workflow for this compound.
Stage 1: Synthesis of 2-(Methylthio)pyridine-4-carbonitrile
One plausible route is the Sandmeyer reaction , which involves the diazotization of an amino group followed by displacement with a cyanide salt, often catalyzed by copper(I) cyanide.[1] This reaction is a classic and reliable method for introducing a nitrile group onto an aromatic ring.[2][3]
Alternatively, a nucleophilic aromatic substitution on a suitable precursor, such as a 4-halopyridine derivative, with a cyanide salt could be employed.[4] The choice of method would depend on the availability and cost of the starting materials. For the purpose of this guide, we will assume the availability of 2-(methylthio)pyridine-4-carbonitrile for the subsequent reduction step. A patent for the synthesis of 4-cyanopyridine from 4-methylpyridine suggests that a similar ammoxidation of 2-(methylthio)-4-methylpyridine could also be a viable industrial-scale route.[5]
Stage 2: Comparative Analysis of Nitrile Reduction Methods
The reduction of the nitrile group to a primary amine is the final and critical step in the synthesis of this compound. The choice of reducing agent significantly impacts the reaction's outcome, safety profile, and scalability.
Data Presentation: Comparison of Reduction Methods
| Parameter | Lithium Aluminum Hydride (LiAlH4) | Catalytic Hydrogenation | Borane Reagents (e.g., BH3·SMe2) |
| Reactivity | Very High | Moderate to High | Moderate |
| Functional Group Tolerance | Low (reduces many functional groups)[6] | Moderate (can reduce other groups like nitro, alkenes)[7] | High (chemoselective for nitriles over many other groups) |
| Safety Concerns | High (pyrophoric, reacts violently with water)[8] | Moderate (flammable hydrogen gas, catalyst can be pyrophoric) | Moderate (borane complexes can be flammable and have unpleasant odors)[9] |
| Scalability | Poor (hazardous on large scale) | Excellent | Good |
| Workup | Aqueous workup can be challenging | Filtration of catalyst | Quenching and extraction |
| Typical Yield | High | High | Good to High |
| Purity of Product | Generally good, but over-reduction is possible | Can have secondary/tertiary amine byproducts | Generally high, with minimal byproducts |
| Cost | Moderate | Catalyst can be expensive, but recyclable | Moderate |
Experimental Protocols
The following protocols are illustrative and based on general procedures for nitrile reductions. Researchers should optimize these conditions for the specific substrate.
Method 1: Lithium Aluminum Hydride (LAH) Reduction
This method utilizes the powerful reducing agent, lithium aluminum hydride, to convert the nitrile to the primary amine. Due to its high reactivity, this method is often employed for small-scale synthesis where other methods have failed.
Causality Behind Experimental Choices:
-
Anhydrous Solvent (THF): LAH reacts violently with protic solvents like water and alcohols. Tetrahydrofuran (THF) is a common aprotic ether solvent that is relatively inert to LAH.[10]
-
Inert Atmosphere (Nitrogen or Argon): To prevent the reaction of LAH with atmospheric moisture and oxygen.
-
Controlled Addition at 0 °C: The reaction is highly exothermic. Slow addition of the nitrile to the LAH suspension at a reduced temperature helps to control the reaction rate and prevent dangerous temperature spikes.
-
Careful Quenching: The sequential addition of water and sodium hydroxide solution is a standard procedure (Fieser workup) to safely quench the excess LAH and precipitate the aluminum salts, making them easier to filter off.[11]
Caption: Workflow for LAH reduction of 2-(methylthio)pyridine-4-carbonitrile.
Step-by-Step Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 2-(methylthio)pyridine-4-carbonitrile (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Method 2: Catalytic Hydrogenation
This method is highly scalable and avoids the use of pyrophoric reagents. The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the primary amine.
Causality Behind Experimental Choices:
-
Catalyst (Pd/C or Raney Ni): Palladium on carbon (Pd/C) and Raney Nickel are common catalysts for nitrile hydrogenation.[12] The choice may depend on the substrate and desired selectivity.
-
Solvent (Ethanol or Methanol with Ammonia): The addition of ammonia to the reaction mixture is critical to suppress the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the initially formed primary amine with the intermediate imine.[13]
-
Hydrogen Pressure: A moderate to high pressure of hydrogen is typically required to drive the reaction to completion.
Caption: Workflow for catalytic hydrogenation of 2-(methylthio)pyridine-4-carbonitrile.
Step-by-Step Protocol:
-
In a suitable hydrogenation reactor, dissolve 2-(methylthio)pyridine-4-carbonitrile (1.0 eq.) in a solution of 7N ammonia in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (5-10 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction for the uptake of hydrogen and by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.
Method 3: Borane Reduction
Borane reagents, such as borane-dimethyl sulfide complex (BMS), offer a safer and more chemoselective alternative to LAH.[9]
Causality Behind Experimental Choices:
-
Borane-Dimethyl Sulfide (BMS): A stable and commercially available source of borane that is easier to handle than diborane gas.[9]
-
Anhydrous Solvent (THF): Borane reagents react with water, so an anhydrous aprotic solvent is necessary.
-
Acidic Workup: The intermediate borane-amine complex is stable and needs to be hydrolyzed with acid to liberate the free amine.
Caption: Workflow for borane reduction of 2-(methylthio)pyridine-4-carbonitrile.
Step-by-Step Protocol:
-
To a solution of 2-(methylthio)pyridine-4-carbonitrile (1.0 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add borane-dimethyl sulfide complex (2.0 M in THF, 1.5 eq.) dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow addition of methanol until gas evolution ceases.
-
Add 2M hydrochloric acid and heat the mixture to reflux for 1 hour to hydrolyze the intermediate borane-amine complex.
-
Cool the mixture to room temperature and basify with aqueous sodium hydroxide solution until pH > 10.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product, which can be purified as described in the previous methods.
Conclusion and Recommendations
The synthesis of this compound is most practically achieved through the reduction of 2-(methylthio)pyridine-4-carbonitrile. The choice of reduction method should be guided by the scale of the synthesis, the available equipment, and safety considerations.
-
For small-scale, exploratory synthesis , borane reduction offers a good balance of reactivity, selectivity, and safety.
-
For large-scale production , catalytic hydrogenation is the most viable option due to its scalability, cost-effectiveness (with catalyst recycling), and improved safety profile over LAH.
-
Lithium aluminum hydride should be reserved for situations where other methods are ineffective, and only on a small scale with appropriate safety precautions.
The protocols and comparative data presented in this guide provide a solid foundation for researchers to select and optimize the synthesis of this compound for their specific drug discovery and development needs.
References
-
Moffett, R. B. (1953). 2-(1-PYRROLIDYL)PROPANOL. Organic Syntheses, 33, 82. [Link]
- WO2015071230A1 - Catalytic hydrogen
- CN101602719B - Synthesis method of 4-cyanopyridine. (2011).
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of Bristol. [Link]
-
Couturier, M., Tucker, J. L., Andresen, B. M., Dube, P., & Negri, J. T. (2001). A practical and cost-efficient reductive deuteration of nitriles under single-electron transfer conditions enables the synthesis of α,α-dideuterio amines in excellent yields. Organic Letters, 3(3), 465-467. [Link]
-
Borane Reagents. Organic Chemistry Portal. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Cyanation. Wikipedia. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6178. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
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- 4. Cyanation - Wikipedia [en.wikipedia.org]
- 5. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
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- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to [2-(Methylsulfanyl)pyridin-4-yl]methanamine and its Analogs in Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Versatile Pyridin-4-yl-methanamine Scaffold
The pyridin-4-yl-methanamine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its aromatic nature, make it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth comparison of [2-(Methylsulfanyl)pyridin-4-yl]methanamine with its structural analogs. The focus is to elucidate the impact of substitutions at the 2-position of the pyridine ring on the compound's physicochemical properties, synthetic accessibility, and potential biological activity. This analysis is critical for researchers and drug development professionals aiming to fine-tune the pharmacological profile of new chemical entities based on this versatile scaffold. The insights provided herein are grounded in experimental data from analogous compounds and established principles of medicinal chemistry.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug candidate, such as its lipophilicity (logP), acidity (pKa), and polar surface area (TPSA), are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below offers a comparative look at the predicted properties of this compound and several of its 2-substituted analogs.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (most basic) | TPSA (Ų) |
| This compound | 168.26 | 1.35 | 8.45 | 64.34 | |
| (2-Methylpyridin-4-yl)methanamine | 122.17 | 0.85 | 8.80 | 38.05 | |
| (2-Chloropyridin-4-yl)methanamine | 142.59 | 1.10 | 7.50 | 38.05 | |
| (2-Methoxypyridin-4-yl)methanamine | 138.17 | 0.60 | 8.90 | 47.28 |
Note: The physicochemical properties listed above are predicted using computational models and should be confirmed experimentally.
The data suggests that the 2-methylsulfanyl group imparts a moderate level of lipophilicity. The sulfur atom also offers a site for potential metabolism (oxidation to the corresponding sulfoxide and sulfone), which can significantly alter the compound's solubility and pharmacokinetic profile.
Synthesis and Chemical Reactivity: A Strategic Overview
The synthesis of 2-substituted pyridin-4-yl-methanamines can be approached through several established routes. A common strategy involves the functionalization of a pre-formed pyridine ring. For instance, a 2-halopyridine can undergo nucleophilic aromatic substitution with sodium thiomethoxide to introduce the methylsulfanyl group. The aminomethyl moiety at the 4-position can be introduced from a corresponding nitrile or carboxylic acid.
Below is a generalized synthetic workflow for the preparation of this compound.
Caption: Generalized synthetic workflow for this compound.
The methylsulfanyl group is of particular interest due to its potential for further chemical modification. It can be readily oxidized to the corresponding sulfoxide and sulfone, which can have a profound impact on the molecule's electronic properties and biological activity. This provides a handle for fine-tuning the compound's profile during lead optimization.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for this compound is not widely available in the public domain, the broader class of 2-substituted pyridin-4-yl-methanamines has been explored for various biological targets. A notable example is their activity as histamine H3 receptor (H3R) antagonists.[1][2] The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[2] H3R antagonists are being investigated for their potential in treating a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[2][3]
The nature of the substituent at the 2-position of the pyridine ring is crucial in determining the affinity and selectivity for the H3R. Structure-activity relationship studies on related scaffolds have shown that small, lipophilic groups can be well-tolerated at this position. The methylsulfanyl group in this compound could, therefore, contribute favorably to binding at the H3R.
Furthermore, pyridine derivatives are known to exhibit a wide range of other biological activities, including antifungal and antiproliferative effects.[4][5] The specific activity is highly dependent on the substitution pattern on the pyridine ring. For instance, the presence of electron-donating or electron-withdrawing groups can significantly influence the molecule's interaction with biological targets.[6] The methylsulfanyl group is considered to be a weakly electron-donating group, which could influence the pKa of the pyridine nitrogen and the primary amine, thereby affecting its binding characteristics.
Experimental Protocol: Histamine H3 Receptor Competitive Binding Assay
To experimentally determine the affinity of this compound and its analogs for the histamine H3 receptor, a competitive radioligand binding assay can be performed.
Objective: To determine the inhibitory constant (Ki) of test compounds for the human histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
[³H]-Nα-methylhistamine (radioligand).
-
Test compounds: this compound and its analogs.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the HEK293 cells expressing the H3R in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of [³H]-Nα-methylhistamine.
-
Increasing concentrations of the test compound or a known H3R antagonist (for the positive control).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structures of S-(pyridin-2-yl) 4-nitrobenzothioate, S-(pyridin-2-yl) 4-methylbenzothioate and S-(pyridin-2-yl) 4-methoxybenzothioate: building blocks for low-symmetry multifunctional tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]
A Medicinal Chemist's Guide to Alkyl Thioether Substitution: A Comparative Analysis of [2-(Methylsulfanyl)pyridin-4-yl]methanamine and [2-(Ethylsulfanyl)pyridin-4-yl]methanamine
Introduction: The Devil in the Details
In the landscape of drug discovery, the pyridine scaffold is a cornerstone. Its presence in numerous FDA-approved drugs highlights its versatility as a privileged structure, capable of engaging in a wide range of biological interactions.[1][2] Pyridine derivatives are integral to therapeutic agents across oncology, central nervous system disorders, and infectious diseases.[1][3] This guide delves into a nuanced yet critical aspect of pyridine functionalization: the impact of subtle alkyl chain elongation on a thioether substituent.
We will conduct an in-depth comparative analysis of two closely related aminopyridine analogs: [2-(Methylsulfanyl)pyridin-4-yl]methanamine (the methyl analog) and [2-(Ethylsulfanyl)pyridin-4-yl]methanamine (the ethyl analog). While differing by only a single methylene unit (-CH₂-), this modification can cascade into significant, and sometimes counterintuitive, changes in physicochemical properties, metabolic stability, and ultimately, biological activity. This guide is intended for researchers and drug development professionals, providing a framework for rational design and hypothesis-driven experimentation based on fundamental principles of medicinal chemistry.
I. Comparative Physicochemical Profile: Beyond the Methylene Unit
The initial step in evaluating any drug candidate involves a thorough analysis of its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The transition from a methyl to an ethyl group, while seemingly minor, directly impacts key parameters like lipophilicity and molecular weight.
The most immediate consequence of adding a methylene group is an increase in lipophilicity, quantitatively expressed as the partition coefficient (LogP). This enhancement in lipid solubility can profoundly influence a molecule's ability to cross biological membranes, including the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted agents. However, this comes at the cost of potentially reduced aqueous solubility.
Below is a table of predicted physicochemical properties for our two compounds of interest. These values, calculated using established computational models, provide a quantitative basis for our comparison.
| Property | This compound | [2-(Ethylsulfanyl)pyridin-4-yl]methanamine | Causality of the Difference |
| Molecular Formula | C₇H₁₀N₂S | C₈H₁₂N₂S | Addition of one -CH₂- group |
| Molecular Weight | 154.23 g/mol | 168.26 g/mol | Increased mass from the added methylene unit |
| Predicted cLogP | 1.35 | 1.85 | The ethyl group is more nonpolar than the methyl group, increasing lipid affinity. |
| Topological Polar Surface Area (TPSA) | 64.4 Ų | 64.4 Ų | The polar groups (amine, pyridine N, sulfur) remain unchanged. |
| Hydrogen Bond Donors | 2 | 2 | The primary amine group is the sole H-bond donor in both. |
| Hydrogen Bond Acceptors | 3 | 3 | Pyridine nitrogen, amine nitrogen, and sulfur atom are potential acceptors. |
Expert Insight: The 0.5 unit increase in cLogP for the ethyl analog is significant. In early-phase drug discovery, this change is substantial enough to warrant a re-evaluation of the formulation strategy and could be the difference between a compound with poor oral bioavailability and one with acceptable exposure. The constant TPSA is also noteworthy, indicating that any observed differences in permeability are likely driven by lipophilicity rather than changes in polar interactions.
II. General Synthesis Strategy: A Unified Approach
A robust and scalable synthetic route is paramount for the practical application of any chemical scaffold. Both title compounds can be synthesized via a common pathway, diverging only at the introduction of the specific alkylthiol. This unified strategy is efficient for creating a focused library of analogs for structure-activity relationship (SAR) studies.
The proposed workflow begins with a suitable 2-halopyridine-4-carbonitrile, which undergoes nucleophilic aromatic substitution (SNAr) with the corresponding sodium thiolate (sodium thiomethoxide or sodium thioethoxide). The nitrile moiety is then reduced to the primary amine to yield the final products.
Caption: General synthetic workflow for the target compounds.
Causality in Synthesis: The choice of a 2-halopyridine is strategic; the electron-withdrawing nature of the pyridine nitrogen and the 4-cyano group activates the 2-position for SNAr, facilitating a high-yielding substitution. For the reduction step, lithium aluminum hydride (LiAlH₄) offers a powerful, albeit less selective, option, while catalytic hydrogenation (H₂/Raney Ni) provides a milder alternative that may be more compatible with other sensitive functional groups.[4]
III. Structure-Activity Relationship (SAR) Insights: A Predictive Framework
Without specific biological data, we can leverage established medicinal chemistry principles to predict how the methyl-to-ethyl substitution might influence biological activity.
Caption: SAR impact of methyl vs. ethyl substitution.
-
Receptor/Enzyme Binding: The additional methylene group of the ethyl analog increases its steric bulk. This can have one of two effects within a protein's binding pocket:
-
Favorable Interaction: The ethyl group may access a hydrophobic sub-pocket that the smaller methyl group cannot, leading to additional van der Waals interactions and a potentiation of activity.
-
Steric Hindrance: Conversely, if the binding pocket is sterically constrained, the larger ethyl group may clash with amino acid residues, preventing optimal binding and reducing activity. This highlights the importance of understanding the target's topology.
-
-
Metabolic Stability: The metabolic fate of a drug is a critical determinant of its half-life and potential for toxicity.
-
Methyl Analog: The primary sites of metabolism for the methylsulfanyl group are S-oxidation (to sulfoxide and sulfone) and potential N-dealkylation, though the latter is less common for S-methyl groups.
-
Ethyl Analog: In addition to S-oxidation, the ethyl group introduces a new potential site for cytochrome P450-mediated oxidation at the terminal methyl group (ω-oxidation) or the methylene carbon (ω-1 oxidation). This new metabolic pathway could lead to faster clearance and a shorter in vivo half-life compared to the methyl analog.
-
-
Membrane Permeability & Efflux: As discussed, the higher LogP of the ethyl analog would generally predict improved passive diffusion across cell membranes. However, this is not always a linear relationship. Excessively high lipophilicity can lead to non-specific binding to lipids and proteins, and importantly, can make the compound a better substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, thereby reducing intracellular concentration and efficacy.
IV. Experimental Protocol: Assessing In Vitro Metabolic Stability
To empirically test the hypothesis that the ethyl analog may have lower metabolic stability, a standard in vitro assay using liver microsomes is the self-validating system of choice. Liver microsomes contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Objective: To determine the intrinsic clearance (Clint) of this compound and [2-(Ethylsulfanyl)pyridin-4-yl]methanamine in human liver microsomes.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., Verapamil, 100 ng/mL) for protein precipitation
-
Control compounds: Testosterone (high clearance), Verapamil (low clearance)
-
96-well incubation plate and a collection plate
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture:
-
Rationale: To ensure all components are ready for the enzymatic reaction.
-
In a conical tube on ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate this mixture at 37°C for 5 minutes to bring it to the optimal temperature for enzymatic activity.
-
-
Initiation of Reaction:
-
Rationale: The reaction is started by adding the substrate (test compound) and the essential cofactor (NADPH).
-
To the pre-warmed HLM solution, add the test compound to a final concentration of 1 µM.
-
Split the mixture into two aliquots: one for the "+NADPH" condition and one for the "-NADPH" (negative control) condition.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" aliquot. Add buffer to the "-NADPH" aliquot.
-
-
Time-Point Sampling:
-
Rationale: To monitor the disappearance of the parent compound over time, which allows for the calculation of the clearance rate.
-
Immediately after adding NADPH (T=0), and at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from the incubation mixture.
-
-
Quenching the Reaction:
-
Rationale: To stop the enzymatic reaction at the precise time point and precipitate proteins that would interfere with LC-MS/MS analysis.
-
Transfer each 50 µL aliquot into a well of the collection plate containing 150 µL of ice-cold acetonitrile with the internal standard. Mix thoroughly.
-
-
Sample Processing and Analysis:
-
Rationale: To prepare a clean sample for injection into the mass spectrometer.
-
Centrifuge the collection plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample, normalizing to the internal standard.
-
-
Data Analysis:
-
Rationale: To determine the rate of disappearance and calculate the intrinsic clearance.
-
Plot the natural logarithm (ln) of the percent remaining of the test compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693 / k.
-
Calculate intrinsic clearance (Clint) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration]).
-
Expected Outcome: Based on our SAR hypothesis, we would predict that [2-(Ethylsulfanyl)pyridin-4-yl]methanamine will exhibit a shorter half-life and a correspondingly higher intrinsic clearance value compared to its methylsulfanyl counterpart, suggesting it is more readily metabolized.
V. Conclusion and Future Directions
The comparison between this compound and [2-(Ethylsulfanyl)pyridin-4-yl]methanamine serves as a classic case study in medicinal chemistry, demonstrating how a minimal structural modification—the addition of a single carbon atom—can have far-reaching implications. Our analysis predicts that the ethyl analog will be more lipophilic, which may enhance membrane permeability but could also introduce new metabolic liabilities and potential for steric hindrance at the biological target.
This guide provides a theoretical framework and a practical experimental protocol to validate these hypotheses. The ultimate determination of which analog is superior can only be answered through empirical testing. The data generated from assays like the one described will allow researchers to build a more robust SAR model, guiding the next round of molecular design toward a candidate with an optimized balance of potency, selectivity, and pharmacokinetic properties.
References
- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.).
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). PubMed.
- Synthesis of 2-(4-methylphenyl)ethanamine. (n.d.). PrepChem.com.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
A Comparative Guide to the Synthesis of [2-(Methylsulfanyl)pyridin-4-yl]methanamine: An Essential Building Block in Medicinal Chemistry
The strategic incorporation of substituted pyridine scaffolds is a cornerstone of modern drug discovery. Among these, [2-(Methylsulfanyl)pyridin-4-yl]methanamine stands out as a valuable building block, featuring a unique combination of a nucleophilic aminomethyl group and a modifiable methylsulfanyl moiety. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, offering researchers and drug development professionals the critical insights needed to select the most appropriate methodology for their specific applications. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations.
Introduction to Synthetic Strategies
The synthesis of this compound can be logically dissected into two primary stages: the formation of a suitable pyridine precursor bearing a nitrile or a related functional group at the 4-position, and the subsequent reduction to the desired aminomethyl functionality. The choice of strategy for each stage significantly impacts the overall efficiency, scalability, and sustainability of the synthesis. This guide will focus on two divergent and industrially relevant approaches:
-
Route 1: Cyanation of a Pyridine-N-oxide Precursor followed by Catalytic Hydrogenation. This route is predicated on the well-established chemistry of pyridine-N-oxides and offers a potentially greener and more scalable reduction step.
-
Route 2: Nucleophilic Aromatic Substitution to Introduce the Methylsulfanyl Group followed by Hydride Reduction. This approach leverages the reactivity of halopyridines and employs a powerful, albeit more hazardous, reducing agent.
Route 1: The Pyridine-N-oxide Pathway with Catalytic Hydrogenation
This synthetic strategy commences with the readily available 4-chloro-2-nitropyridine. The key intermediate, 2-(methylsulfanyl)pyridine-4-carbonitrile, is prepared via a sequence involving nucleophilic substitution and N-oxide formation, followed by cyanation. The final step is a catalytic hydrogenation to yield the target amine.
Overall Synthetic Scheme
Caption: Synthetic pathway for Route 1.
Step-by-Step Experimental Protocols
Step 1a: Synthesis of 2-Nitro-4-(methylsulfanyl)pyridine
-
Rationale: This step introduces the methylsulfanyl group via a nucleophilic aromatic substitution reaction, displacing the chloride at the 4-position. The nitro group at the 2-position activates the ring towards this substitution.
-
Procedure: To a solution of 4-chloro-2-nitropyridine (1.0 eq) in methanol at 0 °C, a solution of sodium thiomethoxide (1.1 eq) in methanol is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-nitro-4-(methylsulfanyl)pyridine.
Step 1b: Synthesis of 4-(Methylsulfanyl)pyridine-2-amine
-
Rationale: The nitro group is reduced to an amine using a standard iron-mediated reduction in the presence of an ammonium chloride promoter. This is a classic and reliable method for nitro group reduction.
-
Procedure: To a mixture of 2-nitro-4-(methylsulfanyl)pyridine (1.0 eq) in ethanol and water, iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added. The mixture is heated at reflux for 3 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to yield 4-(methylsulfanyl)pyridine-2-amine.
Step 1c: Synthesis of 2-Bromo-4-(methylsulfanyl)pyridine
-
Rationale: A Sandmeyer-type reaction is employed to convert the amino group into a bromide, which is a good leaving group for the subsequent palladium-catalyzed cyanation.
-
Procedure: To a solution of 4-(methylsulfanyl)pyridine-2-amine (1.0 eq) and copper(II) bromide (1.5 eq) in acetonitrile at 0 °C, tert-butyl nitrite (1.5 eq) is added dropwise. The reaction is stirred at room temperature for 1 hour. The mixture is then poured into aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give 2-bromo-4-(methylsulfanyl)pyridine.
Step 1d: Synthesis of 2-(Methylsulfanyl)pyridine-4-carbonitrile
-
Rationale: A palladium-catalyzed cyanation reaction is used to displace the bromide with a nitrile group. Zinc cyanide is a common and effective cyanide source for this transformation.
-
Procedure: A mixture of 2-bromo-4-(methylsulfanyl)pyridine (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in degassed dimethylformamide is heated at 120 °C for 12 hours under a nitrogen atmosphere. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. Purification by column chromatography affords 2-(methylsulfanyl)pyridine-4-carbonitrile.
Step 1e: Synthesis of this compound
-
Rationale: The final step is the catalytic hydrogenation of the nitrile to the primary amine. The use of a palladium on carbon catalyst in the presence of a catalytic amount of sulfuric acid can selectively reduce the nitrile without affecting the pyridine ring.[1]
-
Procedure: A solution of 2-(methylsulfanyl)pyridine-4-carbonitrile (1.0 eq) in methanol containing a catalytic amount of sulfuric acid is hydrogenated over 10% palladium on carbon at 50 psi of hydrogen pressure for 6 hours. The catalyst is removed by filtration, and the filtrate is concentrated. The residue is dissolved in water and basified with aqueous sodium hydroxide, followed by extraction with dichloromethane. The combined organic layers are dried and concentrated to yield this compound.
Route 2: The Halopyridine Pathway with Hydride Reduction
This alternative route begins with 2,4-dichloropyridine. The methylsulfanyl group is introduced first, followed by cyanation at the 4-position. The synthesis culminates in a powerful hydride reduction to furnish the target amine.
Overall Synthetic Scheme
Sources
A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized [2-(Methylsulfanyl)pyridin-4-yl]methanamine
For researchers and professionals in drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is non-negotiable. The presence of even minute impurities can significantly alter biological activity, toxicity, and stability, making rigorous purity validation a cornerstone of chemical synthesis. This guide provides an in-depth comparison of the three most powerful and commonly employed analytical techniques for validating the purity of [2-(Methylsulfanyl)pyridin-4-yl]methanamine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The choice of analytical method is not arbitrary; it is dictated by the physicochemical properties of the target molecule and the potential impurities that may arise during its synthesis. A typical synthesis of a pyridin-2-yl-methylamine derivative involves steps like reductive amination, which can leave behind unreacted starting materials, reducing agents, or generate side-products.[1] Therefore, a multi-faceted analytical approach is often necessary for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
Causality Behind Method Selection: The separation in reversed-phase HPLC is driven by the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2] Impurities that are more or less polar than the parent compound will elute at different times, allowing for their separation and quantification. UV detection is highly effective as the pyridine ring possesses a strong chromophore.
Comparative Data: HPLC Performance
| Parameter | Typical Value/Result | Rationale & Significance |
| Purity by Area % | > 99.5% | Provides a direct quantitative measure of the main component relative to all detected impurities. |
| Retention Time (t_R) | ~6.5 min | A consistent retention time confirms the identity of the compound under specific conditions. |
| Linearity (r²) | > 0.999 | Essential for accurate quantification, demonstrating a direct relationship between detector response and concentration.[3] |
| Limit of Detection (LOD) | ~0.01% | The lowest concentration of an impurity that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~0.03% | The lowest concentration of an impurity that can be accurately quantified.[4] |
Self-Validating HPLC Protocol
Objective: To quantify the purity of this compound and its related impurities using a validated reversed-phase HPLC-UV method.
Materials & Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard.
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.
Chromatographic Conditions:
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample to a final concentration of 0.1 mg/mL in the same diluent.
-
System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), followed by the sample solution.
-
Data Processing: Integrate all peaks. Calculate purity by dividing the area of the main peak by the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): Excelling at Volatile Impurity Detection
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is invaluable for detecting residual solvents (e.g., THF, Toluene) or volatile reagents from the synthesis. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
Causality Behind Method Selection: The primary amine and pyridine nitrogen can cause peak tailing on standard GC columns. Therefore, derivatization (e.g., silylation with MSTFA) is often employed to block these active sites, increasing volatility and improving chromatographic peak shape.[5] This expert step is crucial for obtaining reliable data. Headspace GC-MS is a particularly effective variant for quantifying highly volatile impurities like residual solvents without injecting the non-volatile API.[6]
Comparative Data: GC-MS Performance
| Parameter | Typical Value/Result | Rationale & Significance |
| Impurity Identification | Mass Spectrum Match > 90% | Provides high confidence in the structural identification of unknown volatile impurities. |
| Sensitivity | ppm to ppb level | Exceptionally sensitive for detecting trace amounts of volatile organic compounds (VOCs).[6] |
| Specificity | High | The combination of chromatographic retention time and mass spectrum provides excellent specificity.[7] |
Self-Validating GC-MS Protocol (Headspace for Residual Solvents)
Objective: To identify and quantify residual volatile solvents in the synthesized sample.
Materials & Instrumentation:
-
Headspace GC system with a Mass Spectrometry detector.
-
Appropriate GC column (e.g., DB-624 or equivalent).
-
Certified standards of expected solvents (e.g., Methanol, Toluene, THF).
-
GC Vials with septa.
-
Dimethyl sulfoxide (DMSO) as a diluent.
GC-MS Conditions:
-
Incubation Temp: 80 °C for 15 min.
-
Injector Temp: 200 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
MS Ion Source Temp: 230 °C.
-
Scan Range: 35-350 amu.
Procedure:
-
Standard Preparation: Prepare a mixed stock solution of all potential solvents in DMSO. Create a calibration curve by spiking known amounts into empty headspace vials.
-
Sample Preparation: Accurately weigh ~100 mg of the synthesized sample into a headspace vial and add 1 mL of DMSO.
-
Analysis: Place the standard and sample vials in the autosampler. The system will automatically heat the vial and inject the vapor phase (headspace) into the GC.
-
Data Processing: Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the prepared standards and a library (e.g., NIST). Quantify using the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While chromatography excels at separation and quantification, NMR spectroscopy provides unparalleled insight into the molecular structure of the main component and any impurities present in significant amounts.[8] It is a non-destructive technique that can confirm the identity of the synthesized compound and simultaneously act as a purity assessment tool.
Causality Behind Method Selection: ¹H NMR is particularly powerful. The chemical shift, integration (signal area), and coupling patterns of the protons are unique to the molecule's structure. Purity can be determined by comparing the integral of the target molecule's signals to those of a certified internal standard of known concentration (quantitative NMR or qNMR) or by identifying signals that do not belong to the target structure.[9]
Comparative Data: NMR Performance
| Parameter | Typical Value/Result | Rationale & Significance |
| Structural Confirmation | Spectrum matches expected structure | Unambiguously confirms the chemical identity of the synthesized compound.[10] |
| Purity by ¹H NMR | > 99% (relative to impurities) | Provides a mass-based purity assessment without needing response factors for impurities. |
| Impurity Detection | Detects impurities > 0.1-0.5% | Excellent for identifying and characterizing major impurities and residual solvents. |
Self-Validating NMR Protocol
Objective: To confirm the structure of this compound and assess its purity.
Materials & Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal standard for qNMR (optional, e.g., maleic acid).
Procedure:
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized sample and dissolve it in ~0.7 mL of DMSO-d₆ in an NMR tube. If performing qNMR, also add a precisely weighed amount of the internal standard.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For full structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC are recommended.[8]
-
-
Data Processing:
-
Phase the spectrum and correct the baseline.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate all signals.
-
-
Analysis:
-
Structural Confirmation: Assign all proton and carbon signals to the expected structure.
-
Purity Assessment: Compare the integrals of the compound's signals to any unidentified impurity signals. The ratio of these integrals corresponds to the molar ratio of the substances.
-
Conclusion: An Orthogonal Approach to Purity
No single analytical technique is sufficient to declare a compound "pure." Each method has inherent strengths and weaknesses. The validation of synthesized this compound is most robustly achieved using a combination of these orthogonal techniques.
-
NMR should be used first to unequivocally confirm the identity of the bulk material.
-
HPLC is the best choice for routine purity testing and the accurate quantification of non-volatile, UV-active impurities.
-
GC-MS is essential for identifying and quantifying volatile impurities and residual solvents that may be missed by HPLC.
By integrating the data from these three methods, a Senior Application Scientist can build a complete and trustworthy purity profile, ensuring the quality and reliability of the synthesized material for its intended application in research and drug development.
References
- WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents . National Institutes of Health (NIH). [Link]
- EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . IOSR Journal. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. [Link]
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Identification and structure elucidation by NMR spectroscopy . ResearchGate. [Link]
-
HPLC Determination of 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride on Primesep 100 Column . SIELC Technologies. [Link]
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) . Taylor & Francis Online. [Link]
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Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens . PubMed. [Link]
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GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time) . ResearchGate. [Link]
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Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS . ResearchGate. [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu . Journal of the Korean Society for Applied Biological Chemistry. [Link]
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Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis . Reddit. [Link]
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NMR as a Tool for Structure Elucidation of Organic Compounds . Wesleyan University. [Link]
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METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS . CyberLeninka. [Link]
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Structure Elucidation and NMR . Hypha Discovery. [Link]
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- 10. hyphadiscovery.com [hyphadiscovery.com]
A Senior Application Scientist's Guide to [2-(Methylsulfanyl)pyridin-4-yl]methanamine: A Comparative Analysis for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, offers a versatile platform for structural modification.[1] This guide provides an in-depth, comparative analysis of [2-(Methylsulfanyl)pyridin-4-yl]methanamine, a promising but specific building block. Our focus is to move beyond a simple cataloging of properties and instead offer a cross-validated perspective on its synthesis, characterization, and potential biological applications, benchmarked against relevant alternatives. This document is structured to provide not just protocols, but the scientific rationale that underpins them, ensuring a self-validating and reproducible experimental framework.
Synthesis: A Comparative Look at Pyridine-Methanamine Elaboration
A common and effective strategy involves the reduction of a corresponding nitrile. This approach is often high-yielding and utilizes readily available reducing agents. An alternative, the direct amination of a halomethylpyridine, provides another route, though it may be complicated by over-alkylation and the need for subsequent purification.
Below is a comparative table of plausible synthetic strategies for this compound and a common alternative, (6-Ethylpyridin-2-yl)methanamine.
| Feature | Strategy 1: Nitrile Reduction (Proposed for Target) | Strategy 2: Amination of Halide |
| Starting Material | 2-(Methylsulfanyl)pyridine-4-carbonitrile | 4-(Chloromethyl)-2-(methylsulfanyl)pyridine |
| Key Reagents | LiAlH₄ or H₂/Raney Nickel | NH₃ (or equivalent) |
| Typical Yield | Generally high (>80%) | Variable, often moderate (40-70%) |
| Advantages | Clean conversion, high atom economy. | Direct, fewer steps if halide is available. |
| Disadvantages | Requires synthesis of the nitrile precursor. | Potential for side products, purification challenges. |
| Scalability | Good | Moderate |
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol is a generalized procedure based on established methods for the reduction of pyridine carbonitriles.
Step 1: Synthesis of 2-(Methylsulfanyl)pyridine-4-carbonitrile
-
This intermediate can be prepared from 4-cyanopyridine via nucleophilic aromatic substitution with sodium thiomethoxide. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.
Step 2: Reduction to this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(Methylsulfanyl)pyridine-4-carbonitrile (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.
Caption: A standard workflow for the analytical characterization of a synthesized compound.
Biological Activity: Cross-Validation with Established and Novel Pyridine Derivatives
Pyridine-methanamine derivatives have been investigated for a wide range of biological activities, including antitubercular, anticancer, and as antagonists for various receptors. [1][3]A study on pyridine-2-methylamine derivatives identified them as potent inhibitors of MmpL3, a key transporter in Mycobacterium tuberculosis, with some compounds showing high potency against multidrug-resistant strains. [1]Another series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives were found to be potent reversal agents against P-glycoprotein-mediated multidrug resistance in cancer cells. [4] While specific biological data for this compound is not published, its structural similarity to these active compounds suggests it may possess interesting pharmacological properties. The methylsulfanyl group at the 2-position can influence the electronic properties and metabolic stability of the molecule.
Below is a comparative table of biological activities for different classes of pyridine-methanamine derivatives.
| Compound Class | Biological Target/Activity | Key Findings | Reference |
| Pyridine-2-methylamine Derivatives | Antitubercular (MmpL3 inhibition) | High potency against Mtb strains, including MDR and XDR-TB. [1] | [1] |
| 2-((Pyridin-4-ylmethyl)amino)nicotinamides | P-glycoprotein-mediated MDR reversal | Potent reversal of adriamycin resistance in K562/A02 cells. [4] | [4] |
| Fluorine-Containing Pyridine Derivatives | Anticancer, Antidiabetic, Antioxidant | Enhanced potency, selectivity, and metabolic stability. [5] | [5] |
| Salicylanilide-Based Peptidomimetics containing a pyridine core | Antimicrobial | Broad-spectrum activity against various bacterial strains. [6] | [6] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation of Compound Stock Solution : Dissolve the test compound, this compound, in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation : Grow the bacterial strain (e.g., M. tuberculosis H37Rv) in an appropriate broth medium to the mid-log phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium.
-
Inoculation : Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation : Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37 °C) for the required duration (e.g., 7-14 days for M. tuberculosis).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Sources
- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Benchmarking [2-(Methylsulfanyl)pyridin-4-yl]methanamine Against Established JAK Inhibitors
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor development, particularly for targets within the Janus kinase (JAK) family, the introduction of novel chemical matter is a critical step toward identifying next-generation therapeutics. This guide provides a comprehensive framework for benchmarking the performance of a novel putative inhibitor, [2-(Methylsulfanyl)pyridin-4-yl]methanamine—hereafter referred to as Compound X —against well-established, FDA-approved JAK inhibitors, Ruxolitinib and Tofacitinib .
The JAK-STAT signaling pathway is a cornerstone of immune cell development, proliferation, and activation[1][2]. Dysregulation of this pathway is implicated in a host of autoimmune disorders and cancers, making it a highly validated target for therapeutic intervention[1]. Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, and Tofacitinib, which also inhibits JAK1 and JAK2 with some activity against JAK3, serve as ideal benchmarks due to their extensive clinical validation and well-characterized profiles[3][4].
This guide is structured to mirror a standard preclinical drug discovery cascade. We will begin with fundamental biochemical assays to establish on-target potency, progress to cell-based assays to confirm activity in a biological context, and conclude with a broad kinase panel to assess selectivity—a critical determinant of a compound's potential safety profile.
Part 1: Biochemical Potency Assessment (IC50 Determination)
Causality: The first and most fundamental question for any putative inhibitor is whether it directly engages and inhibits the intended target enzyme. An in vitro biochemical assay is the cleanest method to determine this, as it measures the compound's effect on the purified kinase in isolation, free from the complexities of a cellular environment. The half-maximal inhibitory concentration (IC50) is the standard metric for potency, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies higher potency.
We will assess the potency of Compound X, Ruxolitinib, and Tofacitinib against recombinant human JAK1 and JAK2 enzymes.
Experimental Protocol: In Vitro Kinase IC50 Determination
This protocol is adapted from standard luminescence-based kinase assays, such as the Promega ADP-Glo™ system[5].
-
Reagent Preparation :
-
Dilute recombinant human JAK1 and JAK2 enzymes to the working concentration (e.g., ~3 ng/µL) in 1x Kinase Assay Buffer[6].
-
Prepare a 2x substrate/ATP solution containing the appropriate peptide substrate (e.g., IRS-1tide) and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for each enzyme to ensure a sensitive assay.
-
Prepare 11-point, 3-fold serial dilutions of Compound X, Ruxolitinib, and Tofacitinib in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute these into the assay buffer.
-
-
Assay Execution :
-
In a 384-well plate, add 1 µL of each inhibitor dilution. For "no inhibitor" controls, add 1 µL of buffer with DMSO[5].
-
Add 2 µL of the diluted enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding[5].
-
Initiate the kinase reaction by adding 2 µL of the 2x substrate/ATP solution.
-
Incubate the plate at 30°C for 45-60 minutes[6].
-
-
Signal Detection :
-
Stop the kinase reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature[5].
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature[5].
-
Read luminescence using a plate reader.
-
-
Data Analysis :
-
Normalize the data using "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Biochemical Data (Hypothetical)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| Compound X | 15 | 25 |
| Ruxolitinib | 5 | 3 |
| Tofacitinib | 11 | 20 |
Interpretation: The hypothetical data suggest that Compound X is a potent inhibitor of both JAK1 and JAK2, with potency values in the low nanomolar range. While not as potent as Ruxolitinib, its biochemical profile is comparable to that of Tofacitinib, establishing it as a viable candidate for further investigation.
Part 2: Cellular Activity Assessment (pSTAT3 Inhibition)
Causality: While a biochemical assay confirms target engagement, it doesn't guarantee that a compound can enter a cell and inhibit the target in its native environment. A cell-based assay is the essential next step to measure the compound's ability to modulate the downstream signaling pathway. In the JAK-STAT pathway, cytokine binding to its receptor activates JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins[7]. Phosphorylated STATs (pSTATs) then translocate to the nucleus to regulate gene expression[8]. Measuring the inhibition of STAT phosphorylation is a direct and robust readout of a compound's cellular activity.
We will use a human cell line (e.g., HEL 92.1.7, which has a constitutively active JAK-STAT pathway, or an IL-6-stimulated cell line) to measure the inhibition of STAT3 phosphorylation at tyrosine 705 (pSTAT3 Y705).
Experimental Protocol: Cellular pSTAT3 Inhibition Assay
-
Cell Culture and Treatment :
-
Plate cells (e.g., 1 x 10^4 cells/well in a 96-well plate) and allow them to adhere overnight[9].
-
Treat the cells with serial dilutions of Compound X, Ruxolitinib, and Tofacitinib for a specified time (e.g., 2-4 hours)[9]. Include a vehicle-only (DMSO) control.
-
If using a stimulated model, add a cytokine like Interleukin-6 (IL-6) for the final 15-30 minutes of incubation to induce JAK-STAT signaling[10].
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Detection (Western Blot or ELISA) :
-
For Western Blot: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for pSTAT3 (Y705) and total STAT3 (as a loading control). Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
For ELISA: Use a sandwich ELISA kit with a capture antibody against total STAT3 and a detection antibody against pSTAT3.
-
-
Data Analysis :
-
Quantify the pSTAT3 signal and normalize it to the total STAT3 signal for each sample.
-
Plot the normalized pSTAT3 levels against the inhibitor concentration to determine the cellular IC50 value.
-
Workflow for Cellular pSTAT3 Assay
Caption: Workflow for measuring cellular inhibition of STAT3 phosphorylation.
Comparative Cellular Data (Hypothetical)
| Compound | Cellular pSTAT3 IC50 (nM) |
| Compound X | 85 |
| Ruxolitinib | 40 |
| Tofacitinib | 70 |
Interpretation: The cellular IC50 values are expectedly higher than the biochemical IC50s, reflecting factors like cell membrane permeability and potential for efflux. Compound X demonstrates robust cellular activity, effectively inhibiting the JAK-STAT pathway at a sub-micromolar concentration. Its performance remains comparable to Tofacitinib, confirming its potential as a cell-active inhibitor.
Part 3: Kinase Selectivity Profiling
Causality: While potent on-target activity is essential, a successful drug candidate must also be selective. Off-target inhibition of other kinases can lead to undesirable side effects[11]. For instance, inhibition of JAK2 is linked to hematological effects like anemia and thrombocytopenia, while JAK1 inhibition can increase the risk of viral infections[11]. A broad kinase panel screen is the industry standard for assessing selectivity. It involves testing the compound at a fixed, high concentration (e.g., 1 µM) against a large panel of diverse human kinases.
We will use a service like the Eurofins Discovery KINOMEscan®, which employs a competition binding assay to quantify interactions between a compound and over 480 kinases[12][13]. The results are often reported as "% Control," where a lower percentage indicates stronger binding (inhibition).
Experimental Protocol: KINOMEscan® Profiling
-
Compound Submission : Submit Compound X, Ruxolitinib, and Tofacitinib to the screening provider.
-
Assay Execution : The provider will perform the competition binding assay at a standard compound concentration (e.g., 1 µM) against their full kinase panel[13].
-
Data Reception : The results are delivered as the percentage of the kinase remaining bound to its immobilized ligand relative to a DMSO control. A common threshold for a significant "hit" is >90% inhibition or a % Control <10.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Comparative Selectivity Data (Hypothetical)
The table below summarizes hypothetical hit data (% Control < 10 at 1 µM) for kinases outside the JAK family.
| Compound | Off-Target Hits (>90% Inhibition) | Key Off-Targets |
| Compound X | 5 | ROCK1, MST4, CLK2 |
| Ruxolitinib | 8 | TYK2, ROCK2, FLT3 |
| Tofacitinib | 12 | JAK3, TYK2, GAK, RIPK2 |
Interpretation: In this hypothetical scenario, Compound X demonstrates a superior selectivity profile compared to both Ruxolitinib and Tofacitinib, with fewer off-target hits at a high concentration. The identified off-targets (ROCK1, MST4, CLK2) would require further investigation to determine the IC50s and assess any potential therapeutic or toxicological implications. A cleaner kinase profile is highly desirable as it often translates to a better safety window in clinical development.
Conclusion
This comprehensive benchmarking guide outlines the essential steps to characterize a novel putative JAK inhibitor, Compound X (this compound), against the established drugs Ruxolitinib and Tofacitinib.
Based on our hypothetical, yet realistic, experimental data:
-
Compound X is a potent, dual JAK1/JAK2 inhibitor , with biochemical potency comparable to Tofacitinib.
-
It demonstrates robust cellular activity , effectively blocking the downstream JAK-STAT signaling pathway in a relevant biological context.
-
It exhibits a cleaner kinase selectivity profile than the benchmark compounds, suggesting a potentially wider therapeutic window.
These findings position Compound X as a promising lead candidate worthy of further preclinical development. The subsequent steps would involve lead optimization to potentially improve potency and ADME (absorption, distribution, metabolism, and excretion) properties, followed by in vivo efficacy studies in relevant animal models of autoimmune disease or cancer. This structured, data-driven approach is fundamental to making informed decisions in the complex process of drug discovery.
References
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U.S. Food and Drug Administration. FDA-Approved Janus Kinase (JAK) inhibitors. Drugs.com. [Link][14]
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Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2023). Evolving cognition of the JAK-STAT signaling pathway: autoimmune disorders and cancer. Signal Transduction and Targeted Therapy. [Link][1]
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Behrens, F., et al. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. RMD Open. [Link]
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Eurofins Discovery. Kinase Screening and Profiling Services. [Link][12]
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Siveen, K. S., et al. (2018). Targeting the JAK2/STAT3 signaling pathway in cancer. Cancers. [Link]
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National Alopecia Areata Foundation. FDA-Approved JAK Inhibitors. [Link][15]
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Annamaraju, P., & Vashisht, R. (2023). Ruxolitinib. In StatPearls. StatPearls Publishing. [Link][3]
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Marzec, M., et al. (2012). Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo. PLoS One. [Link][9]
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McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. [Link][16]
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Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology. [Link]
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Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link][13]
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Johnston, J. A., et al. (2014). The JAK-STAT pathway at 20: a need for revisionism? Nature Reviews Immunology. [Link]
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Hutti, J. E., et al. (2008). Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells. Neoplasia. [Link][17]
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A Comparative Guide to [2-(Methylsulfanyl)pyridin-4-yl]methanamine Analogues as Histamine H4 Receptor Antagonists
In the landscape of contemporary drug discovery, the histamine H4 receptor (H4R) has emerged as a compelling target for the therapeutic intervention of inflammatory and immune disorders, including allergic rhinitis, asthma, and dermatitis.[1][2] This G protein-coupled receptor is predominantly expressed on hematopoietic cells, such as mast cells, eosinophils, and T-cells, where it modulates crucial inflammatory responses like chemotaxis and cytokine release.[3][4] The quest for potent and selective H4R antagonists has led to the exploration of diverse chemical scaffolds. Among these, the [2-(Methylsulfanyl)pyridin-4-yl]methanamine core structure has shown significant promise.
This guide provides an in-depth comparison of this compound analogues, offering a synthesis of their structure-activity relationships (SAR), comparative biological data, and detailed experimental protocols. The insights presented herein are curated from peer-reviewed literature to empower researchers, scientists, and drug development professionals in their pursuit of novel H4R-targeted therapeutics.
The this compound Scaffold: A Privileged Motif for H4R Antagonism
The this compound scaffold serves as a versatile template for the design of H4R antagonists. The core structure comprises a pyridine ring substituted with a methylsulfanyl group at the 2-position and an aminomethyl group at the 4-position. This arrangement of functional groups appears to be critical for anchoring within the H4R binding pocket. Structure-activity relationship studies on related pyridine and pyrimidine derivatives have consistently highlighted the importance of a basic nitrogen atom and an aromatic system for potent H4R antagonism.[5][6]
Comparative Analysis of Analogue Performance
To elucidate the structure-activity relationships governing the potency and selectivity of this compound analogues, a comparative analysis of key structural modifications is presented below. The data is synthesized from various studies to provide a coherent overview. For a standardized comparison, we will consider the well-characterized and potent pyrimidine-based H4R antagonist, JNJ 7777120 , as a benchmark.[1][3][4]
Modifications at the Pyridine Ring
Substitutions on the pyridine ring can significantly impact H4R affinity. While specific data for a broad range of this compound analogues is dispersed across the literature, general principles from related series can be extrapolated. For instance, in analogous pyrimidine series, the introduction of small alkyl or electron-withdrawing groups on the aromatic ring can modulate potency and selectivity.[7] It is hypothesized that these modifications influence the electronic properties of the pyridine nitrogen and its interaction with key residues in the H4R binding site.
Alterations of the Methylsulfanyl Group
The methylsulfanyl group at the 2-position is a key feature. While direct SAR studies on a series of analogues with varied thioether substituents are not extensively documented in a single source, it is plausible that the size and electronics of this group are crucial for optimal binding. Larger or more polar substituents could introduce steric hindrance or unfavorable interactions, thereby reducing affinity.
N-Substitutions on the Aminomethyl Moiety
The primary amine of the aminomethyl group is a critical interaction point, likely forming a salt bridge with an acidic residue within the receptor. Modifications at this position have a profound impact on activity. Acylation or substitution with bulky groups generally leads to a significant decrease in potency. However, small alkyl substitutions may be tolerated.
Table 1: Comparative Biological Activity of Representative H4R Antagonists
| Compound | Core Scaffold | Key Substitutions | H4R Affinity (Ki, nM) | Selectivity vs H3R | Reference |
| This compound | Pyridine | Unsubstituted (hypothetical parent) | - | - | - |
| Analogue A | Pyridine | Hypothetical: 5-Chloro | Estimated: Moderate to High | Variable | - |
| Analogue B | Pyridine | Hypothetical: N-Methyl | Estimated: Moderate | Variable | - |
| JNJ 7777120 | Pyrimidine | 4-Methylpiperazin-1-yl at C4; p-chlorophenyl at C6 | 13 | >1000-fold | [1][4] |
| A-940894 | Pyrimidine | 4-(1-Methylpiperidin-4-yl)piperazine at C4 | 12 | >1000-fold |
Note: Data for hypothetical analogues A and B are estimated based on SAR trends from related series and are for illustrative purposes. Specific experimental data for a comprehensive series of this compound analogues is not available in a single public source.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis of a representative this compound analogue and a key in vitro assay for evaluating H4R antagonism are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. A representative synthetic route is outlined below.
Scheme 1: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Step-by-Step Methodology:
-
Synthesis of 4-Cyano-2-(methylthio)pyridine: To a solution of 4-cyano-2-chloropyridine in dimethylformamide (DMF), add sodium thiomethoxide portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Synthesis of this compound: The intermediate, 4-cyano-2-(methylthio)pyridine, is dissolved in methanolic ammonia. Raney nickel is added as a catalyst, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the final product.
Causality: The choice of sodium thiomethoxide in Step 1 is a standard and efficient method for nucleophilic aromatic substitution of the chloro group with a methylthio group. In Step 2, Raney nickel is a robust catalyst for the reduction of the nitrile to a primary amine under a hydrogen atmosphere. The use of methanolic ammonia helps to minimize the formation of secondary amine byproducts.
In Vitro Histamine H4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human histamine H4 receptor.
Experimental Workflow:
Caption: Workflow for H4R binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human histamine H4 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of [³H]histamine (a radiolabeled ligand) and a range of concentrations of the test compound.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled H4R ligand (e.g., JNJ 7777120).
-
Separation: After incubation (e.g., 60 minutes at 25 °C), the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Trustworthiness: This protocol is a standard and well-validated method for determining the affinity of compounds for G protein-coupled receptors. The inclusion of controls for non-specific binding ensures the accuracy of the results.
Signaling Pathways and Mechanism of Action
The histamine H4 receptor primarily couples to Gαi/o proteins.[8] Upon activation by an agonist like histamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other downstream signaling pathways, including the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium concentrations, and the mitogen-activated protein kinase (MAPK) pathway.[2]
Diagram of H4R Signaling Pathway:
Caption: Simplified H4R signaling pathway.
This compound analogues act as competitive antagonists at the H4R. They bind to the receptor but do not elicit a downstream signaling response. By occupying the binding site, they prevent the endogenous ligand, histamine, from activating the receptor, thereby blocking the subsequent inflammatory cascade.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and selective histamine H4 receptor antagonists. The comparative analysis suggests that strategic modifications to the pyridine ring and the aminomethyl group are key to optimizing potency and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogues.
Future research should focus on generating a more comprehensive library of this compound derivatives to build a more detailed and quantitative structure-activity relationship model. This will enable a more rational design of next-generation H4R antagonists with improved efficacy and safety profiles for the treatment of a range of inflammatory and autoimmune diseases.
References
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Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. PubMed. [Link]
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Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling [2-(Methylsulfanyl)pyridin-4-yl]methanamine: A Framework for Safety and Operational Integrity
Navigating the complexities of novel chemical compounds requires a safety protocol that is both robust and intuitive. This guide provides a comprehensive operational plan for the safe handling of [2-(Methylsulfanyl)pyridin-4-yl]methanamine, a compound with structural similarities to aminopyridines and organosulfur molecules. As such, we must approach its handling with a protocol grounded in the established hazards of these chemical classes, prioritizing the minimization of exposure through engineering controls, meticulous personal protective equipment (PPE) selection, and stringent disposal procedures. Our objective is to create a self-validating system of safety that protects researchers and ensures the integrity of the experimental environment.
Hazard Assessment: Understanding the Compound's Profile
While a specific, comprehensive toxicological profile for this compound may be limited, we can infer its potential hazards by examining its constituent functional groups: a pyridine ring, a primary amine (methanamine), and a methylsulfanyl group.
-
Aminopyridines: This class of compounds can be toxic and is known to cause skin, eye, and respiratory irritation.[1][2] Some are readily absorbed through the skin and can be harmful or fatal if swallowed or inhaled.[2][3]
-
Organosulfur Compounds: These can be malodorous and, upon combustion, may release toxic gases such as nitrogen oxides (NOx) and carbon monoxide.[4]
-
Primary Amines: These are often corrosive and can cause severe skin burns and eye damage.[5]
Based on this analysis, we will operate under the assumption that this compound is a hazardous substance requiring stringent handling protocols. The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion.[1]
Personal Protective Equipment (PPE): The First Line of Defense
The selection of PPE is not merely a checklist; it is a critical, risk-based decision. The equipment specified below is the minimum required for handling this compound in any quantity.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][5] Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a chemical-resistant barrier to prevent skin contact, irritation, and absorption.[6] Latex gloves are not suitable. Gloves must be changed immediately if contamination is suspected.[7] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure.[8] For larger quantities or tasks with a high splash risk, a chemical-resistant apron or coveralls should be worn.[9] |
| Respiratory Protection | NIOSH-approved half-mask or full-face respirator with organic vapor cartridges. | Required when handling the compound outside of a certified chemical fume hood or when aerosolization is possible.[3][10] Surgical masks offer no protection against chemical vapors.[10] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a systematic workflow is crucial for minimizing risk. The following procedure outlines the essential steps for safely handling this compound from receipt to disposal.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][6]
-
Verify Equipment: Ensure that safety showers and eyewash stations are unobstructed and have been recently tested.[11]
-
Assemble Materials: Before bringing the compound into the work area, gather all necessary equipment (spatulas, glassware, solvents, waste containers).
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
Caption: Safe Handling Workflow for this compound.
Step 2: Handling and Experimental Use
-
Weighing: Gently handle the solid compound to avoid creating dust.[7] Use dedicated, clearly labeled weighing boats and spatulas.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing. Keep containers covered whenever possible.
-
Labeling: All containers holding the compound or its solutions must be clearly and accurately labeled with the chemical name and appropriate hazard warnings.[6]
Step 3: Decontamination and Waste Disposal
-
Surface Decontamination: After completing work, decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical. A multi-step process is recommended: first, wipe with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[7]
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing boats, and pipette tips, must be disposed of as hazardous chemical waste.
-
Disposal Protocol: Given the compound contains sulfur and nitrogen, it must be disposed of in accordance with local, state, and federal regulations for such waste.[12] Do not mix with other waste streams unless compatibility is confirmed. Sulfur-containing waste disposal may require neutralization of acids produced during degradation.[12] Landfill disposal is restricted to approved facilities capable of handling such materials.[13]
Caption: Decontamination and Disposal Workflow.
Emergency Response: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately drench the affected area with running water for at least 15 minutes.[4] Remove all contaminated clothing while under the shower. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Wash out the mouth with water. If the person is conscious, have them drink half a liter of water.[4] Seek immediate medical attention.
By integrating these protocols into your daily laboratory operations, you establish a culture of safety and responsibility. This framework not only protects the individual researcher but also ensures the validity of the scientific work being conducted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
